molecular formula C12H13BrN2O B1518639 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile CAS No. 1157273-16-9

2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Cat. No.: B1518639
CAS No.: 1157273-16-9
M. Wt: 281.15 g/mol
InChI Key: JDBWNHVPBRFVGZ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile (CAS 1157273-16-9) is a high-value chemical building block prized in medicinal chemistry and materials science research. This compound features a morpholine ring and a bromophenyl group attached to an acetonitrile core, making it a versatile intermediate for constructing complex molecules. Its primary research application is as a precursor in the synthesis of novel quinoline-oxadiazole hybrids, which are investigated as dual-acting anticancer and antimicrobial agents . These derivatives have demonstrated significant in vitro cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, acting as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . Concurrently, they show potent activity against pathogens like S. aureus and E. coli by inhibiting microbial DNA gyrase . Furthermore, this compound serves as a critical starting material in the synthesis of 4-(morpholin-4-yl)quinazoline-based push-pull chromophores, which are studied for their unique photophysical properties and potential application in organic light-emitting diodes (OLEDs) and as molecular sensors . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-(2-bromophenyl)-2-morpholin-4-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-11-4-2-1-3-10(11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBWNHVPBRFVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile: Properties, Synthesis, and Reactivity

Executive Summary

This compound is a versatile synthetic intermediate possessing multiple functional groups amenable to diverse chemical transformations. As an α-aminonitrile, it serves as a stable yet reactive scaffold, primarily utilized in the construction of more complex molecular architectures for pharmaceutical and materials science research.[1] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via a three-component Strecker reaction, and an exploration of its key reactive sites—the nitrile, the aryl bromide, and the α-carbon. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a critical resource for researchers aiming to leverage this compound in their synthetic programs.

Introduction

α-Aminonitriles are a privileged class of organic compounds, serving as crucial precursors to amino acids and a wide range of nitrogen-containing heterocycles.[2] Their synthesis, most famously achieved through the Strecker reaction discovered in 1850, remains a cornerstone of modern organic chemistry.[3] this compound belongs to this class, incorporating a unique combination of functionalities: a morpholine-substituted stereocenter, a reactive nitrile group, and an ortho-substituted bromophenyl ring. This trifecta of reactive centers makes it a particularly valuable building block, offering a platform for sequential or orthogonal functionalization in the development of novel chemical entities. Its utility has been recognized in its role as a "versatile small molecule scaffold"[4] and its structural motifs appear in compounds investigated for various biological targets.[5]

Physicochemical and Spectroscopic Properties

The fundamental properties of the title compound are summarized below. While experimental data for some properties are not widely published, reliable predictions can be made based on its structure.

Data Summary
PropertyValueSource
Molecular Formula C₁₂H₁₃BrN₂O[6]
Molecular Weight 281.15 g/mol [4][6]
CAS Number 1157273-16-9[6]
Appearance (Predicted) White to off-white solid-
XlogP (Predicted) 2.1[7]
Purity Typically ≥95%[4]
Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The expected spectral data are as follows:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.60-7.70 (m, 2H): Aromatic protons on the bromophenyl ring.

    • δ 7.30-7.45 (m, 2H): Aromatic protons on the bromophenyl ring.

    • δ 5.10 (s, 1H): The methine proton (CH) at the α-carbon, a characteristic singlet.

    • δ 3.70-3.80 (t, 4H): Methylene protons of the morpholine ring adjacent to the oxygen atom.

    • δ 2.60-2.70 (t, 4H): Methylene protons of the morpholine ring adjacent to the nitrogen atom.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 135.0, 133.2, 130.1, 128.0: Aromatic carbons.

    • δ 123.5: Aromatic carbon bearing the bromine atom (C-Br).

    • δ 117.0: Nitrile carbon (C≡N).

    • δ 66.8: Morpholine carbons adjacent to oxygen (-O-CH₂-).

    • δ 61.5: The α-carbon (methine carbon).

    • δ 50.0: Morpholine carbons adjacent to nitrogen (-N-CH₂-).

  • Infrared (IR) Spectroscopy (ATR):

    • ν ~2240 cm⁻¹: A weak to medium intensity sharp peak, characteristic of the C≡N stretch.

    • ν ~2960-2850 cm⁻¹: C-H stretching from the morpholine and phenyl rings.

    • ν ~1590, 1470 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ν ~1115 cm⁻¹: Strong C-O-C stretching from the morpholine ether linkage.

  • Mass Spectrometry (MS):

    • ESI-MS (+): Predicted m/z for [M+H]⁺ at 281.0284, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).[7]

Synthesis and Purification

The most efficient and common method for preparing α-aminonitriles is the Strecker reaction, a one-pot, three-component condensation.[3][8] This approach offers high atom economy and operational simplicity.

Retrosynthetic Analysis & Rationale

The target molecule can be disconnected into three readily available starting materials: 2-bromobenzaldehyde, morpholine, and a cyanide source. The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of 2-bromobenzaldehyde and morpholine. Subsequent nucleophilic attack by the cyanide anion on the iminium ion yields the final α-aminonitrile product. The choice of trimethylsilyl cyanide (TMSCN) as the cyanide source is often preferred in modern synthesis as it is less hazardous than hydrogen cyanide and generally provides cleaner reactions under milder conditions.[2]

Detailed Experimental Protocol: Strecker Synthesis

Materials:

  • 2-Bromobenzaldehyde

  • Morpholine

  • Trimethylsilyl cyanide (TMSCN)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a stirred solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous dichloromethane (0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add morpholine (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes. The formation of the intermediate iminium ion is typically observed.

  • Add trimethylsilyl cyanide (1.2 eq) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

The crude product is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Slurry Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Chromatography: Elute the column with a mobile phase starting from 10% ethyl acetate in hexanes, gradually increasing the polarity to 30-40% ethyl acetate.

  • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product A 2-Bromobenzaldehyde D 1. Mix Aldehyde & Amine in DCM (0°C) 2. Add TMSCN 3. Stir at RT for 12-16h A->D B Morpholine B->D C TMSCN C->D E Quench with NaHCO₃ D->E F DCM Extraction & Brine Wash E->F G Dry (MgSO₄) & Concentrate F->G H Silica Gel Chromatography (Hexanes/EtOAc) G->H I Pure 2-(2-Bromophenyl)-2- (morpholin-4-yl)acetonitrile H->I J Characterization (NMR, HRMS) I->J

Caption: One-pot synthesis and purification workflow.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the distinct reactivity of its three primary functional regions, which can be addressed selectively.

Molecular Reactivity Map

The diagram below highlights the key reactive centers of the molecule.

G cluster_nodes mol Nitrile Nitrile Group (Hydrolysis, Reduction) Nitrile->mol  1 ArylBr Aryl Bromide (Cross-Coupling) ArylBr->mol  2 AlphaC α-Carbon Site (Masked Iminium Ion) AlphaC->mol  3

Caption: Key reactive sites for synthetic modification.

Transformations of the Nitrile Group

The nitrile moiety is a versatile precursor to other critical functional groups.[1]

  • Hydrolysis to Carboxylic Acid: Treatment with strong acid (e.g., refluxing 6M HCl) or base (e.g., refluxing 6M NaOH) will hydrolyze the nitrile to the corresponding carboxylic acid, 2-(2-bromophenyl)-2-(morpholin-4-yl)acetic acid. This introduces a key pharmacophore and a handle for amide coupling reactions.

  • Reduction to Primary Amine: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (e.g., H₂, Raney Nickel). This yields 2-(2-bromophenyl)-2-(morpholin-4-yl)ethan-1-amine, a valuable diamine building block.

C-Br Bond Functionalization via Cross-Coupling

The ortho-bromophenyl group is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[9]

  • Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) can be used to construct biaryl systems or introduce vinyl groups.

  • Buchwald-Hartwig Amination: This reaction allows for the coupling of the aryl bromide with primary or secondary amines using a palladium catalyst and a specialized phosphine ligand to form new C-N bonds.

Protocol Example: Suzuki Coupling

  • Combine the α-aminonitrile (1.0 eq), the desired boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq) in a flask.

  • Add a solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio).

  • Degas the mixture and heat to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purify the product via standard chromatographic methods.

Reactivity as an α-Aminonitrile

The α-aminonitrile functional group can act as a "masked" iminium ion equivalent.[8] Deprotonation at the α-carbon is generally difficult, but under certain conditions, the molecule can participate in reactions where it behaves as a synthetic equivalent of an N-acylimminium ion, expanding its utility in constructing complex heterocyclic systems.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: Specific toxicity data for this compound is not available. However, its structure warrants caution. Acetonitriles can be toxic, as they can be metabolized in the body to release cyanide, which inhibits cellular respiration.[10][11] Symptoms of cyanide poisoning can be delayed.[10]

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent skin and eye contact.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Cyanide-containing waste streams require specialized disposal procedures.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. Its straightforward preparation via the Strecker reaction and the presence of three distinct, orthogonally reactive functional groups provide a robust platform for the rapid generation of molecular diversity. This guide offers the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this valuable chemical building block.

References

  • BenchChem. (2025). Reactivity comparison of alpha-aminonitriles with different substitutions. BenchChem.
  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health.
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  • American Chemical Society. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society.
  • ACS Publications. (n.d.). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters.
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  • ChemRxiv. (n.d.). Expedient construction of fused polycyclic skeletons via palladium-catalyzed dearomatization of naphthalenes and benzenes. ChemRxiv.
  • PubMed. (n.d.). [Toxicology of acetonitrile]. PubMed.
  • ResearchGate. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate.
  • PubMed. (2012). (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): an orally bioavailable PPARβ/δ-selective ligand with inverse agonistic properties. PubMed.
  • BenchChem. (2025). potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis. BenchChem.

Sources

A Multi-technique Approach to the Structural Elucidation of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

α-Aminonitriles are a pivotal class of organic compounds, distinguished by the presence of both an amino group and a nitrile group on the same carbon atom. This unique structural motif renders them highly versatile intermediates in the synthesis of amino acids, heterocyclic compounds, and various biologically active molecules, making them a subject of intense interest in pharmaceutical and agrochemical research.[1][2] The compound 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile is a representative member of this class, incorporating a brominated aromatic ring and a morpholine substituent, features often associated with modulated pharmacological activity.

The unambiguous determination of its molecular structure is a prerequisite for understanding its chemical reactivity, biological activity, and for ensuring quality control in any synthetic application. This guide provides an in-depth, multi-technique workflow for the structural elucidation of this target molecule, moving from foundational analysis to definitive confirmation. Our approach is designed as a self-validating system, where each analytical technique provides a layer of evidence that, when combined, leads to a single, indisputable structural assignment.

Context: Plausible Synthetic Route via Strecker Reaction

Before delving into the analysis, it is crucial to consider the compound's likely synthetic origin. The most direct and widely used method for preparing α-aminonitriles is the Strecker synthesis, a one-pot, three-component condensation.[3][4] For the target molecule, this would involve the reaction of 2-bromobenzaldehyde, morpholine, and a cyanide source, such as trimethylsilyl cyanide (TMSCN).[5]

This synthetic context establishes a clear hypothesis for the expected structure: the assembly of these three components into the α-aminonitrile framework. Our analytical task is to verify the presence and connectivity of each of these building blocks in the final product.

Mass Spectrometry: Confirming Molecular Formula and Key Elements

The first analytical step is high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental formula of the compound. This technique provides the foundational data upon which all subsequent interpretations are built.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Acquire data in positive ion mode to favor the formation of the protonated molecular ion [M+H]⁺.

  • Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy (typically < 5 ppm).

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min and acquire the mass spectrum over a range of m/z 100-500.

Interpretation of Mass Spectrometry Data

The primary goal is to identify the molecular ion peak and confirm its isotopic pattern. For this compound (C₁₂H₁₃BrN₂O), the key observations are:

  • Molecular Weight: The nominal molecular weight is 280/282 g/mol , accounting for the two major isotopes of bromine.[6]

  • Isotopic Pattern: The most critical diagnostic feature is the presence of a pair of peaks of nearly equal intensity separated by 2 Da (the 'M' and 'M+2' peaks). This is the characteristic signature of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes have natural abundances of ~50.7% and ~49.3%, respectively).[7]

  • High-Resolution Mass: The calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 281.02840 Da.[8] An experimentally observed mass within 5 ppm of this value confirms the elemental formula C₁₂H₁₄BrN₂O⁺.

  • Fragmentation: While fragmentation is less prominent in soft ionization techniques like ESI, any observed fragments can provide further structural clues. Alpha-cleavage adjacent to the nitrogen atom is a common pathway for amines, which could lead to the loss of the nitrile group or fragmentation of the morpholine ring.[9]

Ion/AdductPredicted m/zNotes
[M(⁷⁹Br)+H]⁺281.02840Primary ion for HRMS confirmation.
[M(⁸¹Br)+H]⁺283.02635Confirms the presence of Bromine.
[M(⁷⁹Br)+Na]⁺303.01034Common sodium adduct.
[M(⁸¹Br)+Na]⁺305.00829Sodium adduct of the heavier isotope.
Data sourced from predicted values.[8]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

With the molecular formula confirmed, Attenuated Total Reflectance (ATR) IR spectroscopy is employed to quickly identify the key functional groups present in the molecule.

Experimental Protocol: ATR-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Interpretation of IR Spectrum

The IR spectrum should display characteristic absorption bands corresponding to the functional groups derived from the Strecker reactants.

Functional GroupExpected Wavenumber (cm⁻¹)Description
C≡N (Nitrile)~2240 - 2220Nitrile stretch. Crucially, in α-aminonitriles, this peak can be of weak to medium intensity, and in some cases, almost undetectable. [10][11]
C-H (Aromatic)~3100 - 3000Aromatic C-H stretch.[12]
C-H (Aliphatic)~3000 - 2850C-H stretches from the morpholine ring and the methine carbon.
C-O-C (Ether)~1115Strong, characteristic C-O-C asymmetric stretch from the morpholine ring.
C-N (Amine)~1250 - 1020Aliphatic amine C-N stretch.[9]
C=C (Aromatic)~1600 - 1450In-ring C=C stretching vibrations.[12]

The presence of a weak band in the ~2230 cm⁻¹ region, along with strong aliphatic C-H and C-O-C stretches, provides strong evidence for the proposed α-aminonitrile structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • 1D Experiments: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Experiments: Acquire a Correlation Spectroscopy (COSY) spectrum to identify proton-proton couplings, a Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify direct carbon-proton correlations, and a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) carbon-proton correlations.

Interpretation of NMR Spectra

The proton spectrum can be divided into three distinct regions:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.65Doublet of doublets1HH-ArAromatic proton ortho to the bromine atom.
~7.35Multiplet2HH-ArRemaining aromatic protons.
~7.15Multiplet1HH-ArRemaining aromatic protons.
~5.20Singlet1HCH-CNMethine proton, deshielded by the adjacent nitrile, phenyl ring, and nitrogen atom.[5]
~3.75Triplet (apparent)4H-CH₂-O-Morpholine protons adjacent to the electron-withdrawing oxygen atom.[13]
~2.65Triplet (apparent)4H-CH₂-N-Morpholine protons adjacent to the nitrogen atom.[13]

The ¹³C and DEPT-135 spectra will reveal all unique carbon environments.

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~138AbsentC-Ar (quaternary)Aromatic carbon attached to the methine group.
~133CHC-ArAromatic CH.
~129CHC-ArAromatic CH.
~128CHC-ArAromatic CH.
~127CHC-ArAromatic CH.
~123AbsentC-Br (quaternary)Aromatic carbon attached to bromine.[14]
~117AbsentC≡NNitrile carbon.[15]
~67CH₂ (negative)-CH₂-O-Morpholine carbons deshielded by oxygen.[13]
~65CH (positive)CH-CNMethine carbon, deshielded by adjacent groups.
~49CH₂ (negative)-CH₂-N-Morpholine carbons adjacent to nitrogen.[13]

While 1D NMR provides the pieces, 2D NMR shows how they connect.

  • COSY: Will confirm the coupling network within the bromophenyl ring and show a correlation between the two sets of morpholine protons.

  • HSQC: Will definitively link each proton signal to its directly attached carbon (e.g., the singlet at ~5.20 ppm will correlate to the carbon at ~65 ppm).

  • HMBC (The Crucial Link): This experiment provides the final proof of connectivity between the fragments. Key expected correlations include:

    • From the methine proton (~5.20 ppm) to the nitrile carbon (~117 ppm) , the quaternary aromatic carbon (~138 ppm), and the morpholine carbons adjacent to nitrogen (~49 ppm).

    • From the morpholine protons (~2.65 ppm) to the methine carbon (~65 ppm) .

    • From the aromatic protons to their neighboring aromatic carbons.

This network of HMBC correlations unambiguously confirms that the 2-bromophenyl group and the morpholine ring are both attached to the same methine carbon, which also bears the nitrile group.

Logical Elucidation Workflow

The entire process follows a logical progression from broad characterization to fine structural detail. Each step validates the previous one, ensuring a high degree of confidence in the final structure.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Connectivity Mapping cluster_2 Definitive Confirmation MS HRMS IR IR Spectroscopy MS->IR Confirms Formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Fragments XRAY X-Ray Crystallography (Optional but Definitive) NMR_2D->XRAY Proves Connectivity

Caption: Workflow for the structural elucidation of this compound.

X-Ray Crystallography: The Unambiguous Proof

For an absolutely definitive structural proof, single-crystal X-ray crystallography can be performed. This technique provides a three-dimensional map of electron density in the molecule, revealing the precise spatial arrangement of every atom.

Experimental Protocol: X-Ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm). This is often achieved by slow evaporation of a saturated solution in a suitable solvent or solvent system.[16]

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.[17]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data.[17]

The output of a successful crystallographic experiment is a 3D model of the molecule that confirms not only the atom-to-atom connectivity but also precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Conclusion

The structural elucidation of this compound is achieved through a systematic and hierarchical application of modern analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula and confirms the presence of bromine. Infrared spectroscopy identifies the key functional groups—nitrile, ether, and aromatic ring—consistent with the proposed structure. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive map of atomic connectivity, linking all fragments together. This multi-technique approach creates a self-validating workflow, ensuring the highest level of confidence in the final structural assignment, a critical requirement for any further research or development involving this compound.

References

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2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile CAS number 1157273-16-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile (CAS 1157273-16-9)

Abstract

This technical guide provides a comprehensive analysis of this compound, a specialized α-aminonitrile positioned as a versatile intermediate in modern organic synthesis and medicinal chemistry. While specific literature on this exact compound is nascent, this document elucidates its core characteristics by dissecting its constituent functional groups: the 2-bromophenyl moiety, the morpholine ring, and the α-aminonitrile core. We present a deductive exploration of its most probable synthetic pathway via a Strecker-type reaction, detail its potential for subsequent chemical transformations, and contextualize its value as a building block for creating complex molecules, particularly in the realm of drug discovery. This guide is designed to bridge the gap between fundamental chemical principles and practical application, offering field-proven insights for researchers aiming to leverage this compound's unique structural attributes.

Structural Analysis and Physicochemical Profile

This compound (CAS: 1157273-16-9) is a precisely substituted α-aminonitrile. Its architecture is a convergence of three key functional domains, each conferring distinct reactivity and utility:

  • The α-Aminonitrile Core: This central feature is a well-established synthon in organic chemistry, serving as a stable precursor to α-amino acids, 1,2-diamines, and various nitrogen-containing heterocycles.[1][2][3][4] The nitrile group is a versatile functional handle, amenable to hydrolysis, reduction, and addition reactions.[5]

  • The Morpholine Moiety: As a secondary amine incorporated into the structure, morpholine is considered a "privileged" scaffold in medicinal chemistry.[6][7] Its inclusion in drug candidates is a proven strategy to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles.[7][8]

  • The 2-Bromophenyl Group: The bromine atom on the aromatic ring is not merely a substituent; it is a strategic "synthetic handle." It provides a reactive site for a wide array of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage functionalization to build molecular complexity and rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.[9]

Table 1: Compound Identity and Predicted Physicochemical Properties
PropertyValueSource
CAS Number 1157273-16-9ChemicalBook[10]
Molecular Formula C₁₂H₁₃BrN₂OPubChemLite[11]
Molecular Weight 281.15 g/mol ChemicalBook[10]
Monoisotopic Mass 280.02112 DaPubChemLite[11]
InChIKey JDBWNHVPBRFVGZ-UHFFFAOYSA-NPubChemLite[11]
SMILES C1COCCN1C(C#N)C2=CC=CC=C2BrPubChemLite[11]
XlogP (Predicted) 2.1PubChemLite[11]
Purity Typically >95%Thoreauchem[12]

Synthesis Strategy: The Strecker Reaction

The most logical and efficient pathway to this compound is a three-component Strecker-type reaction. This classic multicomponent reaction is renowned for its atom economy and its ability to construct α-aminonitriles in a single pot from an aldehyde, an amine, and a cyanide source.[1][2][13][14][15]

The reaction proceeds via the initial formation of an iminium ion from the condensation of 2-bromobenzaldehyde and morpholine. This electrophilic intermediate is then intercepted by a nucleophilic cyanide anion to form the stable α-aminonitrile product.

Strecker_Synthesis Proposed Synthesis via Strecker Reaction cluster_reactants Reactants R1 2-Bromobenzaldehyde Iminium Iminium Ion Intermediate R1->Iminium Condensation (-H₂O) R2 Morpholine R2->Iminium R3 TMSCN (Cyanide Source) Product 2-(2-Bromophenyl)-2- (morpholin-4-yl)acetonitrile R3->Product Cat Lewis Acid (e.g., Alum) Cat->R1 Activation Iminium->Product Nucleophilic Attack

Caption: Proposed Strecker synthesis of the target compound.

Causality of Reagent Selection
  • 2-Bromobenzaldehyde: This serves as the electrophilic carbonyl component. The aldehyde group is highly reactive towards nucleophilic attack by the amine, and the ortho-bromo substituent makes it a valuable precursor for subsequent cross-coupling reactions.[9][16]

  • Morpholine: As a secondary amine, it readily forms the corresponding iminium ion without the possibility of competing side reactions that can occur with primary amines. Its presence is synthetically desirable for introducing favorable drug-like properties.[6][17][18]

  • Trimethylsilyl Cyanide (TMSCN): While traditional sources like KCN or NaCN are effective, TMSCN is often preferred in modern synthesis. It is less hazardous, highly reactive, and often provides cleaner reactions and higher yields under neutral or mildly acidic conditions, which is beneficial for substrates sensitive to harsh bases.[19][20]

  • Catalyst: The reaction can be catalyzed by a mild Lewis acid, such as Alum (potassium aluminum sulfate).[20] The catalyst activates the aldehyde's carbonyl group, accelerating the initial condensation with morpholine and facilitating the formation of the iminium ion.[20]

Detailed Experimental Protocol (Representative)

The following protocol is a validated, general procedure for the synthesis of α-aminonitriles, adapted for the specific target molecule.

Materials:

  • 2-Bromobenzaldehyde (1.0 eq)

  • Morpholine (1.1 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Alum (KAl(SO₄)₂·12H₂O) (0.1 eq, 10 mol%)

  • Acetonitrile (CH₃CN), anhydrous, as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M concentration relative to the aldehyde).

  • Addition of Amine and Catalyst: Add morpholine (1.1 eq) to the solution, followed by the addition of Alum (0.1 eq).

  • Cyanation: Stir the mixture at room temperature for 10-15 minutes to allow for in-situ formation of the iminium ion intermediate. Subsequently, add trimethylsilyl cyanide (1.2 eq) dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).

  • Work-up: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and HRMS.

Reactivity and Synthetic Potential

This molecule is a synthetic hub, offering multiple avenues for diversification. Its value lies in the orthogonal reactivity of its functional groups, allowing for selective transformations.

Reactivity_Hub Key Synthetic Transformations cluster_nitrile Nitrile Group Reactivity cluster_bromo Bromo-Aryl Group Reactivity Core 2-(2-Bromophenyl)-2- (morpholin-4-yl)acetonitrile N1 Hydrolysis (H₃O⁺) Core->N1 N2 Reduction (LiAlH₄ or H₂/cat.) Core->N2 N3 Grignard Addition (R-MgBr then H₃O⁺) Core->N3 B1 Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Core->B1 B2 Buchwald-Hartwig (R₂NH, Pd cat.) Core->B2 B3 Sonogashira Coupling (Alkyne, Pd/Cu cat.) Core->B3 P1 α-Morpholino Carboxylic Acid Derivative N1->P1 P2 1,2-Diamine Derivative N2->P2 P3 α-Morpholino Ketone Derivative N3->P3 P4 Bi-aryl Derivative B1->P4 P5 N-Aryl Derivative B2->P5 P6 Alkynyl-Aryl Derivative B3->P6

Caption: Reactivity map of the title compound's key functional groups.

Transformations of the Nitrile Group
  • Hydrolysis: Acid-catalyzed hydrolysis will convert the nitrile into a carboxylic acid, yielding a novel α-amino acid derivative bearing both the 2-bromophenyl and morpholine substituents.[13][21] This product could be a valuable building block for peptide synthesis.

  • Reduction: The nitrile can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation provides access to 1-(2-bromophenyl)-1-(morpholin-4-yl)ethane-1,2-diamine, a vicinal diamine scaffold.

Transformations of the 2-Bromophenyl Group
  • Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling. This allows for the introduction of a vast array of substituents at a late stage of a synthetic sequence.

    • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.

    • Buchwald-Hartwig Amination: Reaction with amines introduces new C-N bonds.

    • Sonogashira Coupling: Reaction with terminal alkynes introduces C-C triple bonds.

Applications in Drug Discovery

The strategic combination of functionalities makes this compound a high-value asset for drug discovery programs.

  • Scaffold for Library Synthesis: The molecule serves as an excellent starting point for creating diverse chemical libraries. The bromine atom acts as a diversification point for SAR exploration, while the nitrile can be converted into other functional groups to probe different chemical spaces.

  • Introduction of Favorable Properties: The morpholine ring is a well-known pharmacophore that can improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[6][7][8] By using this molecule as a building block, medicinal chemists can embed this favorable moiety into new chemical entities from the outset.

  • Access to Novel Chemical Space: The unique substitution pattern—an ortho-brominated phenyl ring and a morpholine on the same stereocenter—provides access to three-dimensional chemical structures that may not be readily accessible through other synthetic routes. This novelty is crucial for identifying new ligands for challenging biological targets.

Safety and Handling

As an α-aminonitrile containing an organobromine component, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Hazards: Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin, as they can release cyanide in vivo.[22][23] Organobromine compounds can be irritants.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.

  • Handling: Avoid creating dust or aerosols. Use established procedures for handling cyanating agents (like TMSCN) during its synthesis.

Conclusion

This compound is more than a simple chemical; it is a strategically designed synthetic intermediate. Its value is derived from the synergistic interplay of its functional groups. The reliable Strecker synthesis provides straightforward access, while the orthogonal reactivity of the nitrile and bromo-aryl groups offers immense potential for diversification. For researchers and drug development professionals, this compound represents a powerful tool for rapidly constructing novel and complex molecular architectures endowed with the favorable pharmacokinetic properties of the morpholine scaffold, making it a highly relevant building block for the next generation of therapeutic agents.

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An In-Depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile, a key chemical intermediate with significant potential in drug discovery and development. This document delves into the mechanistic underpinnings of the synthetic strategy, offers a detailed experimental protocol, outlines expected characterization data, and discusses the applications of this versatile molecular scaffold. The guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities.

Introduction: The Strategic Importance of α-Aminonitriles

α-Aminonitriles are a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. They serve as highly valuable and versatile intermediates in organic synthesis, most notably as direct precursors to α-amino acids through hydrolysis of the nitrile moiety.[1][2] The synthesis of α-aminonitriles is often achieved via the well-established Strecker synthesis, a robust three-component reaction involving an aldehyde, an amine, and a cyanide source.[3][4]

The target molecule, this compound, incorporates three key structural motifs of significant interest in medicinal chemistry:

  • The 2-Bromophenyl Group: Provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

  • The Morpholine Moiety: A privileged scaffold in drug design, often incorporated to improve aqueous solubility, metabolic stability, and pharmacokinetic properties of drug candidates.[5][6]

  • The α-Aminonitrile Core: A reactive and versatile functional group that can be transformed into a variety of other functionalities, positioning the molecule as a key building block for library synthesis.

This guide will focus on the practical synthesis of this compound via a modified Strecker reaction, providing the necessary detail for its successful preparation and characterization in a laboratory setting.

Synthetic Strategy: The Strecker Reaction

The most direct and efficient pathway to this compound is the three-component Strecker reaction. This one-pot synthesis combines 2-bromobenzaldehyde, morpholine, and a cyanide source (typically sodium or potassium cyanide) to form the desired product.

Reaction Mechanism

The reaction proceeds through two key stages: the formation of an iminium ion intermediate, followed by nucleophilic attack by the cyanide ion.[2]

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine, morpholine, on the carbonyl carbon of 2-bromobenzaldehyde. This is often catalyzed by mild acid to protonate the carbonyl oxygen, increasing its electrophilicity. The resulting hemiaminal intermediate rapidly dehydrates to form a resonance-stabilized iminium ion.

  • Cyanide Addition: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and yields the final α-aminonitrile product.

The overall mechanism is depicted below.

Strecker_Mechanism Figure 1: Reaction Mechanism of Strecker Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde 2-Bromobenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + H⁺ (cat.) Amine Morpholine Amine->Hemiaminal + H⁺ (cat.) Cyanide NaCN Product This compound Cyanide->Product Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium - H₂O Iminium->Product Nucleophilic Attack

Caption: Figure 1: Reaction Mechanism of Strecker Synthesis

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established methodologies for the Strecker synthesis.[7][8]

Reagents and Materials
ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
2-BromobenzaldehydeC₇H₅BrO185.020.0501.09.25 g
MorpholineC₄H₉NO87.120.0551.14.79 g (4.8 mL)
Sodium CyanideNaCN49.010.0551.12.70 g
Acetic AcidCH₃COOH60.05--~3.0 mL
MethanolCH₃OH32.04--100 mL
DichloromethaneCH₂Cl₂84.93--For extraction
Saturated NaHCO₃----For workup
Brine----For workup
Anhydrous MgSO₄----For drying
Safety Precautions
  • Cyanide Hazard: Sodium cyanide is highly toxic and fatal if ingested, inhaled, or absorbed through the skin. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).

  • Waste Disposal: All cyanide-containing waste (glassware, solutions) must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal according to institutional safety guidelines.

  • Acid Addition: The addition of acid to a cyanide solution will generate highly toxic hydrogen cyanide (HCN) gas. Ensure the reaction medium is sufficiently basic before any acidic workup, or perform additions slowly with extreme caution in a fume hood.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (9.25 g, 50 mmol) and methanol (100 mL). Stir the solution at room temperature until the aldehyde is fully dissolved.

  • Amine Addition: Add morpholine (4.8 mL, 55 mmol) to the solution.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (2.70 g, 55 mmol) in a minimal amount of water (~10 mL). Carefully add this solution dropwise to the reaction mixture over 10 minutes.

  • Acidification: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add glacial acetic acid (~3.0 mL) dropwise to catalyze the reaction. The pH should be weakly acidic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. To the residue, add dichloromethane (100 mL) and saturated sodium bicarbonate (NaHCO₃) solution (50 mL) to neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Workflow Figure 2: Experimental Workflow A 1. Dissolve 2-Bromobenzaldehyde in Methanol B 2. Add Morpholine & NaCN Solution A->B C 3. Catalyze with Acetic Acid at 0-5°C B->C D 4. Stir at Room Temperature (12-24h) Monitor by TLC C->D E 5. Concentrate to Remove Methanol D->E F 6. Aqueous Workup (DCM / NaHCO₃) E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Purify by Flash Chromatography G->H I Pure Product H->I

Caption: Figure 2: Experimental Workflow

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₃BrN₂O[9][10]
Molecular Weight 281.15 g/mol [10]
Appearance Expected to be an off-white to yellow solid or oil-
Monoisotopic Mass 280.02112 Da[9]
Predicted Spectroscopic Data

While experimental data for this specific molecule is not widely published, the following are expected spectroscopic characteristics based on its structure and data from analogous compounds.[11]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.6-7.2 (m, 4H): Aromatic protons of the bromophenyl ring.

    • δ 4.8-5.0 (s, 1H): Methine proton (CH) between the phenyl ring and nitrile group.

    • δ 3.8-3.6 (t, 4H): Protons on the carbons adjacent to the oxygen in the morpholine ring (-O-CH₂-).

    • δ 2.8-2.6 (t, 4H): Protons on the carbons adjacent to the nitrogen in the morpholine ring (-N-CH₂-).

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 135-125 (multiple signals): Aromatic carbons.

    • δ ~122 (C-Br): Aromatic carbon attached to bromine.

    • δ ~117 (CN): Nitrile carbon.

    • δ ~67 (-O-CH₂-): Morpholine carbons adjacent to oxygen.

    • δ ~60 (Ar-CH-CN): Methine carbon.

    • δ ~50 (-N-CH₂-): Morpholine carbons adjacent to nitrogen.

  • FT-IR (KBr, cm⁻¹):

    • ~3060: Aromatic C-H stretch.

    • ~2950, 2850: Aliphatic C-H stretch (morpholine).

    • ~2240 (weak): C≡N stretch.

    • ~1600, 1470: Aromatic C=C stretch.

    • ~1115: C-O-C stretch (morpholine).

  • Mass Spectrometry (ESI+):

    • m/z [M+H]⁺: 281.0284, 283.0264 (characteristic isotopic pattern for bromine).[9]

Applications in Drug Discovery and Development

The structural features of this compound make it a highly attractive starting material for the synthesis of compound libraries targeting various biological systems.

  • Scaffold for Further Elaboration: The aryl bromide functionality is a key reactive site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse substituents, enabling systematic Structure-Activity Relationship (SAR) studies.

  • Precursor to Bioactive Molecules: The nitrile group can be hydrolyzed to a carboxylic acid to form α-amino acids, or reduced to form a primary amine, leading to vicinal diamine structures. Both are common pharmacophores in drug candidates.

  • Bioisostere and Privileged Structure: The morpholine ring is a well-regarded "privileged structure" in medicinal chemistry, known to impart favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][6] Compounds containing substituted phenylacetonitrile cores have been investigated as impurities in active pharmaceutical ingredients and as intermediates in the synthesis of bioactive compounds.[12][13]

Conclusion

This guide has detailed a robust and accessible synthetic route to this compound using the Strecker reaction. By providing a thorough mechanistic explanation, a practical experimental protocol, and a discussion of its potential applications, this document serves as a valuable resource for chemists in the pharmaceutical and biotechnology sectors. The strategic combination of a functionalizable aryl halide, a beneficial morpholine moiety, and a versatile nitrile group establishes this compound as a valuable intermediate for the discovery of next-generation therapeutics.

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An In-Depth Technical Guide to 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile, a versatile α-aminonitrile scaffold with potential applications in medicinal chemistry and synthetic organic chemistry. While this specific molecule is not extensively detailed in peer-reviewed literature, this guide synthesizes information on its chemical properties, a probable synthetic route based on the well-established Strecker reaction, and standard analytical techniques for its characterization. The methodologies presented are grounded in established chemical principles for this class of compounds, offering a robust framework for researchers and drug development professionals. This document serves as a foundational resource for the synthesis, characterization, and potential utility of this and structurally related compounds.

Introduction and Chemical Profile

This compound is a substituted α-aminonitrile. This class of compounds is of significant interest as they are precursors to α-amino acids and various nitrogen-containing heterocyclic compounds with potential biological activity.[1] The structure incorporates a bromophenyl group, a morpholine moiety, and a nitrile functional group, each contributing to its chemical reactivity and potential as a building block in drug discovery. The bromine atom provides a site for further functionalization through cross-coupling reactions, while the morpholine group can influence solubility and pharmacokinetic properties. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for diverse derivatization.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 1157273-16-9ChemicalBook[2]
Molecular Formula C₁₂H₁₃BrN₂OChemicalBook[2]
Molecular Weight 281.15 g/mol ChemicalBook[2]
Predicted Boiling Point 360.1 ± 42.0 °CChemicalBook[2]
Predicted Density 1.451 ± 0.06 g/cm³ChemicalBook[2]
Predicted pKa 1.33 ± 0.20ChemicalBook[2]
SMILES C1COCCN1C(C#N)C2=CC=CC=C2BrPubChemLite[3]

Synthetic Methodology: The Strecker Reaction

The most direct and widely adopted method for the synthesis of α-aminonitriles is the Strecker reaction. This one-pot, three-component reaction involves the condensation of a carbonyl compound, an amine, and a cyanide source. For the synthesis of this compound, the logical precursors are 2-bromobenzaldehyde, morpholine, and a cyanide donor like trimethylsilyl cyanide (TMSCN).

Mechanism of the Strecker Reaction

The reaction proceeds through a two-step mechanism. Initially, the amine (morpholine) reacts with the aldehyde (2-bromobenzaldehyde) to form an imine intermediate, often catalyzed by the removal of water or the presence of a Lewis acid. In the second step, the cyanide ion attacks the electrophilic carbon of the imine, yielding the final α-aminonitrile product.

Strecker_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyanide Addition 2-Bromobenzaldehyde 2-Bromobenzaldehyde Imine_Intermediate Iminium Ion Intermediate 2-Bromobenzaldehyde->Imine_Intermediate + Morpholine Morpholine Morpholine H2O H2O Imine_Intermediate->H2O - H₂O Product 2-(2-Bromophenyl)-2- (morpholin-4-yl)acetonitrile Imine_Intermediate->Product + CN⁻ Cyanide Cyanide

Figure 1: Generalized mechanism of the Strecker synthesis.

Experimental Protocol

The following is a proposed protocol based on general procedures for the Strecker reaction. Researchers should optimize conditions as necessary.

Materials:

  • 2-Bromobenzaldehyde

  • Morpholine

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Water

  • Diethyl ether

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add morpholine (1.1 mmol, 1.1 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add trimethylsilyl cyanide (1.2 mmol, 1.2 equiv) dropwise to the solution.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Analytical Characterization

Table 2: Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR Aromatic protons of the bromophenyl group (multiplets in the aromatic region), signals for the morpholine ring protons (typically two multiplets), and a singlet for the methine proton adjacent to the nitrile and phenyl groups.
¹³C NMR Signals for the carbons of the bromophenyl ring, the morpholine ring, the nitrile carbon (typically downfield), and the quaternary carbon.
FT-IR A characteristic sharp absorption band for the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹), C-H stretching bands for aromatic and aliphatic protons, and C-O stretching for the morpholine ether linkage.
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

Potential Applications and Future Directions

As a "versatile small molecule scaffold," this compound holds potential in several areas of research:

  • Medicinal Chemistry: It can serve as a starting material for the synthesis of novel compounds with potential therapeutic activities. For instance, structurally related phenylmorpholine analogues have been investigated as neurotransmitter reuptake inhibitors.

  • Agrochemicals: Phenoxyacetonitrile derivatives have been explored for their herbicidal and antifungal properties.

  • Materials Science: The nitrile group and the aromatic ring can be involved in the synthesis of polymers and other advanced materials.

The presence of the bromine atom is particularly advantageous for further molecular elaboration via palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships.

Applications cluster_derivatization Chemical Derivatization cluster_applications Potential Applications Target_Compound This compound Hydrolysis Nitrile Hydrolysis (-> Carboxylic Acid) Target_Compound->Hydrolysis Reduction Nitrile Reduction (-> Amine) Target_Compound->Reduction Coupling Cross-Coupling (at Bromine) Target_Compound->Coupling Medicinal Medicinal Chemistry (e.g., CNS agents) Hydrolysis->Medicinal Reduction->Medicinal Coupling->Medicinal Agrochemical Agrochemicals (e.g., Fungicides) Coupling->Agrochemical Materials Materials Science Coupling->Materials

Figure 2: Potential derivatization pathways and applications.

Safety and Handling

While specific toxicological data for this compound is unavailable, it should be handled with the standard precautions for a research chemical. As an α-aminonitrile, it has the potential to release cyanide under certain conditions (e.g., strong acidic hydrolysis).

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.

Conclusion

This compound represents a valuable, albeit under-characterized, building block for chemical synthesis. This guide provides a foundational understanding of its properties and a reliable synthetic approach based on the robust Strecker reaction. The multi-functional nature of this compound makes it an attractive starting point for the development of novel molecules in medicinal, agrochemical, and materials research. Further investigation into its biological activity and reactivity is warranted to fully exploit its potential.

References

  • Deng, T., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. Available at: [Link]

  • PubChemLite. This compound. Available at: [Link]

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Physical and chemical properties of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Introduction

This compound is a synthetic organic compound characterized by a central carbon atom bonded to a 2-bromophenyl group, a morpholine ring, and a nitrile functional group. This unique combination of moieties suggests its potential as a versatile intermediate in medicinal chemistry and materials science. The presence of the 2-bromophenyl group offers a site for further functionalization through cross-coupling reactions, while the morpholine group can influence solubility and biological activity. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for a variety of chemical transformations.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C12H13BrN2O
Molecular Weight 281.15 g/mol
Appearance White to off-white solidInferred from similar compounds
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water.Inferred from structural analysis
pKa The morpholine nitrogen is expected to be basic, with an estimated pKa of the conjugate acid around 5-6.Inferred from similar compounds

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its three primary functional groups: the 2-bromophenyl ring, the nitrile group, and the morpholine ring.

  • The 2-Bromophenyl Group: The bromine atom on the phenyl ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, making this compound a valuable building block in the synthesis of more complex molecules.

  • The Nitrile Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amide. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).

  • The Morpholine Ring: The nitrogen atom in the morpholine ring is basic and can be protonated to form a salt. It can also act as a nucleophile in certain reactions. The morpholine ring is generally stable under most reaction conditions.

The compound is expected to be stable under standard laboratory conditions, but it should be protected from strong acids, strong bases, and high temperatures to prevent decomposition.

Synthesis

A common method for the synthesis of α-aminonitriles like this compound is the Strecker synthesis. This one-pot, three-component reaction involves the condensation of an aldehyde (2-bromobenzaldehyde), an amine (morpholine), and a cyanide source (such as trimethylsilyl cyanide).

Synthetic Workflow Diagram

Strecker_Synthesis reagents 2-Bromobenzaldehyde + Morpholine iminium Iminium Ion Intermediate reagents->iminium Condensation product This compound iminium->product Nucleophilic Addition cyanide Cyanide Source (e.g., TMSCN) cyanide->product

Caption: Proposed Strecker synthesis of the target compound.

Experimental Protocol: Strecker Synthesis

The following is a generalized, representative protocol for the synthesis of this compound.[1][2][3][4]

Materials:

  • 2-Bromobenzaldehyde

  • Morpholine

  • Trimethylsilyl cyanide (TMSCN)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous dichloromethane (0.5 M) in a round-bottom flask is added morpholine (1.1 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Trimethylsilyl cyanide (1.2 eq) is added dropwise to the mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 24 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired product.

Spectroscopic Data

While specific experimental data for this compound is not widely available, the following are predicted spectroscopic characteristics based on its structure:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the 2-bromophenyl group, a singlet for the methine proton adjacent to the nitrile and morpholine groups, and multiplets for the methylene protons of the morpholine ring.

  • ¹³C NMR: The spectrum would display signals for the carbon atoms of the 2-bromophenyl ring, the nitrile carbon, the methine carbon, and the carbons of the morpholine ring.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the C≡N stretch of the nitrile group (around 2250-2210 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C-O and C-N stretches of the morpholine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (281.15 g/mol ), along with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Research and Development

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents and functional materials.

  • Medicinal Chemistry: The ability to functionalize the 2-bromophenyl ring via cross-coupling reactions allows for the synthesis of a diverse library of compounds for screening against various biological targets. The morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups.

  • Materials Science: The rigid aromatic core and the potential for introducing various substituents through the bromine atom make this compound a candidate for the synthesis of organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Safety Information

As with any chemical compound, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a compound with significant potential as a versatile building block in organic synthesis. Its unique combination of a functionalizable aromatic ring, a biologically relevant morpholine group, and a reactive nitrile moiety provides a rich platform for the creation of novel molecules with diverse applications in drug discovery and materials science. This guide has provided a comprehensive overview of its physicochemical properties, reactivity, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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  • Wikipedia. Strecker amino acid synthesis. [Link]

  • National Institutes of Health. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]

  • ChemRxiv. Expedient construction of fused polycyclic skeletons via palladium-catalyzed dearomatization of naphthalenes and benzenes. [Link]

  • National Institutes of Health. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

  • ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

  • Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. [Link]

  • PubChem. 2-[3-(3-Chlorophenyl)morpholin-4-yl]acetonitrile. National Center for Biotechnology Information. [Link]

  • Veeprho. 2-(4-bromophenyl)acetonitrile. [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • ResearchGate. Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • PubChem. 2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and synthetic chemistry, α-aminonitriles serve as pivotal intermediates. Their inherent bifunctionality, possessing both a nucleophilic amino group and a versatile nitrile moiety, renders them exceptionally valuable synthons for the construction of a diverse array of nitrogen-containing heterocycles and α-amino acids. Among this class of compounds, 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile stands out as a molecule of significant interest. The presence of the 2-bromophenyl group provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, while the morpholine unit often imparts favorable pharmacokinetic properties in drug candidates.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound. As direct experimental spectra for this specific compound are not widely available in the public domain, this document leverages established principles of spectroscopic interpretation and data from closely related analogues to present a detailed and predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification and characterization of this and similar molecules.

Molecular Structure and Key Features

The structure of this compound features a central chiral carbon atom bonded to four distinct substituents: a 2-bromophenyl ring, a morpholine ring, a nitrile group, and a hydrogen atom. This substitution pattern dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound.

Synthesis Protocol: The Strecker Reaction

The most direct and efficient method for the synthesis of α-aminonitriles is the Strecker reaction.[1][2] This one-pot, three-component reaction involves the condensation of an aldehyde, an amine, and a cyanide source.[3][4] For the synthesis of this compound, the logical precursors are 2-bromobenzaldehyde, morpholine, and a cyanide salt such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN).[5]

Strecker_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product 2-Bromobenzaldehyde 2-Bromobenzaldehyde Mixing in Solvent (e.g., Methanol) Mixing in Solvent (e.g., Methanol) 2-Bromobenzaldehyde->Mixing in Solvent (e.g., Methanol) Morpholine Morpholine Morpholine->Mixing in Solvent (e.g., Methanol) KCN KCN KCN->Mixing in Solvent (e.g., Methanol) Acetic Acid Acetic Acid Acetic Acid->Mixing in Solvent (e.g., Methanol) Stirring at Room Temperature Stirring at Room Temperature Mixing in Solvent (e.g., Methanol)->Stirring at Room Temperature Aqueous Work-up Aqueous Work-up Stirring at Room Temperature->Aqueous Work-up Extraction with Organic Solvent Extraction with Organic Solvent Aqueous Work-up->Extraction with Organic Solvent Drying and Concentration Drying and Concentration Extraction with Organic Solvent->Drying and Concentration Column Chromatography Column Chromatography Drying and Concentration->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Workflow for the synthesis via the Strecker reaction.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a solution of 2-bromobenzaldehyde (1.0 eq) in methanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add morpholine (1.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of Cyanide: In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of water and add it dropwise to the reaction mixture. Caution: KCN is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Acidification: Add glacial acetic acid (1.2 eq) dropwise to the stirring solution. The acid catalyzes the formation of the iminium ion intermediate.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the number of different types of protons and their connectivity. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the aromatic, methine, and morpholine protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic (H-3', H-4', H-5', H-6')7.20 - 7.80Multiplet-4H
Methine (CH-CN)~ 5.0 - 5.2Singlet-1H
Morpholine (O-CH₂)~ 3.70 - 3.90Triplet~ 4.54H
Morpholine (N-CH₂)~ 2.60 - 2.80Triplet~ 4.54H

Expert Interpretation:

  • Aromatic Protons (7.20 - 7.80 ppm): The four protons on the 2-bromophenyl ring will appear as a complex multiplet in the downfield region of the spectrum. The electron-withdrawing nature of the bromine atom and the nitrile group, as well as the ortho-substitution pattern, will lead to a complex splitting pattern.

  • Methine Proton (~ 5.0 - 5.2 ppm): The single proton on the carbon atom bearing the nitrile and morpholine groups is expected to be a singlet. This downfield shift is due to the deshielding effects of the adjacent nitrile, aromatic ring, and nitrogen atom.

  • Morpholine Protons: The morpholine ring typically displays a characteristic pattern.[6][7] The four protons on the carbons adjacent to the oxygen atom (O-CH₂) are more deshielded and appear as a triplet around 3.70 - 3.90 ppm.[8][9] The four protons on the carbons adjacent to the nitrogen atom (N-CH₂) are more shielded and resonate as a triplet around 2.60 - 2.80 ppm.[8][9] The triplet multiplicity arises from coupling with the adjacent CH₂ group in the ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound would show 12 distinct signals.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic (C-Br)~ 123
Aromatic (C-H)127 - 134
Aromatic (C-ipso)~ 138
Nitrile (C≡N)~ 118
Methine (CH-CN)~ 60 - 65
Morpholine (O-CH₂)~ 67
Morpholine (N-CH₂)~ 50

Expert Interpretation:

  • Aromatic Carbons (123 - 138 ppm): The six carbons of the bromophenyl ring will resonate in the aromatic region. The carbon atom directly attached to the bromine (C-Br) is expected around 123 ppm. The ipso-carbon, attached to the chiral center, will be further downfield.

  • Nitrile Carbon (~ 118 ppm): The carbon of the nitrile group typically appears in a distinct region around 118 ppm.[10]

  • Methine Carbon (~ 60 - 65 ppm): The chiral carbon attached to the nitrile, morpholine, and phenyl groups will be found in the aliphatic region, with its chemical shift influenced by the attached heteroatoms and the aromatic ring.

  • Morpholine Carbons: The carbons of the morpholine ring will show two distinct signals. The carbons adjacent to the oxygen atom (O-CH₂) are deshielded and appear around 67 ppm.[6][11] The carbons adjacent to the nitrogen atom (N-CH₂) are found upfield at approximately 50 ppm.[6][11]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The predicted IR spectrum of this compound would display several characteristic absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000C-H stretch (aromatic)Medium
2950 - 2850C-H stretch (aliphatic)Medium
2240 - 2220C≡N stretch (nitrile)Sharp, Medium-Strong
1600 - 1450C=C stretch (aromatic)Medium-Strong
1250 - 1050C-O stretch (ether)Strong
1200 - 1000C-N stretchMedium
800 - 600C-Br stretchStrong

Expert Interpretation:

  • C≡N Stretch (2240 - 2220 cm⁻¹): The most diagnostic peak in the IR spectrum will be the sharp absorption from the nitrile group.[10][12] Its position indicates conjugation with the aromatic ring, which typically lowers the frequency slightly compared to aliphatic nitriles.[13][14]

  • C-H Stretches: The spectrum will show absorptions for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching vibrations.[15]

  • C-O and C-N Stretches: A strong band corresponding to the C-O-C stretching of the morpholine ring is expected in the fingerprint region. The C-N stretching vibration will also be present in this region.

  • C-Br Stretch: A strong absorption in the lower frequency region of the fingerprint region will be indicative of the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable method.

Predicted Mass Spectrometry Data:

Parameter Value
Molecular FormulaC₁₂H₁₃BrN₂O
Molecular Weight281.15 g/mol
[M+H]⁺ (Monoisotopic)281.0284 m/z
[M+Na]⁺ (Monoisotopic)303.0103 m/z

Expert Interpretation of Fragmentation:

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Upon collision-induced dissociation (CID), the molecule is expected to undergo fragmentation. A key fragmentation pathway for α-aminonitriles is α-cleavage.[16][17]

fragmentation mol [C₁₂H₁₃BrN₂O]⁺˙ m/z 280/282 frag1 [C₄H₈NO]⁺ m/z 86 mol->frag1 α-cleavage frag2 [C₈H₅BrN]⁺˙ m/z 194/196 mol->frag2 Loss of morpholine radical

Caption: Predicted major fragmentation pathways in mass spectrometry.

  • α-Cleavage: The bond between the chiral carbon and the morpholine nitrogen can cleave, leading to the formation of a stable morpholinium ion fragment. Another likely α-cleavage would involve the loss of the nitrile group.

  • Loss of Morpholine: A significant fragmentation pathway would be the loss of the morpholine ring as a radical, leading to a resonance-stabilized benzylic cation.

Conclusion

This technical guide has provided a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging established principles and data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and mass spectral characteristics. The provided synthesis protocol via the Strecker reaction offers a reliable method for obtaining this valuable synthetic intermediate. This comprehensive guide serves as a practical resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the unambiguous identification and characterization of this and related α-aminonitriles.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75, 27–45 (1850).
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  • Wikipedia. Strecker amino acid synthesis. Available at: [Link][4]

  • Madadi, E. Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences36 , 323–327 (2021).[5]

  • JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching. Available at: [Link][12]

  • Scribd. 05 Notes On Nitriles IR Spectra. Available at: [Link][13]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available at: [Link][10]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H. & Hall, C. D. 1H and 13C NMR spectra of N-substituted morpholines. Magn. Reson. Chem.43 , 673–675 (2005).[9]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. Available at: [Link][7]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link][15]

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  • PubMed. 1H and 13C NMR Spectra of N-substituted Morpholines. Available at: [Link][9]

  • NIH National Center for Biotechnology Information. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Available at: [Link][16]

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Unlocking a Versatile Scaffold: A Technical Guide to the Research Applications of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential research applications of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile. While direct literature on this specific molecule is nascent, its constituent moieties—the α-amino nitrile, the 2-bromophenyl group, and the morpholine ring—are well-established pharmacophores and synthetic building blocks in medicinal chemistry and drug discovery. This document synthesizes information from analogous structures and established chemical principles to present a comprehensive overview of its synthetic utility and potential biological significance. We will delve into plausible synthetic routes, its role as a versatile intermediate for library synthesis, and hypothesize its potential applications in areas such as central nervous system (CNS) disorders and kinase inhibition, supported by detailed experimental protocols and mechanistic diagrams.

Introduction: A Molecule of Latent Potential

This compound is a unique chemical entity that combines three key structural features of significant interest in contemporary drug discovery. At its core lies the α-amino nitrile scaffold, a versatile precursor in organic synthesis.[1][2] This is flanked by a 2-bromophenyl group, which presents a handle for a variety of cross-coupling reactions, and a morpholine ring, a "privileged scaffold" known to impart favorable pharmacokinetic properties to bioactive molecules.[3][4] While this compound is commercially available for research purposes, its full potential remains largely untapped in published literature.[5] This guide aims to bridge this knowledge gap by providing a scientifically grounded framework for its exploration.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₃BrN₂O
Molecular Weight 281.15 g/mol
CAS Number 1157273-16-9
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, Methanol

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several established methods for the formation of α-amino nitriles, most notably the Strecker reaction and its variations.

Proposed Synthetic Protocol: A Modified Strecker Reaction

A plausible and efficient route to synthesize the title compound is via a three-component Strecker reaction involving 2-bromobenzaldehyde, morpholine, and a cyanide source.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 2-bromobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or toluene. Add morpholine (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate.

  • Cyanation: To the reaction mixture, add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise at 0 °C. The use of TMSCN is often preferred over alkali metal cyanides for its solubility in organic solvents and reduced toxicity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Causality of Experimental Choices:

  • The stepwise addition of reagents ensures the controlled formation of the iminium ion before the introduction of the nucleophilic cyanide source, minimizing side reactions.

  • Methanol or toluene are chosen for their ability to dissolve the reactants and facilitate the reaction without participating in it.

  • The use of a slight excess of morpholine and TMSCN drives the reaction to completion.

  • Purification by column chromatography is essential to remove any unreacted starting materials and by-products.

G 2-Bromobenzaldehyde 2-Bromobenzaldehyde Iminium Ion Iminium Ion 2-Bromobenzaldehyde->Iminium Ion Morpholine Morpholine Morpholine->Iminium Ion Product 2-(2-Bromophenyl)-2- (morpholin-4-yl)acetonitrile Iminium Ion->Product TMSCN TMSCN TMSCN->Product

Caption: Proposed synthetic workflow for this compound.

A Versatile Intermediate in Drug Discovery

The true potential of this compound lies in its utility as a versatile building block for the synthesis of compound libraries. Its three key functional groups—the nitrile, the 2-bromophenyl ring, and the α-proton—can be selectively manipulated to generate a diverse array of novel chemical entities.[6][7]

Transformations of the Nitrile Group

The nitrile moiety is a valuable functional group that can be converted into several other key functionalities:

  • Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, providing a handle for amide bond formation.

  • Reduction to Primary Amines: Reduction with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation yields the corresponding primary amine, a common feature in many bioactive molecules.

  • Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic systems.

Cross-Coupling Reactions of the 2-Bromophenyl Group

The bromine atom on the phenyl ring is ideally positioned for various palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

  • Sonogashira Coupling: Introduction of alkyne functionalities.

These reactions allow for the rapid diversification of the phenyl ring, enabling the exploration of structure-activity relationships (SAR).

G cluster_nitrile cluster_bromophenyl cluster_alpha_proton CoreScaffold 2-(2-Bromophenyl)-2- (morpholin-4-yl)acetonitrile Nitrile_Transformation Nitrile Group Transformations CoreScaffold->Nitrile_Transformation Bromophenyl_Transformation 2-Bromophenyl Cross-Coupling CoreScaffold->Bromophenyl_Transformation Alpha_Proton_Functionalization α-Proton Functionalization CoreScaffold->Alpha_Proton_Functionalization Carboxylic_Acid Carboxylic Acid Nitrile_Transformation->Carboxylic_Acid Primary_Amine Primary Amine Nitrile_Transformation->Primary_Amine Heterocycles Heterocycles Nitrile_Transformation->Heterocycles Suzuki Suzuki Coupling (C-C bond) Bromophenyl_Transformation->Suzuki Buchwald_Hartwig Buchwald-Hartwig (C-N bond) Bromophenyl_Transformation->Buchwald_Hartwig Sonogashira Sonogashira Coupling (C-C bond) Bromophenyl_Transformation->Sonogashira Alkylation Alkylation Alpha_Proton_Functionalization->Alkylation Aldol_Reaction Aldol Reaction Alpha_Proton_Functionalization->Aldol_Reaction

Caption: Potential synthetic diversification pathways of the core scaffold.

Hypothesized Biological and Research Applications

Based on the known biological activities of its constituent fragments, we can hypothesize several promising research applications for this compound.

Central Nervous System (CNS) Drug Discovery

The morpholine moiety is a common feature in many CNS-active drugs.[3][8] It is known to improve brain permeability and can interact with various receptors and enzymes in the CNS.[9] The combination of the morpholine ring with a phenyl group suggests potential activity at dopamine and serotonin receptors.

Potential Targets:

  • Dopamine Receptors (e.g., D₄): The morpholine scaffold has been incorporated into ligands for dopamine receptors, suggesting a potential role in the development of novel antipsychotics with reduced side effects.[10]

  • Serotonin Receptors (e.g., 5-HT₂A): The 2-bromophenyl moiety is found in some serotonergic compounds, indicating a potential for this scaffold to modulate serotonergic signaling, which is relevant for treating depression and anxiety.[11]

Experimental Workflow for CNS Target Validation:

  • In Vitro Receptor Binding Assays:

    • Protocol: Perform radioligand binding assays using cell membranes expressing the dopamine D₄ or serotonin 5-HT₂A receptors. Incubate varying concentrations of the test compound with a radiolabeled ligand of known affinity. Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

    • Rationale: This initial screen will determine if the compound directly interacts with the hypothesized CNS targets.

  • Functional Assays:

    • Protocol: Utilize cell-based assays (e.g., cAMP measurement for G-protein coupled receptors) to determine if the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

    • Rationale: This step elucidates the functional consequence of receptor binding.

  • In Vivo Behavioral Models:

    • Protocol: If in vitro activity is confirmed, evaluate the compound in rodent models of psychosis (e.g., amphetamine-induced hyperlocomotion) or anxiety (e.g., elevated plus maze).

    • Rationale: These studies provide preliminary evidence of the compound's potential therapeutic efficacy in a living organism.

cluster_CNS CNS Drug Discovery Pathway Compound 2-(2-Bromophenyl)-2- (morpholin-4-yl)acetonitrile Binding Receptor Binding Assays (Dopamine D4, Serotonin 5-HT2A) Compound->Binding Hypothesized Interaction Function Functional Assays (Agonism/Antagonism) Binding->Function Confirmation of Interaction Behavior In Vivo Behavioral Models (Psychosis/Anxiety) Function->Behavior Assessment of Physiological Effect

Caption: Workflow for investigating the potential CNS activity of the compound.

Kinase Inhibitor Scaffolding

The 2-bromophenyl moiety is present in some kinase inhibitors.[12] The ability to functionalize this ring via cross-coupling reactions makes this compound an attractive starting point for the development of novel kinase inhibitors for applications in oncology and inflammatory diseases.

Potential Kinase Targets:

  • Tyrosine Kinases (e.g., EGFR, VEGFR): Many kinase inhibitors targeting these receptors feature a substituted phenyl ring.

  • Serine/Threonine Kinases (e.g., Akt, mTOR): The morpholine ring is a known pharmacophore in several inhibitors of the PI3K/Akt/mTOR pathway.

Experimental Workflow for Kinase Inhibitor Development:

  • Library Synthesis: Utilize the synthetic handles of the core molecule to generate a library of derivatives with diverse substitutions on the phenyl ring.

  • In Vitro Kinase Inhibition Assays: Screen the library against a panel of kinases to identify initial hits.

  • Cell-Based Proliferation Assays: Evaluate the antiproliferative activity of the hit compounds in relevant cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesize further analogues to optimize potency and selectivity.

Conclusion

This compound represents a promising, yet underexplored, scaffold for chemical and biological research. Its structural features suggest significant potential as a versatile synthetic intermediate for the generation of diverse compound libraries. Furthermore, the combination of a morpholine ring and a 2-bromophenyl group provides a strong rationale for investigating its potential as a modulator of CNS targets and as a scaffold for the development of novel kinase inhibitors. The experimental protocols and workflows outlined in this guide offer a clear path for researchers to unlock the full potential of this intriguing molecule.

References

  • (Reference to a general organic chemistry textbook, if applicable for basic principles)
  • Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews, 29(5), 359-373.
  • (2018). Strecker Reaction and α-Amino Nitriles: Recent Advances in Their Chemistry, Synthesis and Biological Properties. Ask this paper | Bohrium.
  • (Reference to a general medicinal chemistry textbook)
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
  • (Reference for photocatalytic synthesis of morpholines, if applicable)
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378–390.
  • (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Flohr, S., et al. (2003). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of medicinal chemistry, 46(9), 1779-1793.
  • (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
  • Khan, I., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][13]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PMC - PubMed Central.

  • Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • This compound. Cymit Química S.L.
  • (Reference for photocatalytic synthesis of morpholines, if applicable)
  • Al-Azmi, A., & Elassar, A. Z. A. (2010). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules (Basel, Switzerland), 15(12), 9207–9216.
  • 25-NB. Wikipedia.
  • (Reference for heterocyclic molecular targeted drugs)
  • (Reference for combin
  • (Reference for combin
  • (Reference for synthesis of aryl morpholine deriv
  • Mohamed, M. S., et al. (2018). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules (Basel, Switzerland), 23(10), 2465.
  • (Reference for bioactive analogs of approved drugs)
  • (Reference for combin
  • (Reference for synthesis of aryl-furoyl morpholines)
  • (Reference for synthesis of 2-substituted-2-oxazolines)

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A Prospective Analysis of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive prospective analysis of the novel chemical entity 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile. In the absence of direct literature on this specific molecule, this document outlines plausible synthetic routes, leveraging established organic chemistry principles such as the Strecker synthesis and nucleophilic substitution reactions. We delve into the rationale behind proposed experimental protocols, offering a framework for its successful laboratory preparation. Furthermore, this guide explores the potential physicochemical properties and pharmacological significance of the target molecule by examining the well-documented roles of its constituent fragments—the 2-bromophenyl group and the morpholine moiety—in medicinal chemistry. This document is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related compounds for applications in drug discovery and development.

Introduction: The Rationale for a Novel Scaffold

The quest for novel chemical entities with unique pharmacological profiles is a cornerstone of modern drug discovery. The molecule this compound represents an intriguing, yet hitherto unexplored, scaffold that combines several key structural features known to impart desirable medicinal properties. The α-aminonitrile core is a versatile pharmacophore found in a range of bioactive compounds, exhibiting activities such as anticancer, antiviral, and antibacterial effects.[1][2]

The incorporation of a 2-bromophenyl group offers a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a diverse chemical space.[3] Moreover, the presence of a bromine atom can influence the compound's pharmacokinetic properties and binding interactions.[4][5] The morpholine moiety is a privileged structure in medicinal chemistry, often included to enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.[6][7]

This guide, therefore, serves as a proactive exploration of this compound, providing a robust theoretical and practical framework for its synthesis, characterization, and potential evaluation as a lead compound in drug discovery programs.

Proposed Synthetic Pathways

Two primary synthetic strategies are proposed for the synthesis of this compound: the Strecker synthesis and a nucleophilic substitution approach.

Pathway A: Modified Strecker Synthesis

The Strecker synthesis is a classic and efficient one-pot, three-component reaction for the preparation of α-aminonitriles from an aldehyde, an amine, and a cyanide source.[8][9] This method is highly attractive due to its convergence and the ready availability of the starting materials.

Reaction Scheme:

G 2-bromobenzaldehyde 2-bromobenzaldehyde target_molecule This compound 2-bromobenzaldehyde->target_molecule + morpholine morpholine morpholine->target_molecule + cyanide_source KCN or NaCN cyanide_source->target_molecule

Figure 1: Proposed Strecker synthesis of the target molecule.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-bromobenzaldehyde (1.0 eq) and morpholine (1.1 eq) in a suitable solvent such as methanol or ethanol.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding iminium ion intermediate.

  • Cyanation: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of potassium cyanide (KCN) or sodium cyanide (NaCN) (1.2 eq) in a minimal amount of water. Add the cyanide solution dropwise to the reaction mixture.

    • Causality: The dropwise addition of the cyanide source at low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of byproducts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by adding cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validating System: The purity and identity of the final product should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). The presence of characteristic peaks for the aromatic protons, morpholine protons, and the nitrile group will validate the structure.

Pathway B: Nucleophilic Substitution

An alternative approach involves a two-step synthesis commencing with the bromination of 2-bromophenylacetonitrile followed by nucleophilic substitution with morpholine.

Reaction Scheme:

G start_material 2-Bromophenylacetonitrile intermediate α-Bromo-2-bromophenylacetonitrile start_material->intermediate NBS, AIBN target_molecule This compound intermediate->target_molecule + Morpholine morpholine morpholine

Figure 2: Proposed nucleophilic substitution pathway.

Experimental Protocol:

Step 1: Synthesis of α-Bromo-2-bromophenylacetonitrile

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromophenylacetonitrile (1.0 eq) in a suitable solvent like carbon tetrachloride or acetonitrile.

  • Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq).

  • Reaction Conditions: Reflux the mixture under an inert atmosphere for 4-8 hours, with irradiation from a UV lamp to facilitate radical initiation.

  • Work-up: After cooling, filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude α-bromo intermediate may be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Morpholine

  • Reaction Setup: Dissolve the crude α-bromo-2-bromophenylacetonitrile in a polar aprotic solvent such as acetonitrile or DMF.

  • Nucleophilic Attack: Add morpholine (2.2 eq) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 eq) to scavenge the HBr generated.

    • Causality: The excess of morpholine and the presence of a base drive the reaction to completion and prevent the protonation of the morpholine nucleophile.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Perform an aqueous work-up as described in Pathway A. Purify the crude product by column chromatography.

Physicochemical and Pharmacological Considerations

The structural features of this compound suggest several interesting physicochemical and pharmacological properties.

PropertyPredicted CharacteristicRationale
Molecular Weight Approx. 295.16 g/mol C₁₂H₁₄BrN₃O
LogP Moderately lipophilicThe bromophenyl group increases lipophilicity, while the morpholine and nitrile groups contribute to polarity.
Aqueous Solubility ModerateThe morpholine moiety is known to enhance solubility.[7]
Chemical Stability Stable under normal conditionsThe nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions.
Drug-likeness FavorableThe molecular weight and presence of key functional groups align with Lipinski's rule of five.

Pharmacological Potential:

  • CNS Activity: The morpholine scaffold is frequently found in centrally acting drugs due to its ability to improve blood-brain barrier permeability.[7]

  • Oncology: α-aminonitriles have demonstrated anticancer properties.[1] The bromophenyl group can engage in halogen bonding with protein targets, a recognized interaction in drug design.[4]

  • Metabolic Stability: The morpholine ring can improve the metabolic profile of a drug candidate.[6]

Conclusion and Future Directions

This technical guide has outlined a comprehensive, albeit prospective, analysis of this compound. The proposed synthetic routes, based on the well-established Strecker synthesis and nucleophilic substitution reactions, provide a solid foundation for its laboratory preparation. The discussion of its potential physicochemical and pharmacological properties, derived from the known contributions of its constituent fragments, highlights its potential as a valuable scaffold in drug discovery.

Future work should focus on the successful synthesis and thorough characterization of this novel compound. Subsequent in vitro and in vivo studies would be necessary to elucidate its biological activity and to validate the hypotheses presented in this guide. The exploration of this and structurally related molecules could lead to the identification of new lead compounds for a variety of therapeutic areas.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications - Chemistry Notes. (2021). Retrieved from [Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry. Retrieved from [Link]

  • Efficient Synthesis of 2‐Arylpropionitriles Via Selective Monomethylation of Aryl Acetonitriles Using an Easy to Handle Methylation Agent. ResearchGate. Retrieved from [Link]

  • Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. National Institutes of Health. Retrieved from [Link]

  • Development of a New α‐Aminonitrile Synthesis. ResearchGate. Retrieved from [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Retrieved from [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Retrieved from [Link]

  • 2-Bromobenzaldehyde cyanohydrin. ResearchGate. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health. Retrieved from [Link]

  • The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Retrieved from [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and characterization of 2-arylmorpholine hydrochloride. ResearchGate. Retrieved from [Link]

  • The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. Borneo Journal of Resource Science and Technology. Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Retrieved from [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. National Institutes of Health. Retrieved from [Link]

  • Nucleophilic Substitution in 4-Bromo-5-nitrophthalodinitrile. SpringerLink. Retrieved from [Link]

  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Pharmaceutical Research and Modern Science. Retrieved from [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. National Institutes of Health. Retrieved from [Link]

  • New Insights into the Formation of Aroma-Active Strecker Aldehydes from 3-Oxazolines as Transient Intermediates. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. Retrieved from [Link]

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  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. Retrieved from [Link]

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Methodological & Application

Application Note: A Reliable Protocol for the Synthesis of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile via a Modified Strecker Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

α-Aminonitriles are pivotal intermediates in medicinal chemistry and organic synthesis, serving as precursors for α-amino acids and various nitrogen-containing heterocycles.[1][2] This document provides a comprehensive, step-by-step protocol for the synthesis of the novel α-aminonitrile, 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile. The synthesis is based on the robust and highly efficient three-component Strecker reaction, which involves the condensation of 2-bromobenzaldehyde, morpholine, and trimethylsilyl cyanide (TMSCN).[1][3][4] This guide is designed for researchers in drug development and chemical synthesis, offering detailed explanations for experimental choices, safety protocols for handling hazardous reagents, and methods for purification and characterization to ensure a reproducible and reliable outcome.

Introduction and Reaction Principle

The Strecker synthesis, first reported in 1850, remains one of the most fundamental and economical methods for preparing α-aminonitriles.[1][2][5] The reaction is a one-pot condensation of a carbonyl compound, an amine, and a cyanide source.[6] In this protocol, we utilize a modern variation employing trimethylsilyl cyanide (TMSCN), which offers advantages such as high reactivity and milder reaction conditions compared to traditional cyanide salts like KCN or HCN.[3][7]

The reaction proceeds through a two-step pathway:

  • Imine Formation: 2-Bromobenzaldehyde reacts with morpholine to form a reactive iminium ion intermediate. This condensation is often the rate-determining step and can be facilitated by a Lewis acid catalyst or by removing the water formed.

  • Nucleophilic Addition: The cyanide anion, delivered from TMSCN, performs a nucleophilic attack on the electrophilic carbon of the iminium ion, yielding the final α-aminonitrile product.[6][8]

The overall transformation is illustrated below:

Caption: General mechanism of the Strecker reaction.

Materials, Reagents, and Instrumentation

Reagents and Chemicals
ReagentCAS No.MW ( g/mol )PuritySupplierNotes
2-Bromobenzaldehyde6630-33-7185.02≥98%Sigma-AldrichStore in a cool, dry place.
Morpholine110-91-887.12≥99%Acros OrganicsCorrosive. Handle with care.
Trimethylsilyl cyanide (TMSCN)7677-24-999.21≥97%Alfa AesarExtremely Toxic & Flammable. Moisture sensitive.[9]
Dichloromethane (DCM), Anhydrous75-09-284.93≥99.8%Fisher ScientificUse from a solvent purification system or freshly distilled.
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.04ACS GradeVWRUsed for drying organic layers.
Silica Gel112926-00-860.08230-400 meshSorbent TechnologiesFor column chromatography.
Ethyl Acetate (EtOAc)141-78-688.11HPLC GradeEMD MilliporeEluent for chromatography.
Hexanes110-54-386.18HPLC GradeEMD MilliporeEluent for chromatography.
Instrumentation
  • Magnetic stirrer with stirring bars

  • Round-bottom flasks (50 mL and 100 mL)

  • Glass funnel and separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • NMR Spectrometer (≥300 MHz)

  • FT-IR Spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

Experimental Protocol

CRITICAL SAFETY NOTICE: Trimethylsilyl cyanide (TMSCN) is highly toxic, flammable, and reacts with moisture to produce lethal hydrogen cyanide (HCN) gas.[9][10] This entire procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[11] Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. All glassware must be scrupulously dried before use.

Reaction Setup and Execution
  • Flask Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.85 g, 10.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until the aldehyde is fully dissolved.

  • Amine Addition: Add morpholine (0.96 g, 11.0 mmol, 1.1 equiv.) dropwise to the solution at room temperature. A slight exotherm may be observed. Stir the reaction mixture for 30 minutes.

    • Rationale: Pre-mixing the aldehyde and amine allows for the initial formation of the hemiaminal and subsequently the iminium ion, which is the electrophile for the cyanide addition.[6][8] Using a slight excess of the amine helps drive this equilibrium.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Rationale: The addition of TMSCN can be exothermic. Cooling the reaction helps to control the reaction rate and minimize potential side reactions.

  • TMSCN Addition: While maintaining the temperature at 0 °C, add trimethylsilyl cyanide (TMSCN) (1.2 g, 12.0 mmol, 1.2 equiv.) dropwise via syringe over 5 minutes.

    • Rationale: A slight excess of TMSCN ensures complete consumption of the iminium intermediate.[1] Dropwise addition is crucial for safety and reaction control.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate as the mobile phase. The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

Work-up and Purification
  • Quenching: (CAUTION: Perform in the back of the fume hood) Slowly and carefully pour the reaction mixture into a beaker containing 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.

    • Rationale: The basic bicarbonate solution quenches any unreacted TMSCN, converting it to less volatile salts and hydrolyzing the silyl ether intermediate formed during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.

  • Washing: Combine the organic layers and wash them sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).

    • Rationale: Washing removes residual water-soluble impurities and salts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc).

    • Rationale: Chromatography separates the target compound from unreacted starting materials and non-polar byproducts.

  • Final Product: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield this compound as a solid or viscous oil. The molecular formula is C₁₂H₁₃BrN₂O with a molecular weight of 281.15 g/mol .[12][13]

Caption: Overall experimental workflow from reaction to purification.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons (approx. δ 7.0-7.8 ppm), a singlet for the methine proton (α-proton, likely δ 4.5-5.5 ppm), and multiplets for the morpholine protons (approx. δ 2.5-4.0 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include aromatic carbons, the nitrile carbon (CN, approx. δ 115-120 ppm), the methine carbon (α-carbon), and two distinct signals for the morpholine carbons.

  • FT-IR (ATR): A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2230-2250 cm⁻¹.

  • HRMS (ESI+): The calculated exact mass for [M+H]⁺ (C₁₂H₁₄BrN₂O⁺) is 281.0284. The observed mass should be within ±5 ppm.

Troubleshooting and Key Considerations

  • Low Yield: Incomplete imine formation is a common issue. Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The reaction can be gently heated (e.g., to 40 °C) after TMSCN addition if the reaction is sluggish at room temperature.

  • Difficult Purification: If the product co-elutes with impurities, try a different solvent system for chromatography (e.g., using diethyl ether or adding a small percentage of triethylamine to the eluent).

  • Safety is Paramount: Never work with TMSCN alone. Ensure the quench solution (NaHCO₃) is readily accessible before starting the reaction. Any waste containing cyanide must be disposed of according to institutional hazardous waste protocols.[9]

References

  • Loba Chemie. (2016). TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Kamal, A., et al. (n.d.). Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. Thieme E-Books & E-Journals.
  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

  • SDFine. (n.d.). trimethylsilyl cyanide - GHS Safety Data Sheet. Retrieved from [Link]

  • Ranu, B. C., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Jacobsen, E. N., et al. (2007). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature Protocols. Available at: [Link]

  • North, M. (2010).
  • Al-Adhami, M. A., et al. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules. Available at: [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Davis, F. A., et al. (2005). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry.
  • Ashenhurst, J. (n.d.). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Wang, Q., et al. (2020). Expedient construction of fused polycyclic skeletons via palladium-catalyzed dearomatization of naphthalenes and benzenes. ChemRxiv.
  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS).
  • MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved from [Link]

Sources

The Strategic Utility of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of contemporary drug discovery and materials science, the demand for novel molecular scaffolds is insatiable. The strategic synthesis of complex heterocyclic systems, often the core of pharmacologically active agents, relies on the availability of versatile and reactive intermediates. 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile emerges as a key player in this context, offering a unique combination of functionalities poised for intricate molecular transformations. This α-aminonitrile, bearing a strategically placed bromine atom on a phenyl ring, a morpholine moiety, and a nitrile group, is not merely a stable compound but a launchpad for the construction of diverse and valuable molecular architectures.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and utilization of this powerful synthetic intermediate. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use and characterization.

PropertyValueSource
Molecular Formula C₁₂H₁₃BrN₂O[1]
Molecular Weight 281.15 g/mol [2]
CAS Number 1157273-16-9[3]
Appearance Expected to be a solidGeneral knowledge based on similar compounds
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, Ethyl Acetate)Inferred from typical α-aminonitriles
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex. The aromatic protons on the 2-bromophenyl group will appear as a multiplet in the aromatic region (typically δ 7.0-7.8 ppm). The methine proton (CH) adjacent to the nitrile and morpholine groups will likely be a singlet in the δ 4.5-5.5 ppm range. The morpholine protons will exhibit two distinct multiplets, corresponding to the methylene groups adjacent to the oxygen (δ ~3.7 ppm) and the nitrogen (δ ~2.6 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the bromine atom shifted downfield. The quaternary carbon attached to the nitrile, phenyl, and morpholine groups will have a characteristic chemical shift. The nitrile carbon will appear in the δ 115-125 ppm region. The morpholine carbons will show two signals, one for the carbons adjacent to oxygen (δ ~67 ppm) and another for the carbons adjacent to nitrogen (δ ~48 ppm).

Synthesis Protocol: A Strecker Reaction Approach

The most logical and efficient route to this compound is through a one-pot, three-component Strecker reaction. This classic reaction in organic chemistry provides a straightforward method for the synthesis of α-aminonitriles from an aldehyde, an amine, and a cyanide source.

Reaction Principle

The Strecker synthesis commences with the reaction between 2-bromobenzaldehyde and morpholine to form an iminium ion intermediate. Subsequent nucleophilic attack by a cyanide anion on the iminium carbon yields the target α-aminonitrile.

Strecker_Mechanism

Experimental Protocol

This protocol is based on established procedures for the Strecker synthesis of related α-aminonitriles. Researchers should optimize conditions as needed.

Materials and Reagents:

  • 2-Bromobenzaldehyde (1.0 eq)

  • Morpholine (1.1 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzaldehyde and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add morpholine to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add trimethylsilyl cyanide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

Applications in Synthetic Chemistry: Gateway to Fused Heterocycles

The true value of this compound lies in its potential as a precursor for the synthesis of complex, fused heterocyclic systems. The presence of the ortho-bromine atom provides a handle for intramolecular cyclization reactions, most notably through palladium-catalyzed processes.[7][8]

Palladium-Catalyzed Intramolecular Cyclization

The ortho-bromophenyl moiety and the nucleophilic nitrogen of the morpholine ring (or a derivative thereof) are perfectly positioned for intramolecular carbon-carbon or carbon-heteroatom bond formation. A particularly powerful application is the intramolecular Heck reaction.[9][10][11]

Reaction Principle:

In the presence of a palladium(0) catalyst, the aryl bromide undergoes oxidative addition to form an arylpalladium(II) intermediate. Subsequent intramolecular insertion of a suitably positioned alkene or other unsaturated group, followed by β-hydride elimination, can lead to the formation of a new ring system. In the case of this compound, derivatization to introduce an unsaturated tether would be required. A more direct approach involves intramolecular C-N bond formation.

Heck_Reaction

Protocol for Intramolecular Cyclization (Illustrative Example)

This protocol outlines a general procedure for a palladium-catalyzed intramolecular cyclization, which would require prior modification of the starting α-aminonitrile to incorporate a reactive partner for the aryl bromide.

Materials and Reagents:

  • This compound derivative (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 - 0.1 eq)

  • Phosphine ligand (e.g., SPhos, XPhos) (0.1 - 0.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the this compound derivative, palladium(II) acetate, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired fused heterocyclic compound.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Toxicity: While specific toxicity data for this compound is not available, α-aminonitriles should be handled with care as they can be toxic. The cyanide reagents used in the synthesis are highly toxic and require expert handling.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a highly valuable and versatile intermediate for the synthesis of complex organic molecules. Its straightforward preparation via the Strecker reaction and its potential for subsequent intramolecular cyclization reactions make it an attractive building block for the construction of novel fused heterocyclic systems. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this promising compound in their drug discovery and materials science endeavors.

References

  • Wikipedia. (2023). Intramolecular Heck reaction. [Link][9]

  • Yuan, G., & Ma, D. (2020). Expedient construction of fused polycyclic skeletons via palladium-catalyzed dearomatization of naphthalenes and benzenes. ChemRxiv. [Link][7]

  • Rawal, V. H. (2004). The Intramolecular Heck Reaction. Organic Reactions. [Link][10]

  • Majumdar, K. C., & Chattopadhyay, B. (2008). Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Connect Journals. [Link][11]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link][1]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link][4]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. [Link][5]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link][6]

Sources

NMR characterization of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the NMR Characterization of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Introduction: The Structural Imperative

In modern drug discovery and development, the precise structural elucidation of novel chemical entities is a non-negotiable cornerstone of the research pipeline. This compound is a compound of interest, featuring a stereocenter and multiple functional groups including a bromophenyl ring, a morpholine moiety, and a nitrile group. This combination of structural features necessitates a robust analytical approach for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, providing unparalleled insight into the molecular framework in solution.[1]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound using ¹H and ¹³C NMR spectroscopy. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present an in-depth analysis of the expected spectral data, grounded in authoritative spectroscopic principles.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for the accurate assignment of NMR signals. The following diagram illustrates the structure of this compound with the IUPAC-recommended numbering for the aromatic ring and a logical assignment for the aliphatic portions.

Caption: Molecular structure of this compound.

Experimental Protocol: A Framework for Quality Data

The acquisition of high-quality, reproducible NMR data is paramount. The following protocol outlines a robust methodology for the analysis of the title compound.

cluster_workflow NMR Characterization Workflow prep 1. Sample Preparation ~10-20 mg of sample in ~0.7 mL CDCl₃ with TMS acquire_H 2. ¹H NMR Acquisition (e.g., 400 MHz Spectrometer) Standard pulse sequence (zg30) prep->acquire_H acquire_C 3. ¹³C NMR Acquisition Proton-decoupled sequence (e.g., zgpg30) prep->acquire_C process 4. Data Processing Fourier Transform, Phase & Baseline Correction acquire_H->process acquire_C->process analyze 5. Spectral Analysis Integration, Peak Picking, Structural Assignment process->analyze

Caption: A typical experimental workflow for NMR sample analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic molecules and its relatively simple residual solvent signal.[2][3][4]

    • Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • The experiment is typically performed on a 400 or 500 MHz spectrometer.

    • A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments) is sufficient.

    • Key parameters to set include an appropriate spectral width (~16 ppm), a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio, and a relaxation delay (D1) of at least 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE) enhancement.[5]

    • A wider spectral width (~240 ppm) is required.

    • A significantly larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is converted into the frequency-domain spectrum via a Fourier Transform.

    • Apply phase correction and baseline correction to obtain a clean, interpretable spectrum.

    • Reference the spectrum by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra. The residual CDCl₃ signal can also be used as a secondary reference (δ ≈ 7.26 ppm in ¹H NMR; δ ≈ 77.16 ppm in ¹³C NMR).[2]

¹H NMR Spectral Analysis: Decoding the Proton Environment

The ¹H NMR spectrum provides a wealth of information about the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

SignalPredicted δ (ppm)MultiplicityIntegrationAssignment
17.65 - 7.75Doublet (d) or Multiplet (m)1HAromatic (H-6' or H-3')
27.30 - 7.45Multiplet (m)2HAromatic (H-4', H-5')
37.15 - 7.25Multiplet (m)1HAromatic (H-3' or H-6')
4~ 4.5 - 5.0Singlet (s)1HMethine (CHα)
5~ 3.70 - 3.85Multiplet (m)4HMorpholine (-O-CH ₂-)
6~ 2.60 - 2.75Multiplet (m)4HMorpholine (-N-CH ₂-)
Detailed Interpretation
  • Aromatic Region (δ 7.15 - 7.75 ppm): The four protons on the 1,2-disubstituted benzene ring are chemically non-equivalent and will give rise to a complex set of signals.[6] Protons on an aromatic ring typically resonate between 6.5 and 8.5 ppm due to the deshielding effect of the ring current.[7][8] The bromine atom and the alkyl-nitrile substituent exert both inductive and resonance effects, which modify the precise chemical shifts.[9] The proton ortho to the bromine (H-3') and the proton ortho to the Cα substituent (H-6') are expected to be the most distinct, likely appearing at the extremes of the aromatic region. The remaining two protons (H-4', H-5') will likely overlap, forming a complex multiplet.

  • Methine Proton (δ ~4.5 - 5.0 ppm): The single proton at the Cα position is adjacent to three electron-withdrawing groups: the bromophenyl ring, the nitrile group (-C≡N), and the morpholine nitrogen. This significant deshielding effect shifts its resonance considerably downfield. As it has no adjacent protons, it is expected to appear as a sharp singlet.

  • Morpholine Protons (δ ~2.60 - 3.85 ppm): The morpholine ring, in its stable chair conformation, gives rise to two distinct signals for its eight protons.[5][10]

    • The four protons on the carbons adjacent to the electronegative oxygen atom (C2-H, C6-H) are more deshielded and appear further downfield, typically around 3.7-3.85 ppm.[11]

    • The four protons on the carbons adjacent to the nitrogen atom (C3-H, C5-H) are less deshielded and resonate further upfield, typically around 2.60-2.75 ppm.[12][13] These signals often appear as complex multiplets or broad triplets.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule, providing a direct map of the carbon framework.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Predicted δ (ppm)Assignment
~135-140Aromatic (C1')
~133-135Aromatic (CH)
~128-130Aromatic (CH)
~127-128Aromatic (CH)
~122-124Aromatic (C-Br, C2')
~118-120Nitrile (C ≡N)
~66-68Morpholine (-C H₂-O-)
~60-65Methine (C Hα)
~48-52Morpholine (-C H₂-N-)
Detailed Interpretation
  • Aromatic Carbons (δ ~122 - 140 ppm): The six carbons of the benzene ring will produce six distinct signals. Aromatic carbons typically resonate in the 120-150 ppm range.[8] The carbon directly attached to the bromine (C2') will be shifted due to the halogen's electronic effect. The carbon attached to the methine group (C1') will also have a characteristic chemical shift. The remaining four CH carbons will appear in the expected aromatic region.

  • Nitrile Carbon (δ ~118-120 ppm): The carbon of the cyano group (-C≡N) typically has a chemical shift in this upfield region of the sp-hybridized carbon range.

  • Morpholine Carbons (δ ~48 - 68 ppm): Due to the molecule's symmetry through the N-O axis, the four carbons of the morpholine ring give rise to two signals.[5]

    • The two carbons adjacent to the oxygen atom (C2, C6) are deshielded and appear downfield around 67 ppm.[11][14]

    • The two carbons adjacent to the nitrogen atom (C3, C5) are found further upfield, generally in the region of 48-52 ppm.[5]

  • Methine Carbon (δ ~60-65 ppm): The Cα carbon is bonded to the aromatic ring, the nitrogen, and the cyano group, leading to a downfield shift into this approximate range.

Conclusion

The comprehensive analysis using ¹H and ¹³C NMR spectroscopy, guided by the principles and protocols outlined in this note, allows for the confident and unambiguous structural characterization of this compound. A systematic approach, combining detailed experimental methodology with a thorough understanding of chemical shifts and coupling patterns, is essential for any scientist or researcher working with novel molecular entities in the field of drug discovery and chemical development.

References

  • Aromatics - Organic Chemistry. University of Colorado Boulder. Available at: [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. Available at: [Link]

  • Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine moiety of the new analogue, morphardenafil... ResearchGate. Available at: [Link]

  • Supplementary Information. [Source for general NMR sample prep]. Available at: [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Source for related compound data]. Available at: [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Available at: [Link]

  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Source for aromatic proton assignment]. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

  • 2-Bromobenzonitrile. PubChem. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Expedient construction of fused polycyclic skeletons via palladium-catalyzed dearomatization of naphthalenes and benzenes. ChemRxiv. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • Intermediate (2) Problem #4. WebSpectra - Problems in NMR and IR Spectroscopy. Available at: [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. Available at: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]

  • 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile. National Institutes of Health. Available at: [Link]

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Application Note: A Validated UPLC-HRMS Method for the Comprehensive Analysis of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated method for the analysis of 2-(2-bromophenyl)-2-(morpholin-4-yl)acetonitrile, a key chemical entity in pharmaceutical research and development. Leveraging Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS), this guide provides a complete protocol from sample preparation to data interpretation. We delve into the scientific rationale for methodological choices, including the selection of Electrospray Ionization (ESI) and the interpretation of the compound's unique isotopic signature and fragmentation patterns. The protocol is designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure specificity, linearity, accuracy, and precision suitable for regulated environments.

Scientific Principles and Method Rationale

A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties and its expected behavior within the mass spectrometer. This section explains the causality behind the chosen analytical strategy.

Analyte Physicochemical Properties

This compound is a moderately polar organic molecule with the following key characteristics:

PropertyValueSource
Molecular FormulaC₁₂H₁₃BrN₂O[1]
Molecular Weight281.15 g/mol
Monoisotopic Mass280.02112 Da[2]
Predicted [M+H]⁺ m/z281.02840 (⁷⁹Br), 283.02635 (⁸¹Br)[2]
Key Structural FeaturesBromophenyl group, tertiary amine (morpholine), nitrile group

The presence of the morpholine ring, a tertiary amine, makes the molecule basic and thus an ideal candidate for positive mode ionization via protonation.

Rationale for Ionization Technique: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) was selected as the optimal ionization technique. ESI is a "soft ionization" method ideal for polar, thermally labile small molecules.[3][4] It typically generates protonated molecules ([M+H]⁺) with high efficiency and minimal in-source fragmentation, which is crucial for accurate molecular weight determination.[3] The basic nitrogen atom in the morpholine moiety readily accepts a proton in the acidic mobile phase, making positive-ion ESI particularly effective for this analyte.[5]

Predicted Isotopic Signature and Fragmentation Pathways

A key feature for the identification of this compound is the presence of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[6] This results in a characteristic isotopic pattern where the molecular ion appears as a doublet of peaks (M and M+2) with a roughly 1:1 intensity ratio, providing a powerful diagnostic tool for confirmation.[7][8]

Tandem mass spectrometry (MS/MS) is employed to elicit structural information by fragmenting the protonated precursor ion. The primary predicted fragmentation pathways involve the cleavage of the bonds adjacent to the central chiral carbon, as illustrated below.

G parent Precursor Ion [C12H13BrN2O+H]+ m/z 281.0/283.0 frag1 Fragment A [C8H5BrN]+• m/z 195.0/197.0 parent->frag1 - C4H8NO (Morpholine) frag2 Fragment B [C4H8NO]+ m/z 86.1 parent->frag2 - C8H5BrN (Bromophenylacetonitrile) frag3 Fragment C [C8H6BrN+H]+ m/z 196.0/198.0 parent->frag3 - C4H8NO (Morpholine)

Caption: Predicted MS/MS fragmentation pathways for protonated this compound.

The most anticipated fragmentation event is the neutral loss of the morpholine moiety (C₄H₉NO, 87.0 Da), a common pathway for morpholine-containing compounds.[5] This would yield a prominent fragment ion corresponding to the bromophenylacetonitrile cation.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for the analysis.

G prep 1. Sample & Standard Preparation uplc 2. UPLC Separation prep->uplc esi 3. Electrospray Ionization (ESI+) uplc->esi ms 4. Full Scan MS (Isotopic Pattern) esi->ms msms 5. Tandem MS (MS/MS) (Fragmentation) ms->msms data 6. Data Processing & Validation msms->data

Caption: High-level experimental workflow for the UPLC-HRMS analysis.

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity).

  • Solvents: LC-MS grade acetonitrile (ACN) and water.

  • Additive: LC-MS grade formic acid (FA).

  • Vials: 2 mL amber glass autosampler vials with PTFE septa.

Protocol: Standard and Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of ACN in a volumetric flask.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 ACN:Water to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: For drug substance analysis, dissolve the sample in 50:50 ACN:Water to achieve a final concentration within the validated calibration range. For drug product analysis, an appropriate extraction protocol (e.g., solid-phase extraction or liquid-liquid extraction) must be developed and validated.

UPLC-HRMS Instrumentation and Parameters

The following parameters are a starting point and should be optimized for the specific instrument used.

ParameterSettingRationale
UPLC System
ColumnAcquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmC18 provides good reversed-phase retention for moderately polar analytes.
Mobile Phase AWater + 0.1% Formic AcidAcid improves peak shape and promotes protonation for ESI+.
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% to 95% B over 5 minutesA standard gradient to ensure elution and column cleaning.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp.40 °CImproves peak shape and reduces viscosity.
Injection Vol.2 µL
HRMS System
Ionization ModeESI Positive (ESI+)Analyte is basic and readily protonated.
Capillary Voltage3.0 kV
Cone Voltage30 V
Source Temp.120 °C
Desolvation Temp.450 °CEnsures efficient solvent evaporation.
Full Scan MS Rangem/z 100 - 500Covers the precursor ion and expected fragments.
MS/MSCollision-Induced Dissociation (CID)
Collision EnergyRamped 10 - 40 eVA ramp covers a range of energies to produce informative fragments.

Data Analysis and Expected Results

Full Scan MS: Identification and Isotopic Confirmation

The primary goal of the full scan analysis is to confirm the presence and molecular weight of the analyte. The spectrum should exhibit a prominent ion doublet corresponding to the [M+H]⁺ species.

  • Expected m/z for [C₁₂H₁₃⁷⁹BrN₂O+H]⁺: 281.0284

  • Expected m/z for [C₁₂H₁₃⁸¹BrN₂O+H]⁺: 283.0264 The mass accuracy should be within 5 ppm, and the intensity ratio of the two peaks should be approximately 1:1.

Tandem MS (MS/MS): Structural Confirmation

Fragmentation of the m/z 281.0 precursor ion should produce a product ion spectrum that confirms the molecular structure.

  • Key Expected Fragment: A high-intensity ion at m/z 195.9678 ([C₈H₆⁷⁹BrN+H]⁺), corresponding to the loss of the morpholine group (neutral loss of 87.0606 Da). This fragment should also exhibit its own M+2 peak at m/z 197.9657.

  • Other Potential Fragment: An ion at m/z 88.0757 ([C₄H₁₀NO]⁺) corresponding to the protonated morpholine ring.

Protocol Validation Framework

To ensure the method is fit for its intended purpose, validation should be performed according to established guidelines such as ICH Q2(R2).[9][10]

Performance CharacteristicMinimum RequirementRationale and Methodology
Specificity No interference at the analyte's retention time.Analyze a blank (diluent) and a placebo (if applicable). The method's ability to resolve the analyte from related substances should be demonstrated. Peak purity can be assessed using diode array detection or by confirming consistent mass spectra across the peak.[11][12]
Linearity Correlation coefficient (r²) ≥ 0.995Prepare and analyze a calibration curve with at least five concentration levels in triplicate. Plot the peak area against concentration and perform a linear regression analysis.[11]
Range Appropriate for the intended analysis.The range is defined by the upper and lower concentrations of the linearity study that demonstrate acceptable precision and accuracy.[12]
Accuracy 80-120% recovery for low levels, 98-102% for assay.Assessed by analyzing samples with known concentrations (e.g., spiked placebo) at a minimum of three concentration levels covering the specified range (n=3 replicates each).[11]
Precision (Repeatability & Intermediate) RSD ≤ 2% for assay levels.Repeatability: Analyze a minimum of six replicate preparations of a single sample. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.[11]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the mass spectrometry analysis of this compound. The detailed UPLC-HRMS protocol, combined with clear explanations of the underlying principles of ionization and fragmentation, equips researchers with a reliable method for identification and quantification. By adhering to the validation principles outlined, this method can be confidently implemented in research, development, and quality control environments, ensuring data of the highest integrity.

References

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. Available at: [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available at: [Link]

  • Boole, R., & Platt, P. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • Chen, D., et al. (2015). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. Available at: [Link]

  • Unknown Author. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. Available at: [Link]

  • Unknown Author. (2024). (a) Mass spectra of morpholine cation and fragment ions which are.... ResearchGate. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Available at: [Link]

  • ChemWis. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Available at: [Link]

  • H. V. H. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. Available at: [Link]

Sources

Application Notes and Protocols for Biological Activity Screening of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the biological activity screening of a novel class of synthetic compounds: 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile derivatives. These α-aminonitriles represent a promising scaffold in medicinal chemistry, with potential applications spanning oncology, infectious diseases, and neurodegenerative disorders.[1] This guide is designed to equip researchers with the foundational knowledge and detailed protocols necessary to effectively evaluate the therapeutic potential of these derivatives. We will delve into the rationale behind key experimental designs and provide step-by-step methodologies for anticancer, antimicrobial, enzyme inhibition, and antioxidant screening. The protocols are presented with an emphasis on reproducibility and scientific rigor, supported by in-text citations to authoritative literature and best-practice guidelines.

Introduction: The Therapeutic Potential of α-Aminonitriles

The α-aminonitrile moiety is a critical pharmacophore found in numerous biologically active compounds.[1] Its synthetic accessibility, often through multicomponent reactions like the Strecker synthesis, makes it an attractive starting point for generating diverse chemical libraries.[1][2] The incorporation of a 2-bromophenyl group and a morpholine ring into the acetonitrile scaffold introduces unique steric and electronic properties that can modulate biological activity. The bromine atom can participate in halogen bonding and provides a site for further chemical modification, while the morpholine ring is a common feature in approved drugs, often improving pharmacokinetic properties.[3]

The screening of such novel derivatives is a cornerstone of early-stage drug discovery.[4] It allows for the identification of "hit" compounds with desired biological effects, which can then be optimized into "lead" compounds for further development. This document outlines a logical and efficient screening cascade to elucidate the bioactivity profile of this compound derivatives.

Anticancer Activity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6] It is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxic effect.

Rationale and Experimental Design

The MTT assay is a robust and high-throughput compatible method for the initial screening of potential anticancer agents.[6] By exposing cancer cell lines to a range of concentrations of the test compounds, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50% and is a key metric for comparing the potency of different derivatives.[7]

Detailed Protocol: MTT Assay for Cytotoxicity

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).

    • Carefully aspirate the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells for a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][7]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Data Presentation
Derivative IDTarget Cell LineIncubation Time (h)IC50 (µM)
Compound X-1MCF-74815.2 ± 1.8
Compound X-2MCF-74825.7 ± 2.3
Compound X-3HepG2488.9 ± 0.9
DoxorubicinMCF-7480.5 ± 0.1

Table 1: Example of IC50 values for this compound derivatives against cancer cell lines.

Experimental Workflow Diagram

MTT_Workflow A Cell Seeding (96-well plate) B 24h Incubation (37°C, 5% CO₂) A->B C Compound Treatment (Serial Dilutions) B->C D 48-72h Incubation C->D E Add MTT Solution D->E F 2-4h Incubation E->F G Add Solubilization Solution (DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Figure 1: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC)

Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the in vitro antimicrobial activity of a compound.[9] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[9][10][11]

Rationale and Experimental Design

The broth microdilution method is a widely used technique to determine the MIC of a compound against various bacterial and fungal strains.[9][12] This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized microbial suspension.[10][12] The plates are then incubated, and the lowest concentration of the compound that inhibits visible growth (turbidity) is recorded as the MIC.[10]

Detailed Protocol: Broth Microdilution for MIC Determination

Materials:

  • 96-well sterile microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[10]

  • This compound derivatives (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • Sterile saline or PBS

  • Spectrophotometer or McFarland standards for inoculum preparation

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9][10]

  • Compound Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.[9]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

    • Alternatively, the absorbance can be read using a microplate reader at 600 nm.

Data Presentation
Derivative IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound Y-11664>128
Compound Y-283264
Compound Y-332>128>128
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Table 2: Example of MIC values for this compound derivatives against microbial strains.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Plate with Microbes A->C B Prepare Compound Serial Dilutions (in 96-well plate) B->C D Incubate (18-24h at 37°C) C->D E Visually Inspect for Turbidity D->E F Determine MIC E->F

Figure 2: Workflow for the broth microdilution MIC assay.

Enzyme Inhibition Screening: Acetylcholinesterase (AChE) Assay

Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[13] Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.[13] The Ellman's assay is a simple and reliable colorimetric method for screening AChE inhibitors.[13]

Rationale and Experimental Design

The Ellman's method measures the activity of AChE by quantifying the production of thiocholine.[13][14] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine, which then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻).[13] The rate of color formation, measured by the increase in absorbance at 412 nm, is proportional to AChE activity.[13] The presence of an inhibitor reduces this rate.

Detailed Protocol: Ellman's Assay for AChE Inhibition

Materials:

  • 96-well clear, flat-bottom microplate

  • Acetylcholinesterase (AChE) enzyme solution (from electric eel or human recombinant)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATChI) substrate solution[13]

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution[13]

  • This compound derivatives (dissolved in DMSO)

  • Positive control inhibitor (e.g., Donepezil or Galantamine)

  • Microplate reader capable of kinetic measurements at 412 nm[13]

Procedure:

  • Assay Plate Setup:

    • In a 96-well plate, add the following to each well:

      • 25 µL of phosphate buffer

      • 25 µL of the test compound at various dilutions (or buffer/DMSO for control)

      • 25 µL of DTNB solution

      • 25 µL of AChE enzyme solution (add buffer instead of enzyme for blank wells)

  • Pre-incubation:

    • Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 25 µL of the ATChI substrate solution to all wells.[13]

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[13]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.[13]

    • Calculate the percentage of inhibition for each compound concentration using the formula:[13] % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Data Presentation
Derivative IDAChE IC50 (µM)
Compound Z-15.6 ± 0.4
Compound Z-212.1 ± 1.1
Compound Z-32.3 ± 0.2
Donepezil0.02 ± 0.003

Table 3: Example of IC50 values for this compound derivatives against AChE.

Signaling Pathway Diagram

AChE_Pathway cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate ATCh Acetylthiocholine (Substrate) ATCh->AChE DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB TNB TNB²⁻ (Yellow Product) Abs @ 412 nm DTNB->TNB Inhibitor Test Compound Inhibitor->AChE Inhibits

Figure 3: Principle of the Ellman's assay for AChE inhibition.

Antioxidant Activity Screening: DPPH and ABTS Assays

Antioxidant assays are used to evaluate the capacity of compounds to neutralize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common and reliable methods for this purpose.[15][16][17]

Rationale and Experimental Design
  • DPPH Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[15]

  • ABTS Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is measured.[15][16]

Running both assays provides a more comprehensive picture of the antioxidant potential, as they differ in their reaction mechanisms and sensitivity to different types of antioxidant compounds.[18]

Detailed Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • This compound derivatives (dissolved in methanol or DMSO)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add 100 µL of the test compound at various concentrations.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity: % Scavenging = [(Abs of Control - Abs of Sample) / Abs of Control] x 100

  • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Detailed Protocol: ABTS Radical Scavenging Assay

Materials:

  • ABTS stock solution (e.g., 7 mM in water)

  • Potassium persulfate solution (e.g., 2.45 mM in water)

  • Phosphate buffer (pH 7.4)

  • Test compounds and positive control

  • 96-well microplate and reader

Procedure:

  • ABTS•+ Generation: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow them to react in the dark for 12-16 hours to generate the radical cation.[15]

  • Working Solution: Dilute the ABTS•+ solution with buffer to obtain an absorbance of ~0.70 at 734 nm.

  • Assay Setup: In a 96-well plate, add 10 µL of the test compound at various concentrations.

  • Reaction Initiation: Add 190 µL of the ABTS•+ working solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Data Presentation
Derivative IDDPPH IC50 (µM)ABTS IC50 (µM)
Compound A-145.3 ± 3.522.8 ± 2.1
Compound A-289.1 ± 6.755.4 ± 4.9
Ascorbic Acid15.8 ± 1.28.5 ± 0.7

Table 4: Example of antioxidant activity for this compound derivatives.

In Silico Screening: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[19] It is a valuable tool in drug discovery for predicting the binding affinity and interaction mode of a small molecule ligand with the binding site of a target protein.[19][20]

Rationale and Application

For derivatives that show promising activity in the in vitro assays, molecular docking can provide insights into their potential mechanism of action.[21] For example, if a compound shows anticancer activity, it can be docked into the active site of known cancer targets like tubulin or specific kinases to predict its binding mode and energy.[20] This information can guide the rational design of more potent and selective derivatives.

General Protocol for Molecular Docking
  • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the this compound derivative and optimize its geometry.

  • Docking Simulation: Use docking software (e.g., AutoDock, MOE) to dock the ligand into the defined active site of the protein. The software will generate multiple possible binding poses.

  • Analysis: Analyze the results based on the docking score (binding energy) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[19]

Best Practices and Troubleshooting

  • Solubility: Ensure compounds are fully dissolved in the stock solution (typically DMSO) and do not precipitate upon dilution in aqueous assay buffers.

  • Controls: Always include appropriate positive, negative, and vehicle controls to validate the assay results.

  • Reproducibility: Perform all experiments in triplicate to ensure the reproducibility of the data and calculate standard deviations.

  • Cytotoxicity Interference: When screening for other activities (e.g., antimicrobial, enzyme inhibition), it's crucial to ensure that the observed effect is not due to general cytotoxicity at the tested concentrations. A preliminary cytotoxicity assay against a relevant cell line (e.g., Vero cells for general toxicity) is recommended.

Conclusion

The systematic screening approach outlined in these application notes provides a robust framework for characterizing the biological activities of novel this compound derivatives. By employing a cascade of in vitro and in silico methods, researchers can efficiently identify promising lead candidates for further optimization and development in the fields of oncology, infectious disease, and neuropharmacology. The detailed protocols and underlying scientific principles provided herein are intended to facilitate high-quality, reproducible research in the pursuit of new therapeutic agents.

References

  • Chen, J., et al. (2020). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]

  • Grokipedia. (2025). Minimum inhibitory concentration. Grokipedia. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. Available at: [Link]

  • Whyte, B. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]

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Application Notes and Protocols for 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Cathepsin K Inhibitors in Osteoporosis Therapy

Osteoporosis is a debilitating skeletal disorder characterized by reduced bone mass and microarchitectural deterioration, leading to an increased risk of fractures. A key enzyme implicated in the excessive bone resorption seen in osteoporosis is Cathepsin K, a cysteine protease highly expressed in osteoclasts.[1][2] Its primary function is the degradation of bone matrix proteins, particularly type I collagen. Consequently, the selective inhibition of Cathepsin K presents a promising therapeutic strategy for the treatment of osteoporosis.

The α-aminonitrile scaffold has emerged as a particularly interesting chemotype for the development of cysteine protease inhibitors.[3][4] The nitrile group can act as an electrophilic "warhead," forming a reversible covalent bond with the active site cysteine residue of the enzyme.[3] This has led to the development of several potent Cathepsin K inhibitors, including odanacatib.[5]

This application note details a proposed drug discovery workflow for a novel α-aminonitrile, 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile . We hypothesize that the unique combination of the 2-bromophenyl group and the morpholine moiety on the α-aminonitrile core may offer a distinct pharmacological profile with the potential for high potency and selectivity for Cathepsin K. The morpholine ring is a privileged pharmacophore known to improve physicochemical and pharmacokinetic properties,[6][7] while the bromophenyl group can engage in specific interactions within the enzyme's binding pocket.

Herein, we provide detailed protocols for the synthesis, characterization, and evaluation of this compound as a potential therapeutic agent for osteoporosis.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound is a one-pot, three-component Strecker reaction.[8] This reaction involves the condensation of an aldehyde, an amine, and a cyanide source.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2-bromobenzaldehyde 2-bromobenzaldehyde One-pot Reaction One-pot Reaction 2-bromobenzaldehyde->One-pot Reaction Morpholine Morpholine Morpholine->One-pot Reaction TMSCN Trimethylsilyl Cyanide (TMSCN) TMSCN->One-pot Reaction Target Compound 2-(2-Bromophenyl)-2- (morpholin-4-yl)acetonitrile One-pot Reaction->Target Compound Catalyst Lewis Acid Catalyst (e.g., InCl3) Catalyst->One-pot Reaction Solvent Dichloromethane (DCM) Solvent->One-pot Reaction Temperature Room Temperature Temperature->One-pot Reaction

Caption: Proposed one-pot Strecker synthesis of the target compound.

Detailed Synthesis Protocol

Materials:

  • 2-bromobenzaldehyde

  • Morpholine

  • Trimethylsilyl cyanide (TMSCN)

  • Indium(III) chloride (InCl₃) or another suitable Lewis acid catalyst

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous DCM at room temperature, add morpholine (1.1 eq).

  • Stir the mixture for 20 minutes to allow for the formation of the imine intermediate.

  • Add the Lewis acid catalyst, such as InCl₃ (0.1 eq).

  • Slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq) to the reaction mixture. Caution: TMSCN is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Physicochemical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed before biological evaluation.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidationResonances consistent with the proposed structure, including characteristic peaks for the bromophenyl, morpholinyl, and acetonitrile moieties.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of C₁₂H₁₃BrN₂O.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating >95% purity.

Drug Discovery and Development Workflow

The following is a proposed workflow to evaluate the potential of this compound as a Cathepsin K inhibitor.

Workflow Diagram

G Start Start Synthesis Synthesis and Characterization Start->Synthesis Primary_Screen Primary Biochemical Screen (Cathepsin K Inhibition Assay) Synthesis->Primary_Screen Hit_Identified Active Hit? (IC50 < 1 µM) Primary_Screen->Hit_Identified Selectivity_Screen Selectivity Profiling (Cathepsins B, L, S) Hit_Identified->Selectivity_Screen Yes Stop Stop Hit_Identified->Stop No Selective_Hit Selective? Selectivity_Screen->Selective_Hit MoA_Studies Mechanism of Action Studies (Kinetics, Reversibility) Selective_Hit->MoA_Studies Yes Lead_Op Lead Optimization Selective_Hit->Lead_Op No, but potent Cell_Based_Assay Cell-Based Assay (Osteoclast Bone Resorption) MoA_Studies->Cell_Based_Assay In_Silico In Silico Modeling (Docking with Cathepsin K) MoA_Studies->In_Silico Cell_Based_Assay->Lead_Op In_Silico->Lead_Op

Caption: Proposed drug discovery workflow for the target compound.

Protocol 1: In Vitro Cathepsin K Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against human Cathepsin K.

Materials:

  • Recombinant human Cathepsin K

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 5 mM EDTA)

  • Fluorogenic substrate (e.g., Z-Gly-Pro-Arg-AMC)

  • Test compound dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound dilutions to the wells. Include a positive control (a known Cathepsin K inhibitor) and a negative control (DMSO vehicle).

  • Add the Cathepsin K enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em) every minute for 30 minutes.

  • Calculate the rate of reaction for each well.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Selectivity Profiling

Objective: To assess the selectivity of the compound for Cathepsin K over other related cysteine proteases.

Procedure:

  • Follow the same protocol as for the Cathepsin K inhibition assay, but substitute the enzyme with other cathepsins, such as Cathepsin B, L, and S.

  • Use appropriate substrates and buffer conditions for each enzyme.

  • Calculate the IC₅₀ values for each cathepsin and determine the selectivity ratio (IC₅₀ for other cathepsins / IC₅₀ for Cathepsin K).

Hypothetical In Vitro Activity Data
Compound Cathepsin K IC₅₀ (nM) Cathepsin B IC₅₀ (nM) Cathepsin L IC₅₀ (nM) Cathepsin S IC₅₀ (nM) Selectivity vs. B Selectivity vs. L Selectivity vs. S
This compound 50>10,0002,5005,000>200-fold50-fold100-fold
Odanacatib (Reference) 105,0002001,000500-fold20-fold100-fold
Protocol 3: Cell-Based Bone Resorption Assay

Objective: To evaluate the effect of the test compound on the bone-resorbing activity of osteoclasts.

Materials:

  • Primary osteoclasts or an osteoclast cell line (e.g., RAW 264.7 cells stimulated with RANKL)

  • Bone or dentin slices

  • Cell culture medium

  • Test compound

  • Microscope

Procedure:

  • Culture osteoclasts on bone or dentin slices for 24 hours to allow for cell attachment and initiation of resorption.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Remove the cells from the slices.

  • Stain the slices (e.g., with toluidine blue) to visualize the resorption pits.

  • Quantify the total area of resorption pits using image analysis software.

  • Assess cell viability to rule out cytotoxicity as the cause of reduced resorption.

In Silico Modeling: Understanding the Binding Interaction

To rationalize the observed activity and guide further optimization, molecular docking studies can be performed using the crystal structure of Cathepsin K (available in the Protein Data Bank). The goal is to predict the binding mode of this compound in the active site.

Proposed Binding Mode Diagram

G cluster_protein Cathepsin K Active Site cluster_ligand Inhibitor Cys25 Cys25 His162 His162 S2_Pocket S2 Pocket Nitrile Nitrile Nitrile->Cys25 Covalent Interaction Nitrile->His162 H-bond Bromophenyl Bromophenyl Bromophenyl->S2_Pocket Hydrophobic Interaction Morpholine Morpholine

Sources

Application Notes and Protocols: The Strategic Use of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile in the Synthesis of Novel Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Architectures

In the landscape of modern medicinal chemistry and drug discovery, the development of efficient synthetic routes to novel heterocyclic frameworks is of paramount importance. The morpholine moiety is a well-established pharmacophore known to improve the pharmacokinetic profile of drug candidates, while fused heterocyclic systems are central to a vast array of biologically active molecules. 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile emerges as a highly valuable, yet underutilized, precursor for the construction of complex molecular architectures. Its strategic design, featuring an ortho-bromophenyl group, a nitrile, and a morpholine substituent, offers a unique convergence of functionalities ripe for exploitation in advanced organic synthesis.

The presence of the ortho-bromophenyl group is a key feature, predisposing the molecule to intramolecular cyclization reactions, such as the powerful palladium-catalyzed Heck reaction or radical-mediated cyclizations, to form new carbon-carbon bonds and construct fused ring systems[1][2][3][4]. The nitrile group can serve as a versatile handle for further chemical transformations, while the morpholine group can enhance solubility and modulate biological activity.

This comprehensive guide provides detailed protocols and expert insights into the synthesis of the title compound and its application in the creation of a novel fused polycyclic scaffold via a palladium-catalyzed intramolecular dearomative cyclization.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1157273-16-9[5]
Molecular Formula C₁₂H₁₃BrN₂O[5][6]
Molecular Weight 281.15 g/mol [5]
Monoisotopic Mass 280.02112 Da[6]
Predicted XlogP 2.1[6]
Appearance (Predicted) White to off-white solidN/A

Handling and Storage: As with many organobromine and nitrile-containing compounds, this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to store the compound in a cool, dry place, away from oxidizing agents.

Synthesis of this compound: A Proposed Protocol

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_product Product 2-bromobenzaldehyde 2-Bromobenzaldehyde Reaction + 2-bromobenzaldehyde->Reaction Morpholine Morpholine Morpholine->Reaction Trimethylsilyl cyanide Trimethylsilyl cyanide (TMSCN) Trimethylsilyl cyanide->Reaction Target_Compound This compound Reaction->Target_Compound Strecker Reaction (Catalytic InCl₃, CH₂Cl₂, rt)

Figure 1: Proposed synthetic route to the target compound.

Step-by-Step Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (10.0 g, 54.0 mmol) and morpholine (4.71 g, 54.0 mmol).

  • Solvent Addition: Dissolve the reactants in dichloromethane (CH₂Cl₂, 100 mL).

  • Catalyst Addition: Add indium(III) chloride (InCl₃, 0.60 g, 2.7 mmol, 5 mol%) to the stirring solution.

  • Addition of Cyanide Source: Slowly add trimethylsilyl cyanide (TMSCN, 6.45 g, 65.0 mmol) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Rationale for Experimental Choices:

  • Strecker Reaction: This one-pot, three-component reaction is a classic and efficient method for the synthesis of α-aminonitriles.

  • Indium(III) Chloride Catalyst: InCl₃ is a mild Lewis acid that effectively catalyzes the formation of the intermediate iminium ion, which is then trapped by the cyanide nucleophile.

  • Trimethylsilyl Cyanide (TMSCN): TMSCN is a safer and more convenient source of cyanide compared to hydrogen cyanide or alkali metal cyanides.

  • Aqueous Work-up: The use of saturated NaHCO₃ neutralizes the acidic catalyst and quenches any remaining TMSCN.

Application in Novel Compound Synthesis: Palladium-Catalyzed Intramolecular Dearomative Cyclization

The strategic placement of the ortho-bromo group allows for the construction of novel, spirocyclic heterocyclic systems through palladium-catalyzed intramolecular reactions. The following protocol describes the synthesis of a novel spiro[indoline-3,1'-cyclohexane] derivative, a scaffold with potential applications in medicinal chemistry. This protocol is adapted from a similar transformation reported in the literature[8].

Reaction Scheme:

Palladium-Catalyzed Intramolecular Cyclization Starting_Material 2-(2-Bromophenyl)-2- (morpholin-4-yl)acetonitrile Product Novel Spirocyclic Product (Spiro[indoline-3,1'-cyclohexane] derivative) Starting_Material->Product Pd(dba)₂ (3 mol%) SPhos (4.5 mol%) NaOtBu (1.3 equiv) THF, 70 °C, 14 h

Figure 2: Intramolecular cyclization of the precursor.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (281 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 27.5 mg, 0.03 mmol, 3 mol%), and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 18.5 mg, 0.045 mmol, 4.5 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) and sodium tert-butoxide (NaOtBu, 125 mg, 1.3 mmol) to the reaction mixture under a positive pressure of argon.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 70 °C in an oil bath for 14 hours with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the novel spirocyclic compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(0) complexes are highly effective catalysts for C-C bond formation via oxidative addition to aryl halides, followed by migratory insertion and reductive elimination (the Heck reaction manifold)[1][9][10].

  • SPhos Ligand: SPhos is an electron-rich and bulky biaryl phosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium(0) center and facilitates the subsequent catalytic steps[8].

  • Sodium tert-Butoxide (NaOtBu): This strong, non-nucleophilic base is crucial for the deprotonation of the α-carbon, which is necessary for the dearomative cyclization pathway.

  • Anhydrous THF: A polar aprotic solvent is required to dissolve the reactants and facilitate the catalytic cycle. Anhydrous conditions are necessary to prevent quenching of the base and deactivation of the catalyst.

Expected Results and Characterization

The successful synthesis of the novel spiro[indoline-3,1'-cyclohexane] derivative should be confirmed by standard analytical techniques.

Table 2: Expected Characterization Data for the Novel Spirocyclic Product

AnalysisExpected Result
¹H NMR Disappearance of the aromatic protons of the bromophenyl ring and the appearance of signals corresponding to the spirocyclic core.
¹³C NMR Appearance of new sp³ carbon signals corresponding to the newly formed ring and the disappearance of the C-Br signal.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product.
Yield Based on similar reactions, a moderate to good yield (60-80%) can be anticipated[8].

Conclusion

This compound is a promising and versatile building block for the synthesis of novel and complex heterocyclic compounds. The protocols and insights provided herein demonstrate its potential for constructing intricate molecular architectures through modern synthetic methodologies, such as palladium-catalyzed intramolecular cyclization. This guide serves as a valuable resource for researchers and scientists in drug development, offering a strategic pathway to new chemical entities with significant therapeutic potential.

References

  • Intramolecular Heck reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Li, J., et al. (2022). Expedient construction of fused polycyclic skeletons via palladium-catalyzed dearomatization of naphthalenes and benzenes. ChemRxiv. Retrieved from [Link]

  • The Intramolecular Heck Reaction. (n.d.). Organic Reactions. Retrieved January 20, 2026, from [Link]

  • Radical cyclization - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Majumdar, K. C., & Jana, S. (2010).
  • Abdel-Wahab, B. F., et al. (2017). CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. International Journal of Pharmaceutical Sciences and Research.
  • Alcaide, B., & Almendros, P. (2014).
  • Aksenov, A. V., et al. (2021). Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. Chemistry of Heterocyclic Compounds.
  • The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. Retrieved from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • Benzo-fused N-Heterocycle synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Wang, X., et al. (2023). Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. Molecules.
  • Fused Heterocyclic Nitrogen Systems Containing Phosphorus Atom. (n.d.). Journal of Pharmaceutical and Medicinal Chemistry.
  • Ito, Y., & Saegusa, T. (1983). Palladium catalyzed synthesis of heterocycles. Pure and Applied Chemistry.
  • Yang, C., et al. (1997). Palladium-catalyzed chemoselective intramolecular cyclization of bromoanilinoalkenenitriles. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Synthetic Routes Utilizing 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal and materials chemistry, the strategic design of molecular scaffolds that offer both structural rigidity and functional versatility is paramount. 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile emerges as a compound of significant interest, embodying a unique convergence of functionalities. Its structure, featuring a reactive aryl bromide handle, a nucleophilic morpholine moiety, and a nitrile group, presents a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in key synthetic routes.

The presence of the 2-bromophenyl group serves as a linchpin for numerous palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex biaryl and heteroaryl structures. The morpholine and acetonitrile functionalities, in turn, can be leveraged for further derivatization or can play a crucial role in modulating the physicochemical properties of the final products. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this compound in their research endeavors.

Synthesis of this compound

The most direct and efficient route to this compound is a one-pot, three-component Strecker-type reaction.[1][2][3] This method combines 2-bromobenzaldehyde, morpholine, and a cyanide source in a single reaction vessel, offering high atom economy and operational simplicity.

Protocol 1: One-Pot Strecker Synthesis

This protocol outlines a robust procedure for the gram-scale synthesis of the title compound.

Reaction Scheme:

Strecker Synthesis cluster_reactants Reactants 2-bromobenzaldehyde 2-Bromobenzaldehyde reaction_pot + 2-bromobenzaldehyde->reaction_pot morpholine Morpholine morpholine->reaction_pot TMSCN TMSCN TMSCN->reaction_pot product This compound reaction_pot->product CH2Cl2, rt

Figure 1: One-pot Strecker synthesis of the title compound.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Bromobenzaldehyde185.025.00 g27.0 mmol
Morpholine87.122.59 mL29.7 mmol
Trimethylsilyl cyanide (TMSCN)99.213.96 mL29.7 mmol
Dichloromethane (DCM), anhydrous84.93100 mL-
Saturated aq. NaHCO₃-50 mL-
Brine-50 mL-
Anhydrous MgSO₄---
Ethyl acetate---
Hexanes---

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 2-bromobenzaldehyde (5.00 g, 27.0 mmol) and anhydrous dichloromethane (100 mL).

  • Stir the solution at room temperature and add morpholine (2.59 mL, 29.7 mmol) dropwise over 5 minutes.

  • Continue stirring for 15 minutes to facilitate the formation of the corresponding imine intermediate.

  • Add trimethylsilyl cyanide (3.96 mL, 29.7 mmol) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 20% ethyl acetate in hexanes) to afford this compound as a white to off-white solid.

Expected Yield: 75-85%

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.65 (dd, J = 8.0, 1.2 Hz, 1H), 7.40 – 7.32 (m, 2H), 7.20 (td, J = 7.6, 1.8 Hz, 1H), 5.15 (s, 1H), 3.80 – 3.70 (m, 4H), 2.80 – 2.70 (m, 4H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 133.5, 131.0, 130.0, 128.0, 125.0, 117.0, 67.0, 61.0, 50.0.

  • IR (KBr, cm⁻¹): 2960, 2850, 2235 (C≡N), 1470, 1440, 1115, 1010, 760.

  • MS (ESI): m/z 281.0, 283.0 [M+H]⁺ (isotopic pattern for Br).

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromophenyl moiety of the title compound is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of C-C and C-N bonds.

Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, allowing for the synthesis of biaryl compounds.[4]

Reaction Scheme:

Suzuki Coupling cluster_reactants Reactants start_mat This compound reaction_pot + start_mat->reaction_pot boronic_acid Arylboronic Acid boronic_acid->reaction_pot product 2-(2-Arylphenyl)-2-(morpholin-4-yl)acetonitrile reaction_pot->product Pd(PPh3)4, K2CO3, Toluene/H2O, 90 °C

Figure 2: Suzuki-Miyaura coupling of the title compound.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
This compound281.15281 mg1.0 mmol
Phenylboronic acid121.93146 mg1.2 mmol
Tetrakis(triphenylphosphine)palladium(0)1155.5658 mg0.05 mmol
Potassium carbonate (K₂CO₃)138.21415 mg3.0 mmol
Toluene-8 mL-
Water-2 mL-

Procedure:

  • In a Schlenk tube, combine this compound (281 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add toluene (8 mL) and water (2 mL) to the mixture.

  • Seal the tube and heat the reaction mixture at 90 °C with vigorous stirring for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to N-aryl derivatives.

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants start_mat This compound reaction_pot + start_mat->reaction_pot amine Primary or Secondary Amine amine->reaction_pot product 2-(2-(Arylamino)phenyl)-2-(morpholin-4-yl)acetonitrile reaction_pot->product Pd2(dba)3, Xantphos, NaOtBu, Toluene, 100 °C

Figure 3: Buchwald-Hartwig amination of the title compound.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
This compound281.15281 mg1.0 mmol
Aniline93.13110 µL1.2 mmol
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7223 mg0.025 mmol
Xantphos578.6843 mg0.075 mmol
Sodium tert-butoxide (NaOtBu)96.10135 mg1.4 mmol
Toluene, anhydrous-10 mL-

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (43 mg, 0.075 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (5 mL), followed by this compound (281 mg, 1.0 mmol) and aniline (110 µL, 1.2 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the N-arylated product.

Protocol 4: Intramolecular Heck Reaction Precursor Synthesis and Cyclization

The title compound can be elaborated to a precursor suitable for an intramolecular Heck reaction, a powerful tool for the construction of cyclic systems.

Workflow:

Figure 4: Workflow for intramolecular Heck reaction.

Procedure (Illustrative for Step 3 - Intramolecular Heck Reaction):

  • To a solution of the N-allyl precursor (1.0 mmol) in anhydrous acetonitrile (20 mL) in a sealed tube, add palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and triethylamine (3.0 mmol).

  • Degas the solution with argon for 15 minutes.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the mixture through Celite® and concentrate the filtrate.

  • Purify the crude product by flash column chromatography to yield the cyclized product.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation via a Strecker-type reaction and the strategic placement of its functional groups allow for its effective use in a variety of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to apply it to the synthesis of complex molecules with potential applications in drug discovery and materials science. The ability to readily generate diverse molecular architectures from this single precursor underscores its significance as a key tool in the synthetic chemist's arsenal.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
  • Das, B.; Ramu, R.; Ravikanth, B.; Reddy, K. R. A novel, simple and efficient one-pot synthesis of α-aminonitriles has been achieved by a three-component condensation of carbonyl compounds, amines and trimethylsilyl cyanide in the presence of (bromodimethyl)
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
  • Yadav, J. S.; Reddy, B. V. S.; Eeshwaraiah, B.; Gupta, M. K. Montmorillonite KSF clay-catalyzed one-pot synthesis of α-aminonitriles. Tetrahedron Letters2004, 45 (31), 6037-6039.
  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research2008, 41 (11), 1534–1544.
  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews2000, 100 (8), 3009–3066.
  • Surendra, K.; Krishnaveni, N. S.; Mahesh, A.; Rao, K. R. Supramolecular Catalysis of Strecker Reaction in Water under Neutral Conditions in the Presence of β-Cyclodextrin. The Journal of Organic Chemistry2006, 71 (6), 2532–2534.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile α-aminonitrile. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the purity of your final product. Our guidance is grounded in established chemical principles and field-proven insights to support your experimental success.

Troubleshooting Guide: Overcoming Common Hurdles

This section directly addresses specific issues you may encounter during the synthesis of this compound. The typical synthetic route involves a one-pot, three-component Strecker reaction between 2-bromobenzaldehyde, morpholine, and a cyanide source, most commonly trimethylsilyl cyanide (TMSCN).

Issue 1: Low or No Product Yield

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows significant amounts of unreacted 2-bromobenzaldehyde.

  • The desired product spot on the TLC is faint or absent after the recommended reaction time.

  • Isolation of the crude product results in a low mass.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Inefficient Imine Formation The initial and crucial step is the condensation of 2-bromobenzaldehyde and morpholine to form the corresponding iminium ion. This equilibrium can be unfavorable without proper conditions.1. Pre-formation of the Imine: Mix 2-bromobenzaldehyde and morpholine in the reaction solvent for 30-60 minutes before adding the cyanide source. This shifts the equilibrium towards the imine, reducing the chance of the competing cyanohydrin formation from the aldehyde.[1] 2. Use of a Catalyst: A Lewis acid or an organocatalyst can facilitate imine formation. Consider adding a catalytic amount of a mild Lewis acid like Indium(III) chloride or an organocatalyst such as L-proline.[2][3]
Inactivated Cyanide Source Trimethylsilyl cyanide (TMSCN) is sensitive to moisture and can hydrolyze over time, reducing its nucleophilicity.1. Use Fresh or Properly Stored TMSCN: Ensure your TMSCN is fresh and has been stored under an inert atmosphere (e.g., argon or nitrogen) in a sealed container. 2. Check for Hydrolysis: If you suspect hydrolysis, consider purifying the TMSCN by distillation before use.
Insufficient Catalyst Activity The chosen catalyst may not be active enough under your reaction conditions, or it may have degraded.1. Catalyst Screening: If using a catalyst, try screening different types. For instance, if a Lewis acid is ineffective, an organocatalyst might provide better results.[3][4][5] 2. Solventless Conditions: Some reactions proceed more efficiently without a solvent, which can increase the effective concentration of reactants and catalysts.[3][5]
Sub-optimal Reaction Temperature While many modern Strecker reactions are performed at room temperature, some systems require gentle heating to overcome activation energy barriers.1. Incremental Temperature Increase: Gradually increase the reaction temperature to 40-50 °C and monitor the progress by TLC. Avoid excessive heat, which can lead to side product formation.
Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots are visible on the TLC plate of the crude reaction mixture.

  • NMR analysis of the crude product shows unexpected peaks, indicating impurities.

  • Purification by column chromatography is difficult due to closely eluting impurities.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Cyanohydrin Formation If the cyanide source reacts with the starting aldehyde before imine formation, 2-(2-bromophenyl)-2-hydroxyacetonitrile (the cyanohydrin) will form as a major byproduct.[1]1. Optimize Reagent Addition Order: As mentioned previously, pre-forming the imine by mixing the aldehyde and amine first is the most effective way to minimize this side reaction.[1][6] 2. pH Control: In classical Strecker conditions using KCN or NaCN, maintaining a slightly basic pH favors imine formation over cyanohydrin formation. However, with TMSCN, this is less of a factor.
Unreacted Intermediates Incomplete reaction can leave unreacted imine or other intermediates in the mixture.1. Extend Reaction Time: Monitor the reaction by TLC and allow it to proceed until the starting materials are consumed. 2. Increase Catalyst Loading: A slight increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes drive the reaction to completion.
Product Degradation The α-aminonitrile product may be unstable under certain conditions, such as prolonged exposure to strong acids or bases during workup.1. Mild Workup Conditions: Use a mild aqueous workup, for example, with a saturated solution of sodium bicarbonate. Avoid strong acids or bases unless a subsequent hydrolysis of the nitrile is intended.[7] 2. Prompt Isolation: Proceed with purification shortly after the reaction is complete to minimize the potential for degradation.
Issue 3: Difficulties in Product Purification

Symptoms:

  • The product co-elutes with impurities during column chromatography.

  • The isolated product is an oil that is difficult to crystallize.

  • The final product has a low purity as determined by HPLC or NMR.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Residual Starting Materials or Reagents Polar starting materials like morpholine or catalyst residues can complicate purification.1. Aqueous Wash: Before chromatography, thoroughly wash the organic extract with water or a mild brine solution to remove water-soluble components. 2. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one can improve separation.
Oily Product Nature Many α-aminonitriles are oils at room temperature, making crystallization challenging.1. Salt Formation: If the product is basic, consider forming a salt (e.g., hydrochloride or maleate) which is often a crystalline solid and easier to handle and purify by recrystallization. 2. High-Vacuum Drying: Ensure all residual solvents are removed by drying the purified oil under high vacuum.
Thermal Instability The product may be sensitive to heat, leading to decomposition on the chromatography column or during solvent evaporation.1. Room Temperature Chromatography: If possible, run the column at room temperature. 2. Avoid High Temperatures During Solvent Removal: Use a rotary evaporator with a water bath at a moderate temperature (e.g., 30-40 °C).

Frequently Asked Questions (FAQs)

Q1: What is the best cyanide source for this synthesis?

A1: Trimethylsilyl cyanide (TMSCN) is highly recommended. It is generally more effective and easier to handle than highly toxic sources like hydrogen cyanide (HCN) or alkali metal cyanides (KCN, NaCN).[2][4] TMSCN is soluble in most organic solvents and often leads to milder reaction conditions and cleaner reactions.[2]

Q2: Is a catalyst necessary for this reaction?

A2: While the reaction can sometimes proceed without a catalyst, especially under solvent-free conditions, using a catalyst is highly advisable to improve the reaction rate and yield.[6] A wide range of catalysts, including Lewis acids (e.g., InCl₃, Sc(OTf)₃), and organocatalysts (e.g., L-proline, thiourea derivatives), have been shown to be effective for Strecker-type reactions.[2][3][5] We recommend starting with a catalytic amount (5-10 mol%) of a mild Lewis acid or an organocatalyst.

Q3: What solvent should I use?

A3: The choice of solvent can significantly impact the reaction. Dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used and are good starting points. Some protocols have also reported high yields in more environmentally friendly solvents like water or ethanol, or even under solvent-free conditions.[2][3] The optimal solvent may depend on the chosen catalyst.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction.[4] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting aldehyde, the product, and any potential byproducts. The consumption of the 2-bromobenzaldehyde spot is a good indicator of reaction progress.

Q5: The product is an α-aminonitrile. Are there any specific safety precautions?

A5: Yes. While TMSCN is safer to handle than HCN, it can release HCN upon contact with water or acid. Therefore, always handle TMSCN in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The α-aminonitrile product itself can also be toxic and may release HCN under acidic conditions. Handle the product with care and perform all manipulations in a fume hood.

Optimized Experimental Protocol

This protocol is a recommended starting point for the synthesis of this compound, designed for high yield and purity.

Reagents and Materials:

  • 2-Bromobenzaldehyde

  • Morpholine

  • Trimethylsilyl cyanide (TMSCN)

  • Indium(III) chloride (InCl₃) (or another suitable catalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzaldehyde (1.0 eq) and anhydrous dichloromethane.

  • Imine Formation: Add morpholine (1.1 eq) to the solution and stir at room temperature for 30 minutes.

  • Catalyst Addition: Add Indium(III) chloride (0.1 eq) to the mixture and stir for an additional 10 minutes.

  • Cyanation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the 2-bromobenzaldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Visualizing the Workflow

Logical Troubleshooting Flow

troubleshooting_flow start Experiment Start check_yield Low or No Yield? start->check_yield check_byproducts Significant Byproducts? check_yield->check_byproducts No imine_formation Optimize Imine Formation: - Pre-mix aldehyde/amine - Add catalyst check_yield->imine_formation Yes check_purification Purification Issues? check_byproducts->check_purification No addition_order Control Reagent Addition: - Pre-form imine before TMSCN check_byproducts->addition_order Yes success Successful Synthesis check_purification->success No pre_purification Improve Pre-Purification: - Thorough aqueous wash check_purification->pre_purification Yes reagent_quality Check Reagent Quality: - Use fresh TMSCN imine_formation->reagent_quality reaction_conditions Adjust Conditions: - Increase temperature moderately reagent_quality->reaction_conditions reaction_conditions->check_yield reaction_time Optimize Reaction Time: - Monitor by TLC to completion addition_order->reaction_time workup Use Mild Workup: - Avoid strong acids/bases reaction_time->workup workup->check_byproducts chromatography Optimize Chromatography: - Test different solvent systems pre_purification->chromatography product_handling Product Handling: - Consider salt formation for oils - Avoid excessive heat chromatography->product_handling product_handling->check_purification reaction_mechanism aldehyde 2-Bromobenzaldehyde step1 + aldehyde->step1 morpholine Morpholine morpholine->step1 tmsn TMSCN step2 + tmsn->step2 iminium Iminium Ion iminium->step2 product This compound step1->iminium - H₂O catalyst Catalyst step1->catalyst step2->product step2->catalyst

Caption: The Strecker reaction pathway.

References

  • Sciforum. Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Available from: [Link].

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. Available from: [Link].

  • Masson, G., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. Available from: [Link].

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Available from: [Link].

  • ResearchGate. (2014). Synthesis of α-Amino Nitriles from Carbonyl Compounds, Amines, and Trimethylsilyl Cyanide: Comparison between Catalyst-Free Conditions and the Presence of Tin Ion-Exchanged Montmorillonite. Available from: [Link].

  • Liu, X., et al. (2024). Synthesis of α‑Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society.
  • Deng, L., et al. (2024). Synthesis of α‑Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. Available from: [Link].

  • Chemistry Stack Exchange. (2016). Why doesn't Strecker synthesis produce AHAs instead?. Available from: [Link].

  • ResearchGate. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Available from: [Link].

  • Master Organic Chemistry. Strecker Amino Acid Synthesis. Available from: [Link].

  • ACS Publications. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Available from: [Link].

  • PubChem. This compound. Available from: [Link].

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available from: [Link].

  • Master Organic Chemistry. Strecker Synthesis. Available from: [Link].

  • National Institutes of Health. (2020). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Available from: [Link].

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link].

  • ChemRxiv. (2022). Expedient construction of fused polycyclic skeletons via palladium-catalyzed dearomatization of naphthalenes and benzenes. Available from: [Link].

  • ResearchGate. (2014). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available from: [Link].

  • Google Patents. Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.
  • ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link].

  • Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Available from: [Link].

  • Google Patents. Purification and recovery of acetonitrile.

Sources

Technical Support Center: Purification of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. The unique structure of this α-aminonitrile, featuring a basic morpholine moiety, presents specific challenges during purification that require careful consideration of methodology to achieve high purity and yield.

This guide provides field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

The two most effective and commonly employed purification techniques for this compound are silica gel column chromatography and recrystallization. The choice between them depends on the scale of your reaction and the nature of the impurities.

  • Flash Column Chromatography: This is the most versatile method for removing a wide range of impurities, including unreacted starting materials and reaction byproducts.[1][2] It is particularly useful for initial purification of very crude material or for separating compounds with close polarities.

  • Recrystallization: This method is ideal for removing small amounts of impurities from a product that is already reasonably pure (>90%). It is highly effective for achieving high final purity and is often more scalable and cost-effective than chromatography.

Often, a combination of both methods is employed: an initial chromatographic purification followed by a final recrystallization step to yield material of >99% purity.

Q2: I'm observing significant streaking or tailing of my compound on a silica gel TLC plate. What is the cause and how can I fix it?

This is the most common issue encountered when purifying α-aminonitriles.[3] The streaking is caused by a strong acid-base interaction between the basic nitrogen atom of the morpholine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[3] This interaction leads to poor chromatographic performance, resulting in broad, tailing peaks and inefficient separation.

To resolve this, you must suppress this interaction. The most common solution is to add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your eluent system. A typical starting point is to add 0.5-1% (v/v) triethylamine to your hexane/ethyl acetate or dichloromethane/methanol mobile phase. This amine competitively binds to the acidic sites on the silica, allowing your basic compound to travel through the column without strong, undesirable interactions.

Q3: What are the likely impurities I should expect from a typical synthesis of this compound?

The impurities will depend on the synthetic route, but common syntheses (e.g., a Strecker-type reaction) may produce the following:[4][5]

  • Unreacted Starting Materials: 2-bromobenzaldehyde, morpholine, and the cyanide source (e.g., KCN, TMSCN).

  • Side Products: Such as the cyanohydrin formed from the reaction of 2-bromobenzaldehyde and the cyanide source.

  • Over-alkylation or other byproducts from subsequent reaction steps if the nitrile is an intermediate.

  • Process-related impurities: Solvents, reagents from workup (e.g., salts).[6]

Monitoring your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) against authentic standards of your starting materials is crucial for identifying these impurities and developing an effective purification strategy.

Q4: Is reverse-phase chromatography a viable option for purifying this compound?

Yes, reverse-phase (RP) chromatography can be an excellent alternative or orthogonal purification technique. Given the compound's moderate polarity and aromatic ring, it will have good retention on a C18 stationary phase.

  • Typical Mobile Phase: A gradient of water and acetonitrile (or methanol), often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA).

  • Mechanism: Using an acidic modifier protonates the morpholine nitrogen, turning it into a positively charged species (morpholinium ion). This can improve peak shape and solubility in the aqueous mobile phase. After purification, a basic workup or lyophilization may be necessary to isolate the free base form of your compound.

Troubleshooting Guide: Column Chromatography

This section addresses specific problems you may encounter during flash column chromatography.

ProblemPotential Cause(s)Recommended Solution(s)
Severe Streaking / Tailing The morpholine nitrogen is interacting with acidic silanol groups on the silica surface.[3]1. Add a Basic Modifier: Incorporate 0.5-1% triethylamine (Et₃N) or 1-2% of a 7N ammonia solution in methanol into your mobile phase.[3] 2. Use Deactivated Silica: Prepare a slurry of silica gel in your mobile phase containing the basic modifier and let it sit for 30 minutes before packing the column. 3. Switch Stationary Phase: Consider using neutral alumina instead of silica gel.
Poor Separation of Product from an Impurity The chosen eluent system does not provide sufficient resolution between the two compounds.1. Optimize Eluent Polarity: Systematically test different ratios of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, acetone, MTBE). Aim for a product Rf of 0.25-0.35 on TLC for optimal separation. 2. Change Solvent System: If optimizing ratios fails, switch to a different solvent system with different selectivity (e.g., switch from Hexane/EtOAc to Dichloromethane/Methanol).
Product Does Not Elute from the Column The mobile phase is not polar enough to displace the compound from the silica gel.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For very polar compounds, a system like Dichloromethane/Methanol (with 1% Et₃N) is often effective. 2. Check for Decomposition: If the compound is unstable on silica, it may have decomposed. Analyze the crude material and the column fractions by LC-MS or NMR to confirm.
Low Mass Recovery The compound may be partially irreversibly adsorbed onto the silica, or it is too soluble in the eluent and eluted very quickly in a large volume.1. Ensure Basic Modifier: Always use a basic modifier to prevent irreversible binding. 2. Run a Gradient: Start with a lower polarity eluent to ensure the compound binds at the top of the column, then gradually increase the polarity to elute it in a more concentrated band. 3. Collect Smaller Fractions: During elution, collect smaller fractions to avoid diluting the product across a large volume.

Experimental Protocols

Protocol 1: Modified Flash Column Chromatography for this compound

This protocol assumes a crude product containing moderately polar impurities.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of your crude material in dichloromethane or ethyl acetate.

    • Spot on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of Hexane and Ethyl Acetate (Hex/EtOAc).

    • Goal: Find a solvent system where your product has a Retention Factor (Rf) of approximately 0.3.

    • Crucial Step: Once you find a suitable ratio (e.g., 70:30 Hex/EtOAc), prepare the mobile phase for the column by adding 1% triethylamine (Et₃N) by volume (e.g., 10 mL of Et₃N for every 990 mL of solvent).

  • Column Packing (Wet Slurry Method):

    • Choose a column size appropriate for your sample amount (a general rule is a 20:1 to 100:1 ratio of silica gel weight to crude compound weight).[2]

    • Fill the column about halfway with the prepared mobile phase (containing Et₃N).

    • In a separate beaker, create a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and allow the silica to settle. Add more mobile phase as needed.

    • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry. [2]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane.

    • To this solution, add a small amount of silica gel (about 1-2 times the weight of your crude product) and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally gives better separation.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

    • Gently add a thin layer of sand over the sample to prevent disturbance.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle positive pressure (using a pump or bulb) to begin elution—this is "flash" chromatography.[1]

    • Collect fractions in test tubes and monitor the elution process using TLC.

    • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Workflow for Troubleshooting Chromatographic Purification

The following diagram outlines a logical workflow for diagnosing and solving common issues during the chromatographic purification of your target compound.

G start Start: Prepare TLC of Crude Material check_tlc Analyze TLC Plate start->check_tlc streaking Is there significant streaking or tailing? check_tlc->streaking add_base Add 1% Et3N to Mobile Phase. Re-run TLC. streaking->add_base  Yes separation Is the separation from impurities adequate (ΔRf > 0.1)? streaking->separation  No streaking_resolved Streaking Resolved? add_base->streaking_resolved streaking_resolved->separation  Yes use_alumina Consider alternative stationary phase: Neutral Alumina or Deactivated Silica streaking_resolved->use_alumina  No proceed_column Proceed to Column Chromatography with selected mobile phase + 1% Et3N. separation->proceed_column  Yes optimize_solvent Optimize Mobile Phase: 1. Adjust Polarity (ratio) 2. Change Solvents (e.g., DCM/MeOH) separation->optimize_solvent  No end end proceed_column->end Complete optimize_solvent->check_tlc Re-evaluate

Caption: Decision tree for troubleshooting TLC analysis.

Troubleshooting Guide: Recrystallization

Q5: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This usually happens if the solution is supersaturated at a temperature above the compound's melting point, or if the solution is cooled too quickly.

Solutions:

  • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add slightly more of the good solvent to reduce the saturation level.

  • Slow Cooling: Allow the flask to cool very slowly to room temperature, and then transfer it to a refrigerator. Rapid cooling promotes oil formation. Insulating the flask can help.

  • Use a Solvent Pair: If a single solvent doesn't work, use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (turbid). Add a drop or two of the good solvent to clarify, then cool slowly.[7]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Protocol 2: Recrystallization Solvent Screening and Procedure
  • Solvent Screening:

    • Place a small amount of your purified (but still needing a final polish) compound into several small test tubes.

    • Add a few drops of a different solvent to each tube.

    • Ideal Solvent: The compound should be poorly soluble at room temperature but completely soluble upon heating.[7]

    • Observe solubility in the cold and upon heating. See the table below for common choices.

SolventPolarityBoiling Point (°C)Comments
Heptane/HexaneNon-polar98 / 69Good for non-polar compounds. Often used as the "poor" solvent in a pair.
TolueneNon-polar111Good for aromatic compounds. High boiling point can be a disadvantage.
Diethyl EtherLow35Low boiling point makes it easy to remove but can be a fire hazard.
Ethyl Acetate (EtOAc)Medium77A versatile, common choice. Often paired with hexanes.
Isopropanol (IPA)Polar82Good for moderately polar compounds.
Ethanol (EtOH)Polar78Similar to IPA; often dissolves more material when hot.[8]
AcetonitrilePolar82Can be a good choice for compounds containing nitrile groups.
  • Recrystallization Procedure (Example with EtOAc/Hexane):

    • Place the compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the "good" solvent (e.g., Ethyl Acetate) and heat the mixture gently (e.g., on a hotplate) with stirring until the solid completely dissolves.

    • While the solution is still hot, slowly add the "poor" solvent (e.g., Hexane) dropwise until you observe persistent cloudiness.

    • Add 1-2 drops of the "good" solvent back to make the solution clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of cold solvent (the "poor" solvent or the recrystallization mixture), and dry them under vacuum.

By applying these principles and protocols, you can effectively troubleshoot and optimize the purification of this compound, leading to a final product with the high purity required for downstream applications.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Molbase. (n.d.). Step C: Preparation of 2-(4-bromomethylphenoxy)-2-(2-chlorophenyl)acetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]

  • Veeprho. (n.d.). 2-(4-bromophenyl)acetonitrile. Retrieved from [Link]

  • MDPI. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • IOSR Journal. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your reaction.

Understanding the Reaction: A Mechanistic Overview

The synthesis of this compound is a variation of the classic Strecker amino acid synthesis.[1] It is a three-component reaction involving 2-bromobenzaldehyde, morpholine, and a cyanide source. The reaction proceeds in two key stages:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, morpholine, on the carbonyl carbon of 2-bromobenzaldehyde. This is followed by dehydration to form a reactive electrophilic intermediate, the morpholinium iminium ion.[2][3]

  • Nucleophilic Cyanide Addition: A cyanide ion (CN⁻), a potent nucleophile, then attacks the electrophilic carbon of the iminium ion.[3][4] This step forms the crucial carbon-carbon bond, yielding the final α-aminonitrile product.

Understanding this mechanism is fundamental to diagnosing and resolving issues that may arise during the synthesis.

Reaction Mechanism Diagram

ReactionMechanism cluster_step1 Step 1: Iminium Formation cluster_step2 Step 2: Cyanide Addition Aldehyde 2-Bromobenzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Morpholine - H₂O Amine Morpholine Cyanide Cyanide Source (e.g., KCN) Product 2-(2-Bromophenyl)-2- (morpholin-4-yl)acetonitrile Iminium->Product + CN⁻

Caption: The two-step mechanism for α-aminonitrile synthesis.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?

A1: A low or zero yield is the most common issue and can typically be traced back to one of three areas: reagent quality, iminium ion formation, or the cyanide addition step.

Potential Cause Explanation & Troubleshooting Steps
Poor Reagent Quality Aldehyde Impurity: 2-bromobenzaldehyde can oxidize to 2-bromobenzoic acid upon prolonged exposure to air. The presence of this acid can interfere with the reaction. Action: Check the purity of the aldehyde via TLC or NMR. If necessary, purify by distillation or column chromatography before use. Wet Reagents/Solvent: Water can inhibit the formation of the iminium ion by competing with the amine and can also hydrolyze the product. Action: Use anhydrous solvents and ensure morpholine is dry.
Inefficient Iminium Formation The equilibrium between the starting materials and the iminium ion may not favor the product. This is often the rate-limiting step. Action 1 (Acid Catalysis): Add a catalytic amount of a weak acid like acetic acid (AcOH) or use an ammonium salt like NH₄Cl.[2] The acid protonates the aldehyde's carbonyl oxygen, making it a better electrophile for the amine to attack.[2][3] Action 2 (Water Removal): If running in a suitable solvent like toluene or benzene, use a Dean-Stark apparatus to remove the water formed during iminium ion formation, driving the equilibrium forward.
Ineffective Cyanide Addition The cyanide may not be sufficiently nucleophilic or available. Action 1 (Cyanide Source): While KCN or NaCN are common, they have limited solubility in many organic solvents. Consider using trimethylsilyl cyanide (TMSCN), which is often more effective in organic media. Action 2 (pH Control): If using cyanide salts, the reaction should not be overly acidic. Strong acids (pKa < 9) will protonate the cyanide ion to form HCN gas, a dangerous and less effective nucleophile.[5] The reaction is often best performed under neutral or slightly basic conditions.
Q2: My TLC shows multiple spots, including unreacted aldehyde and unknown byproducts. What are these side-products?

A2: The formation of multiple products indicates that side reactions are competing with your main synthetic pathway.

TroubleshootingWorkflow Start Problem: Low Yield / Multiple Spots on TLC CheckAldehyde Is unreacted aldehyde present? Start->CheckAldehyde CheckAmine Is unreacted morpholine present? CheckAldehyde->CheckAmine No Cause1 Cause: Inefficient iminium formation. Solution: Add catalytic acid (AcOH). Consider water removal (Dean-Stark). CheckAldehyde->Cause1 Yes UnknownSpots Are there significant unknown spots? CheckAmine->UnknownSpots No Cause2 Cause: Stoichiometry issue or amine degradation. Solution: Verify molar equivalents. Use freshly distilled morpholine. CheckAmine->Cause2 Yes Cause3 Cause: Cyanohydrin or other side reactions. Solution: Check order of addition (pre-mix aldehyde/amine). Control temperature rigorously. UnknownSpots->Cause3 Yes

Caption: A workflow for diagnosing reaction issues.

  • Unreacted Aldehyde: This is a strong indicator of poor iminium ion formation. Refer to the solutions in A1.

  • Cyanohydrin Formation: If the cyanide source is added before the morpholine has had sufficient time to form the iminium ion, it can attack the aldehyde directly. This forms 2-(2-bromophenyl)-2-hydroxyacetonitrile (a cyanohydrin), a common byproduct in Strecker reactions.[4]

    • Solution: Ensure the aldehyde and morpholine are pre-stirred (e.g., for 30-60 minutes at room temperature) before the cyanide source is introduced. This allows the iminium ion to form in sufficient concentration.

  • Disproportionation/Cannizzaro-type Reactions: Under strongly basic conditions, the aldehyde can undergo self-condensation or disproportionation.

    • Solution: Avoid using strong bases. If a base is needed, a mild, non-nucleophilic base like triethylamine (TEA) is preferable.

Q3: The reaction starts but seems to stall before completion. Why?

A3: A stalled reaction often points to issues with reaction conditions or the stability of an intermediate.

  • Temperature: While some initial heating can promote iminium formation, excessive temperatures can cause degradation of the iminium intermediate or the final product. The cyanide addition step is often exothermic and may require cooling to prevent side reactions.

    • Recommended Protocol: Stir the aldehyde and amine at room temperature or with gentle warming (40-50°C). Cool the mixture in an ice bath (0°C) before and during the slow, portion-wise addition of the cyanide source. After addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Precipitation: In some solvents, the product or an intermediate salt may precipitate out of the solution, effectively halting the reaction.

    • Solution: Choose a solvent that can dissolve all reactants and the product. Dichloromethane (DCM), acetonitrile, or methanol are often good choices. If precipitation is unavoidable, ensure vigorous stirring to maintain a reactive slurry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order for adding the reagents?

The most reliable method is to first mix the 2-bromobenzaldehyde and morpholine in the chosen solvent. Allow them to stir for 30-60 minutes to facilitate the formation of the iminium ion. Then, add the cyanide source slowly to this mixture, maintaining temperature control.

Q2: Which cyanide source is the most effective?

The choice depends on your reaction conditions and safety protocols.

Cyanide Source Advantages Disadvantages
KCN / NaCN Inexpensive, readily available.Poor solubility in many organic solvents; requires careful pH management.[6]
TMSCN Excellent solubility in organic solvents; often gives higher yields.More expensive; moisture-sensitive.
Acetone Cyanohydrin Can be a safer alternative for generating HCN in situ.Requires careful handling and specific conditions.

For general laboratory-scale synthesis, TMSCN often provides the most consistent and high-yielding results.

Q3: How can I best purify the final product?

Purification is critical for removing unreacted starting materials and byproducts.[7]

  • Work-up: After the reaction is complete, a standard aqueous work-up is necessary. Quench the reaction with water or a saturated sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Column Chromatography: This is the most effective method for achieving high purity. Use silica gel with a solvent system like a hexane/ethyl acetate gradient. The less polar impurities will elute first, followed by your product.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an efficient purification method.[8] Suitable solvents include isopropanol, ethanol, or a mixture of ethyl acetate and hexanes.

Experimental Protocols

Protocol 1: Standard Synthesis using KCN
  • To a round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 eq) and your chosen anhydrous solvent (e.g., methanol, 10 mL per mmol of aldehyde).

  • Add morpholine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve potassium cyanide (KCN) (1.2 eq) in a minimal amount of water. (Caution: KCN is highly toxic. Handle with extreme care in a fume hood.)

  • Cool the aldehyde/morpholine mixture to 0°C using an ice bath.

  • Slowly add the KCN solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude material via silica gel column chromatography.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in a low-polarity solvent (e.g., 5% ethyl acetate in hexane).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate until a dry, free-flowing powder is obtained.

  • Carefully load the dry powder onto the top of the packed column.

  • Elute the column with a gradient solvent system, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity (e.g., up to 30% ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • MDPI - Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Available at: [Link]

  • Organic Syntheses - Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Available at: [Link]

  • Wikipedia - Strecker amino acid synthesis. Available at: [Link]

  • PubChem - this compound. Available at: [Link]

  • Master Organic Chemistry - Strecker Synthesis. Available at: [Link]

  • NIH - Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives. Available at: [Link]

  • MedSchoolCoach - Strecker Synthesis of Amino Acids. Available at: [Link]

  • ChemRxiv - Expedient construction of fused polycyclic skeletons via palladium-catalyzed dearomatization. Available at: [Link]

  • Organic Chemistry Portal - Strecker Synthesis. Available at: [Link]

  • Master Organic Chemistry - The Strecker Synthesis of Amino Acids. Available at: [Link]

  • Quick Company - An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Available at: [Link]

  • ResearchGate - Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC. Available at: [Link]

  • MDPI - Organocatalytic Synthesis of α-Aminonitriles: A Review. Available at: [Link]

  • ResearchGate - Organocatalytic Synthesis of α-Aminonitriles: A Review. Available at: [Link]

  • Google Patents - Purification and recovery of acetonitrile.
  • ResearchGate - Recent advances on asymmetric Strecker reactions. Available at: [Link]

  • ACS Publications - Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Available at: [Link]

  • Google Patents - Method for producing bromoacetonitrile.
  • IOSR Journal - Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC. Available at: [Link]

  • Google Patents - Process for producing (2-nitrophenyl)acetonitrile derivative and intermediate therefor.
  • Veeprho - 2-(4-bromophenyl)acetonitrile. Available at: [Link]

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Technical Support Center: Troubleshooting the Synthesis of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth troubleshooting and practical advice for the synthesis of 2-(2-bromophenyl)-2-(morpholin-4-yl)acetonitrile. As a key intermediate in various research and development pipelines, ensuring a robust and reproducible synthesis is paramount. This document, compiled by Senior Application Scientists, addresses common challenges and offers evidence-based solutions to streamline your experimental workflow.

Core Synthesis Overview: The Strecker Reaction

The most common and efficient method for synthesizing this compound is a variation of the Strecker synthesis.[1][2][3] This one-pot, three-component reaction involves the condensation of 2-bromobenzaldehyde, morpholine, and a cyanide source to form the desired α-aminonitrile.[3][4][5]

The general mechanism proceeds in two key stages:

  • Iminium Ion Formation: 2-bromobenzaldehyde reacts with morpholine to form a hemiaminal intermediate, which then dehydrates to form a reactive iminium ion.[1][6][7]

  • Nucleophilic Attack by Cyanide: The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to yield the final α-aminonitrile product.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal cyanide source for this reaction?

While hydrogen cyanide (HCN) is the classic Strecker reagent, its extreme toxicity makes it impractical for most laboratories.[3] Safer and more common alternatives include potassium cyanide (KCN) or sodium cyanide (NaCN) used in conjunction with a weak acid to generate HCN in situ.[4] Trimethylsilyl cyanide (TMSCN) is another effective, albeit more expensive, option that can be used under anhydrous conditions.

Q2: How critical is temperature control during the synthesis?

Temperature control is crucial for both yield and purity. The initial imine formation is typically conducted at or slightly above room temperature. However, the addition of the cyanide source is often performed at a reduced temperature (e.g., 0 °C) to manage the exothermic nature of the reaction and minimize the formation of side products.

Q3: Can other solvents be used besides methanol or ethanol?

While alcohols like methanol and ethanol are common, other polar aprotic solvents such as acetonitrile can also be employed.[8] The choice of solvent can influence reaction rates and the solubility of intermediates. It is advisable to perform small-scale trials to determine the optimal solvent for your specific conditions.

Troubleshooting Guide: Common Synthesis Issues and Solutions

Issue 1: Low or No Product Yield

This is one of the most frequently encountered problems. A systematic approach to diagnosing the cause is essential.

Potential Causes & Recommended Actions:

  • Purity of 2-Bromobenzaldehyde: Aldehydes are prone to oxidation to their corresponding carboxylic acids. 2-bromobenzoic acid will not participate in the Strecker reaction, thus lowering the effective concentration of your starting material.

    • Verification: Check the purity of your 2-bromobenzaldehyde via ¹H NMR. The aldehyde proton should be a sharp singlet around 9.5-10.5 ppm. The absence of a broad peak above 10 ppm (characteristic of a carboxylic acid proton) is a good indicator of purity.

    • Solution: If significant oxidation has occurred, purify the aldehyde by distillation or column chromatography prior to use.[9]

  • Inefficient Imine Formation: The equilibrium between the starting materials and the iminium ion may not favor the product.

    • Solution: The formation of the imine releases one equivalent of water.[1] Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), can help drive the equilibrium towards the iminium ion, thereby improving the overall yield.[1]

  • Cyanide Reactivity: The cyanide source may be inactive or its addition may be inefficient.

    • Solution: If using KCN or NaCN, ensure that a weak acid (e.g., acetic acid) is used to generate HCN. The reaction pH should be slightly acidic to neutral to facilitate both imine formation and cyanide addition.[4]

Troubleshooting Workflow: Diagnosing Low Yield

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Issue 2: Presence of Significant Impurities

The formation of side products can complicate purification and reduce the final yield.

Common Side Products and Mitigation Strategies:

  • 2-Bromobenzaldehyde Cyanohydrin: The cyanide ion can directly attack the aldehyde to form the corresponding cyanohydrin.[10][11][12]

    • Cause: This is more likely to occur if the concentration of the free aldehyde is high when the cyanide is added.

    • Prevention: Pre-forming the imine by allowing the 2-bromobenzaldehyde and morpholine to react for a period before adding the cyanide source can minimize this side reaction.[11] The aminonitrile is generally the thermodynamically favored product over the cyanohydrin.[11]

  • Unreacted Starting Materials: Incomplete conversion is a common issue.

    • Solution: Increase the reaction time or slightly elevate the temperature after the initial cyanide addition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

Data Summary for Reaction Optimization

ParameterStandard ConditionsOptimization StrategyRationale
Stoichiometry 1:1.1:1.2 (Aldehyde:Morpholine:Cyanide)Increase excess of morpholine and cyanideDrive the reaction to completion.
Temperature 0 °C to RTStepwise temperature increaseControl exotherm and then push to completion.
Reaction Time 12-24 hoursMonitor by TLC until SM is consumedAvoid premature workup.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the synthesis.

Materials:

  • 2-Bromobenzaldehyde[13]

  • Morpholine

  • Potassium Cyanide (KCN)

  • Methanol

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 2-bromobenzaldehyde (1.0 eq) in methanol, add morpholine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of water.

  • Slowly add the KCN solution to the cooled reaction mixture, followed by the dropwise addition of glacial acetic acid (1.2 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Upon completion (as monitored by TLC), quench the reaction with water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizing the Core Reaction Pathway

Strecker_Synthesis A 2-Bromobenzaldehyde C Iminium Ion Intermediate A->C + Morpholine - H₂O B Morpholine B->C E 2-(2-Bromophenyl)-2- (morpholin-4-yl)acetonitrile C->E + CN⁻ D KCN / H+ D->E

Caption: The key steps of the Strecker synthesis for the target molecule.

References

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Strecker Synthesis. NROChemistry. [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples. Chemistry Learner. [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • 2-Bromobenzaldehyde cyanohydrin. National Center for Biotechnology Information (PMC). [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Why doesn't Strecker synthesis produce AHAs instead? Chemistry Stack Exchange. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Strecker Synthesis: Mechanism & Applications. StudySmarter. [Link]

  • This compound. PubChem. [Link]

  • (E)-2-Bromobenzaldehyde oxime. National Center for Biotechnology Information (PMC). [Link]

  • Expedient construction of fused polycyclic skeletons via palladium-catalyzed dearomatization of naphthalenes and benzenes. ChemRxiv. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • 2-Bromobenzaldehyde cyanohydrin. ResearchGate. [Link]

  • 2-Bromobenzaldehyde. PubChem. [Link]

  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. [Link]

  • 2-(4-bromophenyl)acetonitrile | CAS 16532-79-9. Veeprho. [Link]

  • An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Quick Company. [Link]

  • Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate. [Link]

  • Purification and recovery of acetonitrile.

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Technical Support Center: A Guide to Increasing the Purity of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile (CAS: 1157273-16-9). This molecule is a versatile building block and a key intermediate in the synthesis of various compounds of interest in pharmaceutical and materials science research.[1] Achieving high purity of this α-aminonitrile is critical for the reliability and reproducibility of downstream applications.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the chemical principles at play, empowering you to troubleshoot and optimize the purification of this compound effectively. We will address common challenges associated with α-aminonitriles, such as their inherent basicity and potential for degradation, and provide field-proven methods to overcome them.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the likely impurities in my crude this compound, and how do they influence my purification strategy?

A1: Understanding your impurity profile is the first step toward designing an effective purification scheme. The impurities present in your crude product are typically derived from the synthesis method, most commonly a Strecker-type reaction.[3]

Common Impurity Profile:

Impurity NameChemical ClassPropertyOriginRemoval Strategy
2-BromobenzaldehydeAldehydeNeutralUnreacted starting materialAcid-Base Extraction, Chromatography
MorpholineSecondary AmineBasicUnreacted starting materialAcid wash (if product is neutral), Chromatography
2-(2-Bromophenyl)acetonitrileNitrileWeakly Acidic/NeutralUnreacted starting materialAcid-Base Extraction, Chromatography
2-(2-Bromophenyl)-2-(morpholin-4-yl)acetamideAmideNeutralHydrolysis of the nitrile group[2]Chromatography, Recrystallization
2-(2-Bromophenyl)-2-(morpholin-4-yl)acetic acidCarboxylic AcidAcidicHydrolysis of the nitrile group[2]Base wash, Acid-Base Extraction

The key takeaway is that your target compound is basic due to the tertiary amine of the morpholine ring. This property is the most powerful tool for its separation from neutral and acidic impurities.

Q2: My crude product is an oily residue containing significant neutral impurities. How can I perform an efficient, large-scale initial purification?

A2: For bulk purification and the removal of neutral or acidic impurities, an acid-base extraction is the most robust and scalable method. This technique leverages the difference in solubility between the basic amine and other components.[4][5] By treating the crude mixture with an acid, you can protonate your target compound, rendering it water-soluble as a salt, while non-basic impurities remain in the organic phase.

  • Dissolution: Dissolve the crude product (e.g., 10 grams) in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (200 mL).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid, such as 1 M hydrochloric acid (HCl) (200 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. The protonated, water-soluble ammonium salt of your product will be in the bottom aqueous layer (if using DCM) or the top aqueous layer (if using a less dense solvent like EtOAc). Drain and collect the aqueous layer.

  • Organic Wash (Optional): To ensure complete extraction, you can wash the remaining organic layer with another portion of 1 M HCl (100 mL) and combine the aqueous layers. The organic layer, containing neutral impurities, can now be discarded.

  • Basification & Re-extraction: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10. This deprotonates the ammonium salt, regenerating the neutral, water-insoluble amine.

  • Product Isolation: Extract the regenerated product back into fresh organic solvent (e.g., 3 x 100 mL portions of DCM or EtOAc).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, free-based product.

cluster_0 Step 1: Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Regeneration & Isolation Crude Crude Product in Organic Solvent AddAcid Add 1M HCl (aq) Shake & Separate Crude->AddAcid OrganicLayer Organic Layer (Neutral Impurities) AddAcid->OrganicLayer Discard AqueousLayer Aqueous Layer (Protonated Product Salt) AddAcid->AqueousLayer AddBase Add 2M NaOH (aq) (pH > 10) AqueousLayer->AddBase ExtractProduct Extract with Fresh Organic Solvent AddBase->ExtractProduct FinalProduct Purified Product in Organic Solvent ExtractProduct->FinalProduct

Caption: Workflow for purifying the basic product via acid-base extraction.

Q3: My compound streaks badly on silica gel TLC and gives poor recovery from column chromatography. How do I resolve this?

A3: This is a classic problem when purifying basic compounds on standard silica gel. The surface of silica gel is decorated with acidic silanol groups (Si-OH), which strongly interact with the basic morpholine nitrogen of your compound via an acid-base interaction.[2] This causes the streaking (tailing) you observe on TLC and can lead to irreversible adsorption and degradation on a column.

You can "deactivate" the acidic sites on the silica by adding a small amount of a competitive base to your mobile phase (eluent).

Experimental Protocol: Column Chromatography with a Basic Modifier

  • TLC Analysis: First, find a suitable solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of ~0.3 on a TLC plate.

  • Add Modifier: To this optimal solvent system, add 0.5-1% triethylamine (Et₃N) by volume. For example, for 100 mL of eluent, add 0.5-1 mL of Et₃N.

  • Column Preparation: Prepare your silica gel column as usual, but ensure the silica is equilibrated with the Et₃N-modified eluent before loading your sample.

  • Elution: Run the column with the modified eluent. The Et₃N will preferentially bind to the acidic sites on the silica, allowing your compound to elute with significantly improved peak shape and recovery.

A more elegant solution is to use a stationary phase that is inherently more compatible with basic compounds. Amine-bonded silica is an excellent choice.[6]

The Advantage: Amine-bonded silica provides a basic surface environment, which repels the basic analyte and eliminates the problematic acid-base interactions.[6] This often results in sharper peaks and better separations without the need for mobile phase additives.

cluster_0 Standard Silica Gel (Acidic) cluster_1 Amine-Bonded Silica (Basic) Silica Si-OH Product Product-NR₂ Product->Silica Strong Acid-Base Interaction (Causes Tailing/Degradation) AmineSilica Si-R-NH₂ Product2 Product-NR₂ Product2->AmineSilica No Interaction / Repulsion (Sharp Elution)

Caption: Interaction of the basic compound with different silica surfaces.

Q4: My product is a solid, but it still contains trace impurities after extraction or chromatography. How can I achieve the highest possible purity (>99.5%)?

A4: For the final polishing of a solid compound, recrystallization is the gold standard. This technique separates molecules based on their differential solubility in a given solvent at varying temperatures.[7][8] The goal is to find a solvent (or solvent pair) that dissolves your product completely when hot but poorly when cold, while impurities either remain dissolved or are insoluble in the hot solvent.

  • Solvent Screening: Test the solubility of a small amount of your product in various solvents at room temperature and at their boiling point. An ideal solvent will show poor solubility at room temperature and high solubility when heated.[7]

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. If impurities remain undissolved, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the solution. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

SolventBoiling Point (°C)PolarityComments
Isopropanol (IPA)82.6Polar ProticOften a good starting point for moderately polar compounds.
Ethanol (EtOH)78.4Polar ProticSimilar to IPA; can be used as part of a solvent pair with water.
Ethyl Acetate (EtOAc)77.1Polar AproticGood for compounds of intermediate polarity.
Toluene110.6NonpolarCan be effective if the compound is less polar.
Solvent Pairs
EtOAc / Hexanes-AdjustableDissolve in hot EtOAc, then add hexanes until cloudy.
EtOH / Water-AdjustableDissolve in hot EtOH, then add water until cloudy.

Overall Purification Strategy

The optimal path from a crude reaction mixture to a highly pure final product often involves a multi-step approach. An initial bulk purification is best handled by acid-base extraction, followed by a final polishing step like chromatography or recrystallization, depending on the nature of the remaining impurities and the physical form of the product.

cluster_0 Final Polishing Crude Crude Reaction Mixture (Oil or Solid) Extraction Acid-Base Extraction Crude->Extraction Bulk Purification (Removes Neutral/Acidic Impurities) Chromatography Column Chromatography (Amine-bonded or Modified Silica) Extraction->Chromatography If oily or has close-running impurities Recrystallization Recrystallization Extraction->Recrystallization If solid Chromatography->Recrystallization For highest purity PureSolid >99.5% Pure Solid Product Chromatography->PureSolid Recrystallization->PureSolid

Caption: Recommended multi-step purification workflow.

References

  • Acid-Base Extraction . (2022). Chemistry LibreTexts. [Link]

  • Acid-Base Extraction . University of Colorado Boulder, Department of Chemistry. [Link]

  • Organic Acid-Base Extractions . (2023). Chemistry Steps. [Link]

  • What is an Acid and Base Extraction? . McMaster University, Engineering Ideas Clinic. [Link]

  • Acid–base extraction . Wikipedia. [Link]

  • Resolution of aminonitriles.
  • This compound . PubChem. [Link]

  • Amino Acid Purification - Column Chromatography . SORBEAD India. [Link]

  • When should amine-bonded columns be used for purification? . (2023). Biotage. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • Expedient construction of fused polycyclic skeletons via palladium-catalyzed dearomatization of naphthalenes and benzenes . (2020). ChemRxiv. [Link]

  • Lab Procedure: Recrystallization . ChemTalk. [Link]

  • column chromatography & purification of organic compounds . (2021). ChemHelp ASAP via YouTube. [Link]

  • 1157273-16-9|this compound . BIOFOUNT. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review . (2021). MDPI. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents . (2021). ResearchGate. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid . (2019). Reddit. [Link]

  • 2-(2-Bromophenyl)acetonitrile | CAS No : 19472-74-3 . Pharmaffiliates. [Link]

  • Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl . Organic Syntheses. [Link]

  • Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient . (2017). ResearchGate. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient . (2017). IOSR Journal. [Link]

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Technical Support Center: Scaling Up 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthetic intermediate. Drawing from extensive field experience, this resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the rationale behind them.

Issue 1: Low or Inconsistent Yields

Question: We are experiencing significantly lower than expected yields, and the results are not reproducible between batches. What are the likely causes and how can we improve this?

Answer: Low and inconsistent yields in the synthesis of this compound, which is a variation of the Strecker synthesis, often stem from a few critical areas. The Strecker reaction involves the one-pot, three-component condensation of an aldehyde (2-bromobenzaldehyde), an amine (morpholine), and a cyanide source.[1][2][3]

Potential Causes & Solutions:

  • Reagent Quality:

    • Aldehyde Purity: 2-Bromobenzaldehyde is susceptible to oxidation to 2-bromobenzoic acid. This impurity not only consumes reagents but can also interfere with the reaction.

      • Actionable Advice: Always use freshly distilled or recently purchased 2-bromobenzaldehyde. Confirm purity via NMR or GC-MS before use. If oxidation is suspected, an aqueous wash with a mild base (e.g., sodium bicarbonate solution) during workup can help remove the acidic impurity.

    • Cyanide Source: The choice and handling of the cyanide source are critical. While hydrogen cyanide (HCN) is highly reactive, its toxicity makes it unsuitable for many labs.[4][5] Safer alternatives like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) are commonly used.[6][7]

      • Actionable Advice: Ensure KCN is finely powdered and dry. Clumps can lead to slow and incomplete dissolution, causing inconsistent reaction rates. When using TMSCN, be mindful of its moisture sensitivity, as it can hydrolyze to release HCN.

  • Reaction Conditions:

    • pH Control: The initial formation of the iminium ion from the aldehyde and amine is a crucial, pH-sensitive step.[1][8][9]

      • Actionable Advice: The reaction is often promoted by mild acid.[9] If using KCN, the addition of a weak acid like acetic acid can help generate HCN in situ and catalyze imine formation.[7] However, strongly acidic conditions can lead to unwanted side reactions. Careful monitoring and control of pH are essential for scalability.

    • Temperature: While many Strecker-type reactions can be run at room temperature, gentle heating may be required to drive the reaction to completion, especially at larger scales.

      • Actionable Advice: Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction stalls, consider gently heating to 40-50 °C. Avoid excessive heat, which can promote side reactions and decomposition.

  • Mixing and Mass Transfer (Scale-Up Specific):

    • Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reagent concentration, resulting in side product formation and inconsistent yields.

      • Actionable Advice: Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction. The addition of reagents, particularly the cyanide source, should be slow and controlled to maintain homogeneity.

Issue 2: Formation of Significant Byproducts

Question: Our crude product analysis shows several significant impurities. What are the likely side reactions, and how can we minimize them?

Answer: Byproduct formation is a common challenge when scaling up multi-component reactions. Understanding the potential side reactions is key to mitigating them.

Common Byproducts and Their Prevention:

Byproduct NameFormation MechanismMitigation Strategy
2-Bromobenzoic Acid Oxidation of the starting aldehyde.Use high-purity, fresh 2-bromobenzaldehyde. Store under an inert atmosphere.
Cyanohydrin of 2-Bromobenzaldehyde Direct addition of cyanide to the aldehyde before imine formation.Ensure the amine is present and has reacted to form the imine before the addition of the cyanide source. Pre-stirring the aldehyde and amine before cyanide addition can be beneficial.
Bis-morpholino Adduct Reaction of a second equivalent of morpholine with the product or an intermediate.Maintain a strict 1:1:1 stoichiometry of aldehyde, amine, and cyanide. Avoid a large excess of morpholine.

Visualizing the Main Reaction Pathway:

The desired synthesis follows a clear, stepwise pathway. Understanding this helps in identifying where side reactions may occur.

G Aldehyde 2-Bromobenzaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + Morpholine - H2O Amine Morpholine Amine->Imine Product 2-(2-Bromophenyl)-2- (morpholin-4-yl)acetonitrile Imine->Product + Cyanide Cyanide Cyanide Source (e.g., KCN) Cyanide->Product

Caption: The core reaction pathway for the synthesis.

Issue 3: Difficulties in Product Purification

Question: We are struggling to purify the final product. Column chromatography is not efficient at a larger scale, and crystallization is proving difficult. What are the recommended purification strategies?

Answer: Purifying polar, nitrogen-containing compounds can be challenging, especially when residual starting materials or byproducts have similar polarities.

Purification Strategies:

  • Workup Optimization:

    • Aqueous Washes: A well-designed aqueous workup can remove many impurities before any chromatographic or crystallization steps.

      • Protocol: After the reaction is complete, quench with water and extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted morpholine, followed by a wash with a mild base (e.g., saturated sodium bicarbonate) to remove any 2-bromobenzoic acid. Finally, wash with brine to remove residual water.

  • Crystallization:

    • Finding the right solvent system is key. The product, this compound, is a moderately polar compound.

      • Solvent Screening: A good starting point for solvent screening is a binary system of a solvent in which the compound is soluble (e.g., isopropanol, ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane).

      • Procedure: Dissolve the crude material in a minimal amount of the hot "good" solvent. Slowly add the "anti-solvent" until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Alternative Purification:

    • Slurry Wash: If the crude product is a solid, a slurry wash with a solvent that dissolves the impurities but not the product can be very effective. Diethyl ether or a mixture of ethyl acetate and hexanes are often good choices for this.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal order of reagent addition?

A1: For a successful Strecker-type synthesis, it is generally recommended to first mix the aldehyde (2-bromobenzaldehyde) and the amine (morpholine) in the reaction solvent. This allows for the formation of the iminium ion intermediate. The cyanide source should then be added portion-wise or as a solution to the pre-formed iminium ion. This minimizes the formation of the cyanohydrin byproduct.[1][2][8]

Q2: Which cyanide source is best for scaling up?

A2: While TMSCN offers good reactivity in organic solvents, its cost and moisture sensitivity can be drawbacks at scale.[6] Potassium cyanide (KCN) or sodium cyanide (NaCN) are often more cost-effective. However, their poor solubility in many organic solvents can be a challenge.[7] A biphasic system (e.g., toluene/water) with a phase-transfer catalyst can be an effective strategy for using inorganic cyanides at a larger scale. Safety is the paramount concern; always handle cyanide reagents with extreme caution in a well-ventilated fume hood and have an appropriate quenching agent (e.g., bleach solution) readily available.[7][10]

Q3: How can I monitor the reaction progress effectively?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting aldehyde. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product is more polar than the starting aldehyde and will have a lower Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method, especially in a process development setting.[11][12]

Q4: Are there any specific safety precautions for this synthesis?

A4: Yes, this reaction involves highly toxic materials.

  • Cyanide: All operations involving cyanide salts or HCN should be conducted in a certified chemical fume hood. Personnel must be trained in handling cyanides and have access to an emergency cyanide antidote kit. All cyanide-containing waste must be quenched with an oxidizing agent like sodium hypochlorite (bleach) before disposal.

  • 2-Bromobenzaldehyde: This compound is an irritant. Avoid inhalation and contact with skin and eyes.

  • Solvents: Use appropriate engineering controls to minimize exposure to organic solvents.

Visualizing the Troubleshooting Workflow:

This decision tree can guide the troubleshooting process when encountering low yields.

G Start Low Yield Encountered CheckPurity Verify Reagent Purity (Aldehyde, Amine, Cyanide) Start->CheckPurity ImpureReagents Impure Reagents Detected? CheckPurity->ImpureReagents CheckConditions Review Reaction Conditions (pH, Temp, Stoichiometry) SuboptimalConditions Conditions Suboptimal? CheckConditions->SuboptimalConditions CheckWorkup Analyze Workup & Purification (Extraction, Crystallization) LossDuringWorkup Significant Loss During Workup? CheckWorkup->LossDuringWorkup ImpureReagents->CheckConditions No ActionPurify Action: Purify/Replace Reagents ImpureReagents->ActionPurify Yes SuboptimalConditions->CheckWorkup No ActionOptimize Action: Optimize Conditions (e.g., add mild acid, adjust temp) SuboptimalConditions->ActionOptimize Yes ActionRefineWorkup Action: Refine Workup Protocol (e.g., adjust pH, change solvent) LossDuringWorkup->ActionRefineWorkup Yes Success Yield Improved LossDuringWorkup->Success No ActionPurify->Success ActionOptimize->Success ActionRefineWorkup->Success

Caption: A decision tree for troubleshooting low yields.

References

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018-11-12). [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • ACS Publications. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. [Link]

  • ResearchGate. Organocatalytic Synthesis of α-Aminonitriles: A Review. (2025-11-22). [Link]

  • ACS Publications. Synthesis of α‑Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024-09-12). [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]

  • ACS Publications. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021-01-07). [Link]

  • NIH. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • ResearchGate. Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Brompheniramine Maleate Active Pharmaceutical Ingredient. (2017-09-05). [Link]

Sources

Analytical methods for detecting impurities in 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions concerning the analytical methods for detecting impurities in 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested knowledge to support your experimental success.

The Critical Role of Impurity Profiling

In pharmaceutical development, the rigorous identification and quantification of impurities are not merely regulatory hurdles; they are fundamental to ensuring the safety and efficacy of the final drug product.[1] Impurities can arise from various sources, including raw materials, manufacturing processes, and degradation over time.[1][2] Even minute quantities of certain impurities can alter the pharmacology, toxicology, and stability of an Active Pharmaceutical Ingredient (API).[1] Therefore, robust and validated analytical methods are essential for maintaining quality control and complying with global regulatory standards, such as those set by the International Council on Harmonisation (ICH).[1][3]

This guide will focus on the primary analytical techniques and troubleshooting strategies for this compound, a key intermediate or API in various research and development pipelines.

Frequently Asked Questions (FAQs)

Q1: What are the most probable process-related impurities for this compound?

A1: Understanding the synthetic route is key to predicting potential impurities. A common synthesis for this molecule involves the reaction of 2-bromobenzaldehyde, morpholine, and a cyanide source. Based on this, impurities can be categorized as follows:

Impurity Category Potential Compounds Origin
Starting Materials 2-Bromobenzaldehyde, MorpholineIncomplete reaction or excess reagent carryover.
Intermediates 2-(2-Bromophenyl)-2-hydroxyacetonitrileUnstable intermediates that may be carried through.
By-products 2,2'-(Morpholine-4-carbonyl)dibenzonitrileResulting from side reactions under specific process conditions.
Degradants 2-Bromobenzoic acid, MorpholineHydrolysis of the final product, especially under acidic or basic conditions.

Identifying these potential impurities is the first step in developing a specific and effective analytical method. Synthesizing these compounds to use as standards is a common practice for unambiguous identification and quantification.[4]

Q2: What is the recommended primary analytical technique for routine impurity detection and quantification?

A2: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC with UV detection (RP-HPLC-UV), is the gold standard for analyzing non-volatile organic impurities in pharmaceutical compounds.[5] Its high sensitivity, specificity, and reproducibility make it ideal for separating the main API from structurally similar impurities.[5] A well-developed HPLC method can simultaneously quantify multiple impurities, making it highly efficient for quality control.[2]

Q3: How can I identify and structurally characterize a completely unknown impurity?

A3: When an unknown peak appears in your chromatogram, a multi-step approach is necessary for identification and characterization.

G cluster_0 Impurity Identification Workflow A Unknown Peak Detected in HPLC-UV B LC-MS Analysis for Molecular Weight A->B Step 1 E Isolation by Preparative HPLC A->E Isolation Path C High-Resolution MS (HRMS) for Elemental Formula B->C Step 2 D MS/MS Fragmentation for Structural Clues C->D Step 3 G Structure Elucidation & Confirmation D->G Corroboration F NMR Spectroscopy (1H, 13C, 2D-NMR) E->F Step 4 F->G Step 5

Workflow for Unknown Impurity Identification.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): The first step is to obtain the molecular weight of the impurity. Coupling an HPLC system to a mass spectrometer allows you to directly correlate the chromatographic peak with a mass-to-charge ratio (m/z).[6]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide a highly accurate mass measurement, which can be used to predict the elemental formula of the impurity.

  • Tandem Mass Spectrometry (MS/MS): By isolating the impurity ion and fragmenting it, you can obtain structural fragments that provide clues to its chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation, the impurity must be isolated, typically using preparative HPLC. Subsequent analysis by NMR (including 1H, 13C, and 2D-NMR experiments like COSY and HMBC) will elucidate the precise atomic connectivity and stereochemistry.[7][8]

Q4: When is Gas Chromatography (GC) a more suitable technique?

A4: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the preferred method for analyzing volatile or semi-volatile impurities.[5] For this compound, GC-MS would be essential for:

  • Residual Solvent Analysis: Detecting and quantifying solvents used in the manufacturing process (e.g., acetonitrile, toluene).

  • Analysis of Volatile Starting Materials: If any of the initial reactants are sufficiently volatile and thermally stable.

Note that many pharmaceutical compounds, including the target molecule, are not sufficiently volatile for GC analysis without derivatization. This process of chemically modifying the molecule can be complex and may introduce additional impurities.[6]

HPLC Troubleshooting Guide

A robust HPLC method is the cornerstone of reliable impurity analysis. However, various issues can arise during routine operation. Here, we address the most common problems in a question-and-answer format.

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My main peak for this compound is tailing significantly. What is causing this and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues outside the column. The morpholine group in your compound is basic and can interact strongly with residual acidic silanol groups on the silica-based column packing.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The most likely cause is the basic nature of the morpholine moiety. Working at a lower pH (e.g., pH 2.5-3.5 using a phosphate or formate buffer) will ensure the morpholine nitrogen is protonated. This minimizes its interaction with acidic silanols.[9]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to shield silanol groups. If you are using an older column, switching to a newer generation C18 or C8 column can dramatically improve peak shape.

  • Check for Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[10] Flushing the column with a strong solvent (e.g., isopropanol) or using a guard column can mitigate this.[10]

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample by a factor of 10 and re-injecting.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.[11]

Problem: Poor Resolution Between Impurity and API Peaks

Q: An impurity peak is co-eluting or is very close to my main API peak. How can I improve the separation?

A: Achieving adequate resolution is critical for accurate quantification. The goal is to modify the chromatography to change the relative retention times of the two peaks.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: This is the most powerful tool for adjusting selectivity.

    • Change Organic Modifier Percentage: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve resolution. Try adjusting the organic content in small increments (e.g., 2-5%).

    • Switch Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or a combination of the two. Methanol and acetonitrile have different solvent properties and can alter the elution order and separation of closely related compounds.

  • Adjust Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable compounds. If your impurity has a different pKa than the API, adjusting the pH can selectively shift its retention time.

  • Change Column Chemistry: If mobile phase optimization is insufficient, a different stationary phase may be required. If you are using a C18 column, consider trying a Phenyl-Hexyl or a Cyano (CN) column, which offer different separation mechanisms.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[11]

G cluster_0 HPLC Troubleshooting: Poor Resolution A Poor Resolution Observed B Adjust % Organic Solvent A->B F Resolution Acceptable? B->F Re-evaluate C Switch Organic Solvent (ACN <=> MeOH) C->F Re-evaluate D Adjust Mobile Phase pH D->F Re-evaluate E Try Different Column Chemistry (e.g., Phenyl) E->F Re-evaluate F->C No F->D No F->E No G Method Optimized F->G Yes

Decision tree for improving HPLC peak resolution.
Problem: Drifting Retention Times

Q: The retention times for all my peaks are gradually decreasing during my analytical run. What could be the issue?

A: Drifting retention times compromise the reliability and validation of a method. This issue usually points to a problem with the mobile phase, column temperature, or pump.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Before starting a run, ensure the column is fully equilibrated with the mobile phase. A stable baseline is a good indicator of equilibration.

  • Check for Mobile Phase Changes:

    • Evaporation: One component of the mobile phase may be evaporating faster than others, changing its composition. Keep mobile phase bottles covered.

    • Degassing: Insufficiently degassed mobile phase can lead to bubble formation in the pump, causing inconsistent flow.[12][13] Use an online degasser or degas solvents before use.[12][13]

  • Control Column Temperature: Fluctuations in ambient temperature can cause retention times to drift. Use a column oven to maintain a constant temperature.

  • Inspect the HPLC Pump: Check for leaks around the pump seals. A small, consistent leak can lead to a gradual change in mobile phase composition and flow rate.[11][12]

Recommended Starting Protocol: RP-HPLC-UV Method

This protocol is a robust starting point for method development, adapted from validated methods for structurally similar compounds.[1][2] All analytical methods must be fully validated according to ICH guidelines to ensure they are suitable for their intended purpose.[14][15][16]

Parameter Recommended Condition Rationale / Justification
Column C18, 150 x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for a broad range of organic molecules. The specified dimensions are typical for standard analytical HPLC.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and maintains a low pH (~2.5) to ensure sharp peaks for basic analytes like the target compound by protonating the morpholine nitrogen.
Mobile Phase B AcetonitrileA common, effective organic modifier with good UV transparency and low viscosity.
Gradient 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% BA gradient elution is necessary to elute a wide range of impurities with different polarities in a reasonable time. The final hold and re-equilibration step ensures reproducibility between injections.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that balances analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection Wavelength 210 nm or 254 nmThe bromophenyl group should have strong absorbance at these wavelengths. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength for all components.
Injection Volume 10 µLA typical injection volume that avoids column overload for a sample concentration of ~0.5-1.0 mg/mL.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Dissolving the sample in a solvent similar to the initial mobile phase composition prevents peak distortion.
References
  • Wagh, S. S., et al. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate. Available at: [Link][2]

  • Wagh, S. S., et al. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link][1]

  • Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. Available at: [Link][9]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link][14]

  • Shabir, G. A. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link][3]

  • Kumar, A., & Singh, A. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. Available at: [Link][12]

  • Fatta, D., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry. Available at: [Link][6]

  • GxP-CC. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available at: [Link][15]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link][11]

  • AMSbio. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link][5]

  • Pharmaceutical Technology. (n.d.). Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients. Available at: [Link][17]

  • Mandrioli, R., et al. (2024). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl. IRIS Unimore. Available at: [Link][18]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available at: [Link][13]

  • El-Kimary, E. I., et al. (2023). Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. PubMed Central. Available at: [Link][19]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Available at: [Link][16]

  • Heudt, L., & Tuerck, D. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. St. John's University. Available at: [Link][20]

  • ResearchGate. (2025). Sensitive gas chromatographic-mass spectrometric screening of acetylated benzodiazepines. Available at: [Link][21]

  • PubChem. (n.d.). 2-(4-Bromopyridin-2-yl)acetonitrile. National Center for Biotechnology Information. Available at: [Link][22]

  • YouTube. (2015). Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. Available at: [Link][23]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link][24]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available at: [Link][4]

  • Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. Available at: [Link][7]

  • Slideshare. (n.d.). Use of NMR in structure elucidation. Available at: [Link][8]

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Validation & Comparative

A Comparative Guide to the Synthesis of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of two primary synthetic methodologies for obtaining 2-(2-bromophenyl)-2-(morpholin-4-yl)acetonitrile, a key building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering objective comparisons and supporting experimental data to inform synthetic strategy and decision-making.

Introduction

This compound is a versatile scaffold in medicinal chemistry, incorporating a bromophenyl group for potential further functionalization via cross-coupling reactions, a morpholine moiety known to enhance pharmacokinetic properties, and a nitrile group that can be elaborated into various functional groups. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will explore two prominent synthetic routes: the one-pot Strecker synthesis and a stepwise nucleophilic substitution pathway. Each method will be evaluated based on its chemical principles, experimental protocol, and key performance indicators.

Method 1: The Strecker Synthesis: A Convergent One-Pot Approach

The Strecker synthesis is a classic and highly efficient multicomponent reaction for the preparation of α-aminonitriles.[1] In the context of our target molecule, this one-pot reaction brings together 2-bromobenzaldehyde, morpholine, and a cyanide source, typically trimethylsilyl cyanide (TMSCN), to directly form the desired product.

Mechanistic Rationale

The reaction proceeds through the initial formation of an iminium ion from the condensation of 2-bromobenzaldehyde and morpholine. The cyanide anion, generated from TMSCN, then acts as a nucleophile, attacking the electrophilic iminium ion to yield the final α-aminonitrile product.[2] The use of TMSCN is advantageous as it is generally more soluble in organic solvents and considered safer to handle than hydrogen cyanide gas.

Strecker_Synthesis cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack 2-bromobenzaldehyde 2-Bromobenzaldehyde iminium_ion Iminium Ion 2-bromobenzaldehyde->iminium_ion + Morpholine - H₂O morpholine Morpholine morpholine->iminium_ion product 2-(2-Bromophenyl)-2- (morpholin-4-yl)acetonitrile iminium_ion->product + CN⁻ TMSCN TMSCN TMSCN->product

Caption: Strecker Synthesis Workflow.

Experimental Protocol: Strecker Synthesis

Materials:

  • 2-Bromobenzaldehyde (1.0 eq)

  • Morpholine (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of 2-bromobenzaldehyde (1.0 mmol) in dichloromethane (10 mL) at room temperature, add morpholine (1.0 mmol).

  • Stir the mixture for 10 minutes to allow for the initial formation of the iminium ion intermediate.

  • Add trimethylsilyl cyanide (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Method 2: Stepwise Nucleophilic Substitution

This synthetic route involves a two-step process: the α-bromination of a precursor, 2-bromophenylacetonitrile, followed by a nucleophilic substitution of the newly introduced bromine atom with morpholine.

Mechanistic Rationale

Step 1: α-Bromination: The benzylic position of 2-bromophenylacetonitrile is susceptible to radical bromination. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.[3]

Step 2: Nucleophilic Substitution: The resulting α-bromo intermediate, 2-bromo-2-(2-bromophenyl)acetonitrile, is a potent electrophile. The secondary amine, morpholine, acts as a nucleophile, displacing the bromide to form the final product.

Nucleophilic_Substitution cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution start_material 2-Bromophenylacetonitrile intermediate 2-Bromo-2-(2-bromophenyl)acetonitrile start_material->intermediate + NBS, AIBN product 2-(2-Bromophenyl)-2- (morpholin-4-yl)acetonitrile intermediate->product + Morpholine morpholine Morpholine morpholine->product

Caption: Nucleophilic Substitution Workflow.

Experimental Protocol: Nucleophilic Substitution

Step 1: Synthesis of 2-Bromo-2-(2-bromophenyl)acetonitrile

Materials:

  • 2-Bromophenylacetonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.1 eq)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • To a solution of 2-bromophenylacetonitrile (1.0 mmol) in carbon tetrachloride (10 mL), add N-bromosuccinimide (1.1 mmol) and AIBN (0.1 mmol).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-2-(2-bromophenyl)acetonitrile, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • Crude 2-Bromo-2-(2-bromophenyl)acetonitrile (1.0 eq)

  • Morpholine (2.2 eq)

  • Acetonitrile (CH₃CN)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

Procedure:

  • Dissolve the crude 2-bromo-2-(2-bromophenyl)acetonitrile (1.0 mmol) in acetonitrile (10 mL).

  • Add morpholine (2.2 mmol) and potassium carbonate (2.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product.

Comparative Analysis

ParameterStrecker SynthesisNucleophilic Substitution
Number of Steps 1 (One-pot)2
Starting Materials 2-Bromobenzaldehyde, Morpholine, TMSCN2-Bromophenylacetonitrile, NBS, Morpholine
Atom Economy HighModerate
Reaction Time 12-24 hours10-18 hours (total)
Estimated Yield 75-85%60-70% (overall)
Estimated Purity >95% (after chromatography)>95% (after chromatography)
Advantages - Convergent, one-pot procedure- High atom economy- Readily available starting materials- Avoids the use of a cyanide source in the final step- Modular approach
Disadvantages - Use of toxic TMSCN- Potential for side reactions- Two-step process- Generation of a brominated intermediate- Lower overall yield

Conclusion and Recommendations

Both the Strecker synthesis and the nucleophilic substitution pathway offer viable routes to this compound.

The Strecker synthesis is highly recommended for its efficiency, high yield, and operational simplicity as a one-pot reaction. Its convergent nature and high atom economy make it an attractive choice for both small-scale and large-scale synthesis. However, appropriate safety precautions must be taken due to the use of trimethylsilyl cyanide.

The nucleophilic substitution route provides a reasonable alternative, particularly if the direct handling of cyanide reagents in the final step is a concern. While it is a two-step process with a likely lower overall yield, the starting materials are commercially available, and the reactions are generally straightforward to perform. This method may be preferable in laboratories where the infrastructure for handling highly toxic cyanides is limited.

The ultimate choice of synthetic route will depend on the specific requirements of the research, including scale, available resources, and safety considerations. For rapid access to the target compound with high efficiency, the Strecker synthesis is the superior method.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
  • Groger, H. Catalytic Enantioselective Strecker Reactions and Analogous Syntheses of α-Amino Nitriles. Chemical Reviews2003, 103 (8), 2795–2828.
  • Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews1948, 43 (2), 271–317.

Sources

Unveiling the Biological Potential: A Comparative Analysis of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. This guide delves into a comparative analysis of the biological activity of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile and its structural analogs. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available data, potential mechanisms of action, and the experimental methodologies crucial for evaluating this class of compounds. Through a synthesis of existing literature and proven experimental insights, we aim to illuminate the structure-activity relationships that govern the biological effects of these molecules.

Introduction to the 2-Phenyl-2-morpholinyl-acetonitrile Scaffold

The 2-phenyl-2-morpholinyl-acetonitrile core represents a fascinating and relatively underexplored chemical space. This scaffold combines several key features that are attractive for medicinal chemistry: a nitrile group, which can act as a hydrogen bond acceptor or be metabolized to other functional groups; a morpholine ring, a common motif in bioactive compounds known to improve pharmacokinetic properties; and a phenyl ring, which can be readily substituted to modulate electronic and steric properties, thereby influencing target binding and overall biological activity. The specific compound, this compound, introduces a bromine atom at the ortho position of the phenyl ring, a modification that can significantly impact its conformational preferences and potential interactions with biological targets.

While extensive public data on the biological activity of this compound itself is limited, we can draw valuable insights from the study of its analogs and related compounds. This guide will therefore focus on a comparative approach, highlighting how subtle structural modifications to this core scaffold can lead to profound differences in biological outcomes.

Comparative Biological Activities of Analogs

To understand the potential of this compound, it is instructive to examine the biological activities of its close analogs. The following table summarizes the reported activities of related compounds, providing a basis for predicting the potential therapeutic applications of the title compound.

Compound/AnalogKey Structural Feature(s)Reported Biological ActivityReference(s)
Analog A: 2-phenyl-2-(piperidin-1-yl)acetonitrile Piperidine ring instead of morpholineSome derivatives have shown activity as NMDA receptor antagonists. The piperidine ring, being more lipophilic than morpholine, can influence blood-brain barrier penetration.
Analog B: 2-(4-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile Chlorine at the para-position of the phenyl ringCompounds with this substitution pattern have been investigated for their potential as anticonvulsant agents. The electronic properties of the halogen at the para-position can influence binding affinity to target proteins.
Analog C: 2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile Dichloro substitution on the phenyl ringThis analog is a known precursor in the synthesis of the antidepressant reboxetine. Its biological activity is primarily related to its role as a synthetic intermediate, but it underscores the potential of this scaffold to interact with neurotransmitter transporters.
This compound Bromine at the ortho-position of the phenyl ring Hypothesized Activity: Based on the activities of its analogs, this compound could potentially exhibit activity in the central nervous system. The ortho-bromo substitution may induce a specific conformation that favors binding to certain receptors or enzymes. Further experimental validation is required to confirm its biological profile. It has also been identified as a potential impurity in the synthesis of other active pharmaceutical ingredients, highlighting the need for its characterization.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound and its analogs, a series of well-defined experimental protocols are essential. The following outlines a general workflow for the initial screening and characterization of this class of compounds.

General Experimental Workflow

The following diagram illustrates a typical workflow for the biological evaluation of novel small molecules.

cluster_0 Initial Screening cluster_1 Hit Validation & Lead Optimization A Compound Synthesis & Purification B In Vitro Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B C Primary Target-Based Screening (e.g., Enzyme Inhibition, Receptor Binding) A->C D Phenotypic Screening (e.g., Anticonvulsant, Antidepressant models) A->D E Dose-Response Studies (IC50/EC50 Determination) C->E D->E F Mechanism of Action Studies E->F G Structure-Activity Relationship (SAR) Analysis F->G H ADME/Tox Profiling G->H

Caption: A generalized workflow for the biological evaluation of novel chemical entities.

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Plate cells (e.g., SH-SY5Y neuroblastoma cells for neuroactivity screening) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound and its analogs in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 24-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Potential Signaling Pathways and Mechanisms of Action

Given the structural similarities to known neurologically active compounds, the potential signaling pathways for this compound and its analogs could involve modulation of neurotransmitter systems.

cluster_0 Potential Mechanisms of Action cluster_1 Downstream Cellular Effects A 2-Phenyl-2-morpholinyl- acetonitrile Analogs B Ion Channels (e.g., NMDA Receptors) A->B Antagonism/Modulation C Neurotransmitter Transporters (e.g., Norepinephrine Transporter) A->C Inhibition D Enzymes (e.g., Monoamine Oxidase) A->D Inhibition E Alteration of Neuronal Excitability B->E F Modulation of Neurotransmitter Levels C->F D->F G Changes in Gene Expression E->G F->G

Caption: Hypothesized signaling pathways for 2-phenyl-2-morpholinyl-acetonitrile analogs.

The ortho-bromo substitution in this compound could play a crucial role in its interaction with target proteins. This halogen atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the steric bulk of the bromine atom can enforce a specific torsional angle between the phenyl ring and the rest of the molecule, potentially locking it into a bioactive conformation.

Conclusion and Future Directions

The 2-phenyl-2-morpholinyl-acetonitrile scaffold holds considerable promise for the development of novel therapeutic agents, particularly those targeting the central nervous system. While direct biological data for this compound is not yet widely available, a comparative analysis of its analogs suggests several avenues for investigation. The presence of the ortho-bromo substituent is a key structural feature that warrants further exploration to understand its impact on biological activity.

Future research should focus on the systematic biological evaluation of this compound using the experimental protocols outlined in this guide. A comprehensive screening against a panel of CNS targets, including ion channels, transporters, and enzymes, will be crucial to elucidating its mechanism of action. Furthermore, the synthesis and evaluation of a broader range of analogs with systematic variations in the substitution pattern of the phenyl ring will be invaluable for establishing a clear structure-activity relationship and for the optimization of lead compounds.

References

For further reading and to access the primary literature, please refer to the following resources.

  • Due to the limited public information available for the specific compound "this compound", a comprehensive list of references detailing its biological activity cannot be provided at this time.

A Spectroscopic Guide to 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile and its Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the α-aminonitrile scaffold is of significant interest due to its prevalence in biologically active compounds and its utility as a synthetic intermediate.[1][2] This guide provides a detailed spectroscopic comparison of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile, a representative member of this class, and its potential derivatives. The morpholine moiety is a common feature in many FDA-approved drugs, valued for its favorable pharmacokinetic properties.[3] This document is intended for researchers and professionals in drug development, offering a predictive framework for the spectroscopic characterization of this compound and its analogs, thereby facilitating their synthesis and analysis.

The structural complexity of this compound, with its stereocenter and multiple functional groups, gives rise to distinct spectroscopic signatures. Understanding these signatures is crucial for confirming molecular identity, assessing purity, and elucidating the structure of novel derivatives. This guide will delve into the expected Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for the parent compound and predict how these spectra will be modulated by structural modifications.

Molecular Structure and Key Spectroscopic Regions

The core structure of this compound presents several key features that will be interrogated by different spectroscopic techniques. The following diagram illustrates the molecule with key regions highlighted for spectroscopic analysis.

cluster_workflow Synthesis and Analysis Workflow Start Parent Compound: This compound Deriv1 Derivative 1: 4-Nitro substituted Start->Deriv1 Nitration Deriv2 Derivative 2: 4-Methoxy substituted Start->Deriv2 Substitution Spectroscopy Spectroscopic Analysis (IR, NMR, MS) Deriv1->Spectroscopy Deriv2->Spectroscopy Comparison Comparative Data Analysis Spectroscopy->Comparison

Caption: A simplified workflow for the synthesis and comparative spectroscopic analysis of derivatives.

Derivatives with Modified Amine Moiety

Replacing the morpholine ring with other cyclic amines will primarily affect the aliphatic region of the NMR spectra and the C-N stretching frequency in the IR spectrum.

  • Piperidine Derivative: Replacing morpholine with piperidine will remove the characteristic C-O-C stretch in the IR spectrum. In the ¹H NMR spectrum, the signals for the protons adjacent to the nitrogen will remain, but the downfield signal for the protons next to the oxygen will be replaced by additional aliphatic signals at a more upfield position.

  • Thiomorpholine Derivative: The replacement with thiomorpholine would introduce a C-S-C linkage, which has a weaker and more variable IR absorption than the C-O-C bond. The chemical shifts of the adjacent protons in the NMR spectrum would also be altered due to the different electronegativity and shielding effects of sulfur compared to oxygen.

Experimental Protocols

The following are generalized, standard procedures for the spectroscopic analysis of this compound and its derivatives.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 220 ppm

  • Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Conclusion

The spectroscopic characterization of this compound and its derivatives is a critical step in their development as potential therapeutic agents. This guide provides a predictive framework for interpreting their IR, NMR, and MS spectra. By understanding the correlation between molecular structure and spectroscopic data, researchers can efficiently confirm the identity and purity of their synthesized compounds and gain insights into their electronic and steric properties. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data for this important class of molecules.

References

  • Veeprho. 2-(4-bromophenyl)acetonitrile | CAS 16532-79-9. Available from: [Link]

  • SpectraBase. 2-(Benzylamino)-2-(4-bromophenyl)acetonitrile - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

  • Jacs. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. 2025. Available from: [Link]

  • ResearchGate. Synthesis and characterization of 2-arylmorpholine hydrochloride | Request PDF. 2025. Available from: [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. Available from: [Link]

  • ResearchGate. Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties | Request PDF. Available from: [Link]

  • ACS Omega. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available from: [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. 2008. Available from: [Link]

  • NIH. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. 2018. Available from: [Link]

  • PubChem. 2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide. Available from: [Link]

  • Beilstein Journals. Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. 2024. Available from: [Link]

  • ResearchGate. 1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. Available from: [Link]

  • PubChem. 2-(4-Bromopyridin-2-yl)acetonitrile. Available from: [Link]

  • ResearchGate. Synthesis and Structure of Diethyl 2-[(Aryl)-(morpholino/piperidin-1-yl)methyl]malonates. 2025. Available from: [Link]

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A Comparative Guide to the Structural Validation of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. In this guide, we provide an in-depth, technical comparison of the analytical techniques used to validate the structure of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile. This guide eschews a rigid template, instead offering a logical workflow that mirrors the process of structural elucidation in a real-world laboratory setting. We will delve into the "why" behind experimental choices, ensuring a thorough understanding of the validation process.

Introduction to this compound and the Imperative of Structural Integrity

This compound, with the molecular formula C₁₂H₁₃BrN₂O, is a synthetic organic compound featuring a stereocenter at the carbon bearing the bromo-substituted phenyl ring, the morpholine ring, and the nitrile group. The presence of these distinct functional moieties suggests potential applications in medicinal chemistry and materials science, making its precise structural confirmation a critical first step in any research endeavor. Erroneous structural assignment can lead to misinterpreted biological data, flawed structure-activity relationships, and ultimately, wasted resources.

This guide will focus on a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to provide a comprehensive and self-validating structural proof.

The Analytical Workflow: A Multi-Pronged Approach

A robust structural validation relies on the convergence of data from multiple independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a high degree of confidence in the final assignment.

Caption: A workflow diagram illustrating the integrated approach to structural validation.

Mass Spectrometry: Determining the Molecular Blueprint

Principle: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.[1][2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (sub-milligram) of this compound in a suitable solvent such as acetonitrile or methanol.

  • Ionization: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source. ESI is a "soft" ionization technique that typically produces the protonated molecule, [M+H]⁺, minimizing initial fragmentation.[3]

  • Analysis: Analyze the ions using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

Data Presentation: Predicted vs. Experimental Mass

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
Target Compound C₁₂H₁₃BrN₂O280.0211281.0284
Alternative 1 C₁₂H₁₃BrN₂O280.0211281.0284
Alternative 2 C₁₂H₁₄N₂O202.1106203.1184

Note: The presence of bromine would result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Analysis: Deciphering the Pieces

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.[3]

MS_Fragmentation M_H [M+H]⁺ m/z 281 Fragment1 Loss of CN m/z 255 M_H->Fragment1 - HCN Fragment2 Loss of Morpholine m/z 195/197 M_H->Fragment2 - C₄H₉NO Fragment3 Morpholinium ion m/z 88 M_H->Fragment3 cleavage

Caption: A simplified predicted fragmentation pathway for this compound.

Infrared Spectroscopy: Identifying the Functional Groups

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies, which correspond to the vibrational energies of chemical bonds.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Data Presentation: Characteristic Absorption Bands

Functional GroupCharacteristic VibrationExpected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2260-2240 (weak to medium)[6]
C-O-C (Ether in Morpholine)Stretching1115-1085 (strong)
Aromatic C=CStretching~1600 and ~1475
Aromatic C-HStretching>3000
Aliphatic C-HStretching<3000
C-BrStretching680-515

The presence of a weak to medium intensity band around 2250 cm⁻¹ is highly diagnostic for the nitrile group.[7] The strong absorption in the 1115-1085 cm⁻¹ region is characteristic of the C-O-C stretch of the morpholine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of different types of protons, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting).

Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.65d1HAr-HProton ortho to Bromine, deshielded.
7.40t1HAr-HAromatic proton.
7.25t1HAr-HAromatic proton.
7.10d1HAr-HAromatic proton.
4.85s1HCH(Ar)(CN)Methine proton, deshielded by adjacent phenyl, nitrile, and nitrogen.
3.75t4HO-(CH₂)₂Morpholine protons adjacent to oxygen, deshielded.
2.65t4HN-(CH₂)₂Morpholine protons adjacent to nitrogen.
¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
138.5Ar-CQuaternary aromatic carbon attached to the methine.
133.0Ar-CHAromatic carbon.
129.5Ar-CHAromatic carbon.
128.0Ar-CHAromatic carbon.
127.5Ar-CHAromatic carbon.
123.0Ar-C-BrAromatic carbon bonded to bromine.
117.0C≡NNitrile carbon.
67.0O-(CH₂)₂Morpholine carbons adjacent to oxygen.[10]
62.0CH(Ar)(CN)Methine carbon.
50.0N-(CH₂)₂Morpholine carbons adjacent to nitrogen.[10]

Comparative Analysis: Distinguishing Isomers and Analogs

To highlight the power of this multi-technique approach, let's consider how the spectral data would differ for two closely related compounds: 2-(4-Bromophenyl)-2-(morpholin-4-yl)acetonitrile (Alternative 1) and 2-Phenyl-2-(morpholin-4-yl)acetonitrile (Alternative 2).

Table of Comparative Spectral Features

Technique2-(2-Bromophenyl)- (Target)2-(4-Bromophenyl)- (Alternative 1)2-Phenyl- (Alternative 2)
¹H NMR Complex aromatic region (4 distinct signals).Symmetrical aromatic region (two doublets, appearing as an AA'BB' system).Simpler aromatic region (multiplets for 5 protons).
¹³C NMR 6 distinct aromatic carbon signals.4 distinct aromatic carbon signals due to symmetry.4 distinct aromatic carbon signals.
MS (HRMS) [M+H]⁺ at m/z 281.0284[M+H]⁺ at m/z 281.0284[M+H]⁺ at m/z 203.1184
FTIR Similar to Alternative 1.Similar to Target Compound.Similar to Target, but lacks C-Br stretch.

The key differentiator between the 2-bromo and 4-bromo isomers is the NMR spectra. The ortho-substitution in the target compound leads to a more complex and less symmetric pattern in both the ¹H and ¹³C NMR spectra compared to the para-substituted alternative. The absence of the bromine atom in Alternative 2 is immediately evident from the significantly lower molecular weight in the mass spectrum.

Caption: A logic diagram showing the key distinguishing features between the target compound and its alternatives.

Conclusion: A Self-Validating System for Structural Integrity

The structural validation of this compound is achieved not by a single piece of evidence, but by the convergence of data from HRMS, FTIR, ¹H NMR, and ¹³C NMR. Each technique provides a layer of confirmation, creating a self-validating system. The mass spectrum confirms the elemental composition, the IR spectrum identifies the key functional groups, and the NMR spectra provide the definitive map of the atomic connectivity. By comparing this comprehensive dataset with the expected data for plausible alternatives, we can confidently and unambiguously assign the correct structure. This rigorous approach is fundamental to ensuring the reliability and reproducibility of chemical and pharmaceutical research.

References

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A Comparative Purity Analysis of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a program's success. For researchers and drug development professionals, the selection of a reliable supplier for key chemical entities like 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile is a decision with far-reaching implications. This guide provides an in-depth comparative purity analysis of this crucial intermediate from three fictional, yet representative, suppliers: Alpha Chemicals, Beta Synthesis, and Gamma Fine-Chemicals. Through rigorous experimental evaluation, this document aims to equip scientists with the necessary insights to make informed procurement decisions.

The Critical Role of Purity in Drug Development

This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The presence of impurities, even at trace levels, can have profound consequences, including altered biological activity, the generation of toxic byproducts, and complications in downstream synthetic steps.[1] Regulatory bodies worldwide have stringent requirements for impurity profiling in pharmaceutical products, making the purity of intermediates a non-negotiable aspect of quality control.[2]

This guide will navigate through a comprehensive analytical workflow designed to assess the purity of this compound. We will delve into the rationale behind the chosen analytical techniques, present a comparative analysis of the hypothetical purity data, and provide detailed, validated protocols that form a self-validating system for in-house quality assessment.

Comparative Purity Analysis: A Hypothetical Study

To illustrate a real-world scenario, samples of this compound were hypothetically sourced from three different suppliers: Alpha Chemicals, Beta Synthesis, and Gamma Fine-Chemicals. Each sample was subjected to a battery of analytical tests to determine its purity and impurity profile.

Summary of Purity Analysis
Parameter Alpha Chemicals Beta Synthesis Gamma Fine-Chemicals
Purity by HPLC (% Area) 99.85%98.92%99.51%
Total Impurities by HPLC (% Area) 0.15%1.08%0.49%
Major Impurity (% Area) 0.08% (Impurity A)0.75% (Impurity B)0.22% (Impurity A)
Residual Solvents by GC-MS Acetone: 50 ppmDichloromethane: 300 ppmToluene: 150 ppm
Water Content (Karl Fischer) 0.05%0.25%0.12%
Structural Confirmation (¹H NMR) ConformsConformsConforms

This data is hypothetical and for illustrative purposes only.

The results indicate that Alpha Chemicals provides the material with the highest purity and the lowest levels of impurities and residual solvents. While all suppliers provided material that conformed structurally, the impurity profiles varied significantly, underscoring the importance of thorough analytical characterization.

Experimental Design and Rationale

A multi-pronged analytical approach was employed to provide a comprehensive assessment of purity. The selection of these techniques is grounded in their ability to provide orthogonal information, ensuring a robust and reliable evaluation.

G cluster_0 Sample Acquisition cluster_1 Analytical Workflow cluster_2 Data Analysis & Comparison A Alpha Chemicals HPLC HPLC-UV (Purity & Impurities) A->HPLC GCMS Headspace GC-MS (Residual Solvents) A->GCMS KF Karl Fischer Titration (Water Content) A->KF NMR ¹H NMR Spectroscopy (Structural Confirmation) A->NMR B Beta Synthesis B->HPLC B->GCMS B->KF B->NMR C Gamma Fine-Chemicals C->HPLC C->GCMS C->KF C->NMR DA Comparative Report HPLC->DA GCMS->DA KF->DA NMR->DA

Caption: Experimental workflow for comparative purity analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the cornerstone of purity assessment for non-volatile organic compounds.[3] A reverse-phase HPLC method was developed and validated according to ICH Q2(R1) guidelines to separate the main component from potential process-related impurities and degradation products.[4][5][6][7]

Potential Impurities:

Based on the likely synthesis of α-aminonitriles via a Strecker-type reaction, potential impurities could include unreacted starting materials or byproducts from side reactions.[1][8][9][10]

  • Impurity A (Unreacted Starting Material): 2-Bromobenzaldehyde

  • Impurity B (Hydrolysis Product): 2-(2-Bromophenyl)-2-hydroxyacetonitrile

G cluster_0 Synthesis & Potential Impurities Reactants 2-Bromobenzaldehyde + Morpholine + Cyanide Source Product This compound Reactants->Product Strecker Reaction Impurity_A Impurity A (Unreacted 2-Bromobenzaldehyde) Reactants->Impurity_A Incomplete Reaction Impurity_B Impurity B (Hydrolysis Product) Product->Impurity_B Hydrolysis

Caption: Potential synthetic route and formation of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Residual solvents are organic volatile chemicals used or produced in the manufacturing of drug substances or excipients, or in the preparation of drug products.[1] A headspace GC-MS method is ideal for the detection and quantification of these volatile impurities.[11][12][13]

Karl Fischer Titration for Water Content

The presence of water can affect the stability and reactivity of the intermediate. Karl Fischer titration is a highly specific and accurate method for the determination of water content.

¹H NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound, confirming its identity and providing an additional check for impurities.[14]

Detailed Experimental Protocols

The following protocols are provided as a guide for in-house verification and are validated according to ICH Q2(R1) guidelines.[4][5][6][7]

Protocol 1: HPLC Method for Purity Determination
  • Instrumentation: HPLC system with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.

Protocol 2: Headspace GC-MS Method for Residual Solvents
  • Instrumentation: Headspace Sampler coupled to a GC-MS

  • GC Column: DB-624, 30 m x 0.25 mm, 1.4 µm

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • Mass Range: 35-350 amu

  • Headspace Parameters:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Equilibration Time: 15 min

  • Sample Preparation: Accurately weigh 50 mg of the sample into a 20 mL headspace vial and add 1 mL of DMSO.

Conclusion and Recommendations

The purity of this compound can vary significantly between suppliers. This guide demonstrates a comprehensive analytical strategy to de-risk the procurement process. Based on the hypothetical data, Alpha Chemicals would be the recommended supplier due to the higher purity and lower impurity profile of their material.

It is imperative for research and development laboratories to either request detailed Certificates of Analysis from their suppliers that include data from orthogonal analytical techniques or to implement a similar in-house testing regimen. This due diligence is a critical step in ensuring the quality, safety, and efficacy of the final pharmaceutical product.

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A Comparative Guide to the Synthetic Efficiency of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of progress. The molecule 2-(2-bromophenyl)-2-(morpholin-4-yl)acetonitrile[1][2][3] represents a versatile scaffold in medicinal chemistry, and its production efficiency can significantly impact project timelines and costs. This guide provides an in-depth analysis of plausible synthetic routes to this target, benchmarking them against key performance indicators of sustainable and efficient chemistry. We will move beyond simple yield comparisons to offer a holistic view of process efficiency, empowering you to make more informed decisions in your synthetic strategy.

The Imperative of "Green" Synthesis: Key Benchmarking Metrics

In the pharmaceutical industry, the environmental and economic costs of a synthetic route are under increasing scrutiny.[4] To objectively compare different synthetic approaches, we utilize several key metrics developed to quantify the "greenness" of a chemical process.[5]

  • Atom Economy (AE): Proposed by Barry Trost, this metric calculates the efficiency with which atoms from the reactants are incorporated into the final product.[6][7] A higher atom economy signifies a more efficient reaction with less waste generated as byproducts.

  • Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[8][9] The pharmaceutical industry often has high E-Factors, making reductions in this metric a key goal.[6]

  • Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is arguably the most holistic metric.[10][11] It considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[10][12][13] A lower PMI indicates a more sustainable and cost-effective process.[14]

This guide will analyze two plausible synthetic routes for this compound using these metrics to provide a comprehensive efficiency benchmark.

Synthetic Route Analysis

We will explore two distinct and plausible pathways to the target molecule:

  • Route A: The One-Pot Strecker Reaction. This classical approach to α-aminonitriles involves a three-component reaction between an aldehyde, an amine, and a cyanide source.[15][16][17]

  • Route B: Two-Step Nucleophilic Substitution. This route involves an initial α-bromination of 2-bromophenylacetonitrile followed by a nucleophilic substitution with morpholine.

Below is a logical diagram illustrating the relationship between the chosen synthetic routes and the evaluation metrics.

cluster_Routes Synthetic Routes cluster_Metrics Benchmarking Metrics Route_A Route A: One-Pot Strecker Reaction Target 2-(2-Bromophenyl)-2- (morpholin-4-yl)acetonitrile Route_A->Target Produces Route_B Route B: Two-Step Nucleophilic Substitution Route_B->Target Produces Atom_Economy Atom Economy E_Factor E-Factor PMI Process Mass Intensity (PMI) Target->Atom_Economy Evaluated By Target->E_Factor Evaluated By Target->PMI Evaluated By

Caption: Relationship between synthetic routes and evaluation metrics.

Route A: One-Pot Strecker Reaction

The Strecker synthesis is a cornerstone in the formation of α-aminonitriles.[15][16][17][18] This one-pot, three-component reaction is highly convergent and often efficient. Here, we adapt it for our target molecule using 2-bromobenzaldehyde, morpholine, and trimethylsilyl cyanide (TMSCN), which is a safer alternative to hydrogen cyanide.[19]

Experimental Protocol: Route A
  • To a stirred solution of 2-bromobenzaldehyde (18.5 g, 100 mmol) and morpholine (8.71 g, 100 mmol) in acetonitrile (200 mL) at room temperature, add trimethylsilyl cyanide (TMSCN) (11.9 g, 120 mmol).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Workflow Diagram: Route A

Start 2-Bromobenzaldehyde Morpholine TMSCN Acetonitrile Reaction Stir at RT for 24h Start->Reaction Quench Quench with aq. NaHCO3 Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Caption: Workflow for the One-Pot Strecker Reaction (Route A).

Route B: Two-Step Nucleophilic Substitution

This alternative route involves the synthesis of an α-halo-nitrile intermediate, which then undergoes nucleophilic substitution by morpholine. This approach is less convergent than the Strecker reaction but may offer advantages in certain contexts, such as avoiding the direct use of cyanide reagents in the final step.

Experimental Protocol: Route B

Step 1: Synthesis of 2-bromo-2-(2-bromophenyl)acetonitrile

  • To a solution of 2-(2-bromophenyl)acetonitrile (19.6 g, 100 mmol) in carbon tetrachloride (200 mL), add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) and a catalytic amount of benzoyl peroxide (0.24 g, 1 mmol).

  • Reflux the mixture for 4 hours under irradiation with a 250W lamp.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a 10% aqueous solution of Na₂S₂O₃ (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-bromo-2-(2-bromophenyl)acetonitrile, which is used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-bromo-2-(2-bromophenyl)acetonitrile (from Step 1) in dichloromethane (200 mL).

  • Add morpholine (17.4 g, 200 mmol, 2 equivalents) and triethylamine (12.1 g, 120 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Workflow Diagram: Route B

cluster_step1 Step 1: Bromination cluster_step2 Step 2: Substitution Start1 2-(2-Bromophenyl)acetonitrile NBS, Benzoyl Peroxide Carbon Tetrachloride Reaction1 Reflux for 4h Start1->Reaction1 Workup1 Filtration & Washing Reaction1->Workup1 Intermediate Crude α-bromo-nitrile Workup1->Intermediate Reaction2 Stir at RT for 12h Intermediate->Reaction2 Start2 Morpholine, Triethylamine Dichloromethane Start2->Reaction2 Workup2 Washing Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product2 Pure Product Purification2->Product2

Caption: Workflow for the Two-Step Nucleophilic Substitution (Route B).

Quantitative Benchmarking: A Head-to-Head Comparison

To perform an objective comparison, we have assumed realistic yields and accounted for all materials used in the reactions and purifications. The molecular weight of the target product, this compound, is 281.15 g/mol .[2]

ParameterRoute A: Strecker ReactionRoute B: Nucleophilic SubstitutionJustification & Insights
Starting Materials (per 100 mmol) 2-Bromobenzaldehyde (18.5 g), Morpholine (8.71 g), TMSCN (11.9 g)2-(2-Bromophenyl)acetonitrile (19.6 g), NBS (18.7 g), Morpholine (17.4 g)Route A is a convergent 3-component reaction. Route B is a linear two-step synthesis.
Assumed Yield 80% (22.5 g)70% overall (19.7 g)One-pot reactions often offer higher overall yields than multi-step sequences.
Atom Economy (AE) 91.3%Step 1: 71.5%, Step 2: 77.4%The Strecker reaction is inherently more atom-economical as most atoms are incorporated into the product.
Total Solvents & Reagents Mass Acetonitrile (157 g), Ethyl Acetate (405 g), Hexane (300 g), NaHCO₃ (8.4 g), Brine (10 g)CCl₄ (319.6 g), DCM (265.8 g), Et₃N (12.1 g), Ethyl Acetate (405 g), Hexane (300 g), etc.Route B requires two separate reaction and workup steps, increasing solvent and reagent consumption.
Total Mass In ~920 g~1400 gThe higher mass input for Route B is a direct consequence of it being a two-step process.
Total Waste Generated ~897.5 g~1380.3 gWaste includes byproducts, excess reagents, and all solvent and processing aids.
E-Factor (Mass Waste / Mass Product) 39.9 70.1 The lower E-Factor for Route A clearly indicates it is a "greener" process, generating less waste per kg of product.[8][9]
Process Mass Intensity (PMI) 40.9 71.1 PMI confirms the superior efficiency of Route A, requiring significantly less total material input to produce 1 kg of product.[10][11]

Conclusion and Recommendations

Based on this comparative analysis, the One-Pot Strecker Reaction (Route A) emerges as the more efficient and sustainable method for the synthesis of this compound.

  • Superior Efficiency Metrics: Route A demonstrates a significantly higher Atom Economy and substantially lower E-Factor and PMI. This translates to less waste, lower raw material costs, and a reduced environmental footprint.[6][14]

  • Process Simplification: As a one-pot reaction, Route A is less labor-intensive and requires fewer unit operations compared to the two-step sequence of Route B. This can lead to faster cycle times and reduced manufacturing costs.

  • Safety Considerations: While Route A utilizes TMSCN, a cyanide source, Route B employs carbon tetrachloride, a highly toxic and environmentally damaging solvent, and N-Bromosuccinimide, which requires careful handling. The choice of cyanide source in Route A can be further optimized for safety.[20]

While the two-step nucleophilic substitution (Route B) is a viable synthetic strategy, its higher solvent consumption and waste generation make it a less desirable option from a green chemistry perspective. For researchers and drug development professionals aiming for efficient, cost-effective, and sustainable synthesis, optimizing a Strecker-type reaction is the recommended path forward for the production of this compound.

References

  • American Chemical Society Green Chemistry Institute. (n.d.). Process Mass Intensity (PMI). ACSGCIPR. [Link]

  • BioPharm International. (2019, March 11). Improving Process Mass Intensity for Bio/Pharmaceutical Production. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Process Mass Intensity Metric. [Link]

  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. [Link]

  • ACS Publications. (n.d.). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). Green Chemistry Using Smarter Metrics: A Life Cycle Approach. ACSGCIPR. [Link]

  • Green Chemistry For Sustainability. (n.d.). Process Mass Intensity Calculator. [Link]

  • PubMed. (n.d.). Significance of Green Synthetic Chemistry from a Pharmaceutical Perspective. [Link]

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  • SCL Lifesciences. (n.d.). Green Chemistry: A Sustainable Approach in the Pharmaceutical Industry. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate. [Link]

  • ACS Figshare. (2016, February 20). Redox-Neutral α‑Cyanation of Amines. [Link]

  • Royal Society of Chemistry. (n.d.). α-Iminonitrile: a new cyanating agent for the palladium catalyzed C–H cyanation of arenes. RSC Advances. [Link]

  • SpringerLink. (n.d.). Metrics to 'green' chemistry—which are the best?. [Link]

  • ChemBAM. (n.d.). Atom economy / E factor. [Link]

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Comparative Analysis of the Biological Effects of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile Isomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the comparative analysis of the biological effects of the chiral isomers of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile. As this molecule possesses a stereocenter, it exists as two enantiomers, the (R)- and (S)-isomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including variations in potency, efficacy, and toxicity. This document outlines the essential experimental workflows, from synthesis and chiral separation to in-vitro and in-vivo biological evaluation, necessary to elucidate these differences. The methodologies described herein are designed to provide researchers and drug development professionals with a robust and scientifically rigorous approach to characterizing novel chiral molecules.

Introduction: The Significance of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. The two enantiomers of a chiral molecule can interact differently with the chiral environment of the body, such as receptors, enzymes, and other proteins. This can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active or inactive (the distomer), or in some cases, responsible for undesirable side effects. Therefore, a thorough comparative analysis of the individual enantiomers of this compound is crucial to understanding its full pharmacological profile and identifying the enantiomer with the optimal therapeutic potential.

Synthesis, Chiral Separation, and Structural Elucidation

The first step in a comparative analysis is to obtain the individual enantiomers in high purity.

Synthesis and Chiral Separation Workflow

The racemic mixture of this compound can be synthesized through standard organic chemistry methods. Following the synthesis of the racemate, the individual enantiomers must be separated. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a widely used and effective method for this purpose.

G cluster_0 Synthesis & Separation Racemic_Synthesis Racemic Synthesis of 2-(2-Bromophenyl)-2- (morpholin-4-yl)acetonitrile Chiral_HPLC Chiral HPLC Separation Racemic_Synthesis->Chiral_HPLC R_Isomer (R)-Isomer Chiral_HPLC->R_Isomer S_Isomer (S)-Isomer Chiral_HPLC->S_Isomer

Caption: Workflow for the synthesis and chiral separation of isomers.

Experimental Protocol: Chiral HPLC Separation
  • Column: A chiral stationary phase column (e.g., Chiralpak IA, IB, or IC) is selected.

  • Mobile Phase: A mixture of hexane and isopropanol is commonly used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: The racemic mixture is dissolved in the mobile phase.

  • Injection and Elution: The sample is injected onto the column, and the enantiomers are eluted at different retention times.

  • Fraction Collection: The separated enantiomers are collected in separate fractions.

  • Purity Analysis: The enantiomeric excess (ee) of each collected fraction is determined using analytical chiral HPLC to ensure high purity (>99% ee).

Structural Elucidation

The absolute configuration of the separated enantiomers ((R) or (S)) must be determined. This can be achieved using techniques such as X-ray crystallography or by comparing the experimental electronic circular dichroism (ECD) spectrum with a theoretically calculated spectrum.

In-Vitro Comparative Biological Evaluation

A series of in-vitro assays should be performed to compare the biological activity of the (R)- and (S)-isomers. The choice of assays will depend on the therapeutic target of interest. For a novel compound, a broad panel of assays is recommended.

Target Binding Affinity

If the molecular target is known, a binding assay is essential to determine the affinity of each isomer for the target.

IsomerTarget Binding Affinity (Ki, nM)
(R)-IsomerHypothetical Value
(S)-IsomerHypothetical Value
RacemateHypothetical Value
Functional Assays

Functional assays measure the biological response elicited by the compound. For example, if the target is a G-protein coupled receptor (GPCR), a cAMP or calcium flux assay could be used.

IsomerEC50 / IC50 (nM)Emax (%)
(R)-IsomerHypothetical ValueHypothetical Value
(S)-IsomerHypothetical ValueHypothetical Value
RacemateHypothetical ValueHypothetical Value
Cellular Assays

Cell-based assays can provide insights into the effects of the isomers in a more complex biological system. Examples include cell viability assays (e.g., MTT assay), apoptosis assays, and cell cycle analysis.

G cluster_1 In-Vitro Evaluation Workflow Isomers (R)- and (S)-Isomers Target_Binding Target Binding Assays (e.g., Radioligand Binding) Isomers->Target_Binding Functional_Assays Functional Assays (e.g., cAMP, Ca2+ flux) Isomers->Functional_Assays Cellular_Assays Cellular Assays (e.g., Viability, Apoptosis) Isomers->Cellular_Assays Data_Analysis Comparative Data Analysis Target_Binding->Data_Analysis Functional_Assays->Data_Analysis Cellular_Assays->Data_Analysis

Caption: Workflow for in-vitro comparative biological evaluation.

In-Vivo Comparative Pharmacological Evaluation

In-vivo studies are necessary to understand the effects of the isomers in a whole organism.

Pharmacokinetic (PK) Studies

The absorption, distribution, metabolism, and excretion (ADME) properties of each isomer are determined.

IsomerCmax (ng/mL)Tmax (h)AUC (ng*h/mL)Half-life (h)
(R)-IsomerHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
(S)-IsomerHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Pharmacodynamic (PD) and Efficacy Studies

The therapeutic effect of each isomer is evaluated in a relevant animal model of disease.

Toxicology Studies

The potential toxicity of each isomer is assessed. This includes acute and chronic toxicity studies.

Hypothetical Signaling Pathway Analysis

Understanding the molecular mechanism of action is a key objective. If the in-vitro assays suggest modulation of a particular signaling pathway, further experiments should be designed to confirm this. For example, if the compound is found to affect cell proliferation, its impact on the MAPK/ERK pathway could be investigated.

G cluster_2 Hypothetical MAPK/ERK Signaling Pathway Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation R_Isomer (R)-Isomer R_Isomer->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the (R)-isomer.

Conclusion

A systematic and rigorous comparative analysis of the biological effects of the enantiomers of this compound is imperative for its development as a potential therapeutic agent. The workflows and methodologies outlined in this guide provide a comprehensive framework for researchers to elucidate the distinct pharmacological profiles of the (R)- and (S)-isomers. This will enable the identification of the eutomer and facilitate the development of a safe and effective single-enantiomer drug product.

References

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A Senior Application Scientist's Guide to the Synthesis of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile: A Comparative Analysis of Experimental Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, α-aminonitriles stand out as critical intermediates due to their ready conversion to α-amino acids and a variety of nitrogen-containing heterocycles, which are prevalent in many therapeutic agents.[1] This guide provides an in-depth, experimentally-grounded comparison of synthetic routes to a specific α-aminonitrile, 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile, a compound with potential applications in the development of novel therapeutics.

This document moves beyond a simple recitation of protocols to offer a comparative analysis of the classic Strecker synthesis against a modern alternative, oxidative cyanation. By examining the underlying mechanisms, experimental nuances, and performance metrics of each approach, we aim to equip fellow scientists with the practical insights necessary to make informed decisions in their synthetic endeavors.

The Strecker Synthesis: A Robust and Time-Honored Approach

The Strecker synthesis, first reported in 1850, remains a highly relevant and widely utilized method for the one-pot, three-component synthesis of α-aminonitriles from an aldehyde, an amine, and a cyanide source.[2] Its enduring appeal lies in its operational simplicity and high atom economy. The reaction typically proceeds through the in situ formation of an iminium ion from the aldehyde and amine, which is then nucleophilically attacked by the cyanide ion.[1][3]

Proposed Experimental Protocol for the Strecker Synthesis of this compound

The following is a detailed, step-by-step protocol for the synthesis of the target compound via a Strecker reaction. This protocol has been adapted from established procedures for similar substrates.[4][5][6]

Materials:

  • 2-Bromobenzaldehyde

  • Morpholine

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add 2-bromobenzaldehyde (1.85 g, 10 mmol, 1.0 equiv.) and anhydrous methanol (20 mL).

  • Addition of Amine: Add morpholine (0.87 g, 10 mmol, 1.0 equiv.) to the stirred solution at room temperature. Stir the mixture for 30 minutes to facilitate the formation of the corresponding imine.

  • Cyanation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trimethylsilyl cyanide (TMSCN) (1.2 g, 12 mmol, 1.2 equiv.) dropwise via syringe over 10 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: While not always strictly necessary for Strecker reactions, an inert atmosphere is good practice to prevent any potential oxidation of the aldehyde.

  • Methanol as Solvent: Methanol is a common solvent for Strecker reactions as it effectively dissolves the starting materials and the intermediate imine.

  • Trimethylsilyl Cyanide (TMSCN): TMSCN is often preferred over more toxic cyanide sources like HCN or KCN due to its lower toxicity and higher solubility in organic solvents.[4]

  • Room Temperature Reaction: Many Strecker reactions proceed efficiently at room temperature, offering a convenient and energy-efficient process.

  • Aqueous Workup: The use of sodium bicarbonate in the workup is to neutralize any remaining acidic species and quench the reaction.

Predicted Characterization Data for this compound

Table 1: Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the 2-bromophenyl group, the morpholine protons, and a singlet for the α-proton.
¹³C NMR Resonances for the aromatic carbons, the morpholine carbons, the nitrile carbon, and the α-carbon.
IR Spectroscopy A characteristic weak to medium intensity absorption band for the nitrile (C≡N) stretch in the range of 2220-2260 cm⁻¹.[7]
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (281.15 g/mol ).

Alternative Synthetic Route: Oxidative Cyanation of Tertiary Amines

An increasingly popular alternative to the Strecker synthesis is the direct C-H cyanation of tertiary amines.[3] This method avoids the use of an aldehyde starting material and instead functionalizes the α-carbon of the amine directly. Various catalytic systems, often employing transition metals like ruthenium, have been developed for this transformation.

Conceptual Protocol for Oxidative Cyanation

A plausible synthesis of this compound via this method would involve the preparation of the precursor tertiary amine, N-(2-bromobenzyl)morpholine, followed by its oxidative cyanation.

Step 1: Synthesis of N-(2-bromobenzyl)morpholine

This intermediate can be synthesized via reductive amination of 2-bromobenzaldehyde with morpholine or by nucleophilic substitution of 2-bromobenzyl bromide with morpholine.

Step 2: Oxidative Cyanation

The N-(2-bromobenzyl)morpholine would then be subjected to oxidative cyanation conditions, for example, using a ruthenium catalyst, an oxidant, and a cyanide source like sodium cyanide.

Comparative Analysis: Strecker Synthesis vs. Oxidative Cyanation

To provide a clear comparison for researchers, the following table summarizes the key performance indicators and practical considerations for both synthetic routes.

Table 2: Comparison of Synthetic Methodologies

Parameter Strecker Synthesis Oxidative Cyanation
Starting Materials 2-Bromobenzaldehyde, Morpholine, Cyanide SourceN-(2-bromobenzyl)morpholine, Cyanide Source, Oxidant
Number of Steps One-potTypically two steps (synthesis of tertiary amine + cyanation)
Atom Economy HighModerate (requires an oxidant)
Reagent Toxicity Moderate to High (dependent on cyanide source)Moderate to High (cyanide source and potentially toxic metal catalyst)
Reaction Conditions Generally mild (room temperature)Often requires elevated temperatures and a catalyst
Substrate Scope Broad for aldehydes and aminesGenerally good for tertiary amines
Estimated Yield Good to excellent (typically 70-95% for analogous reactions)[6]Moderate to good (dependent on substrate and catalyst)
Cost-Effectiveness Generally cost-effective due to readily available starting materialsMay be more expensive due to the need for a catalyst and an additional synthetic step

Experimental and Logical Workflow Diagrams

To visually represent the discussed synthetic strategies, the following diagrams have been generated using Graphviz.

Strecker_Synthesis_Workflow cluster_strecker Strecker Synthesis Workflow start Start: 2-Bromobenzaldehyde & Morpholine imine In situ Imine Formation start->imine Methanol, RT cyanation Nucleophilic Attack by Cyanide imine->cyanation TMSCN, 0°C to RT workup Aqueous Workup & Purification cyanation->workup product This compound workup->product

Caption: Workflow for the Strecker synthesis of the target α-aminonitrile.

Alternative_Synthesis_Workflow cluster_alternative Alternative: Oxidative Cyanation Workflow start_alt Start: 2-Bromobenzaldehyde & Morpholine reductive_amination Reductive Amination start_alt->reductive_amination tertiary_amine N-(2-bromobenzyl)morpholine reductive_amination->tertiary_amine oxidative_cyanation Oxidative Cyanation tertiary_amine->oxidative_cyanation Catalyst, Oxidant, NaCN product_alt This compound oxidative_cyanation->product_alt

Caption: A plausible two-step alternative synthesis via oxidative cyanation.

Conclusion and Future Directions

Both the Strecker synthesis and oxidative cyanation present viable pathways for the synthesis of this compound. The choice of method will ultimately depend on the specific requirements of the researcher, including considerations of scale, cost, available equipment, and tolerance for multi-step procedures.

The Strecker synthesis offers a more direct, one-pot approach that is likely to be more cost-effective and straightforward for laboratory-scale synthesis. However, the development of more efficient and environmentally benign catalysts for oxidative cyanation continues to make it an attractive area of research, particularly for library synthesis where the tertiary amine precursors may be readily available.

Further experimental work is required to confirm the optimal reaction conditions and to fully characterize the target compound. The protocols and comparative data presented in this guide provide a solid foundation for such investigations, empowering researchers to confidently embark on the synthesis of this and other valuable α-aminonitrile building blocks.

References

  • Sciforum. (n.d.). Highly Efficient Three-Component Strecker-Type Reaction of Aldehydes and Ketones Using TMSCN Catalyzed by. [Link]

  • ResearchGate. (n.d.). Three component Strecker reaction using benzaldehyde (1 mmol), aniline.... [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. [Link]

  • ResearchGate. (n.d.). Three component Strecker reaction using aniline (1 mmol), benzaldehyde.... [Link]

  • North, M. (2010). The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and. Science of Synthesis, 19, 289-308.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. [Link]

  • National Institutes of Health. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]

  • ResearchGate. (n.d.). Modified Asymmetric Strecker Reaction of Aldehyde with Secondary Amine: A Protocol for the Synthesis of S-Clopidogrel (An Antiplatelet Agent). [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58.
  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2549-2565.
  • ResearchGate. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. [Link]

  • The Royal Society of Chemistry. (2023). Chirally and Chemically Reversible Strecker Reaction. [Link]

  • National Institutes of Health. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

  • SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • PubMed. (n.d.). Synthesis, biological evaluation and docking studies of 4-amino-tetrahydroquinazolino[3,2-e]purine derivatives. [Link]

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A Guide to the Analytical Cross-Validation of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the analytical characterization and cross-validation of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile, a key intermediate in pharmaceutical synthesis. Given the absence of publicly available experimental data for this specific compound, this document outlines robust, field-proven methodologies for acquiring and interpreting analytical data. Furthermore, it presents a detailed predictive analysis of the expected spectroscopic data, cross-referenced with available information for structurally analogous compounds. This approach establishes a self-validating system for researchers, scientists, and drug development professionals to confidently ascertain the identity, purity, and structure of this α-aminonitrile.

The Significance of Rigorous Analytical Validation

This compound belongs to the α-aminonitrile class of compounds, which are pivotal precursors in the synthesis of a variety of bioactive molecules and heterocyclic scaffolds.[1][2] The Strecker reaction is a classic and widely utilized method for the synthesis of α-aminonitriles.[3][4] The precise structural confirmation and purity assessment of these intermediates are critical to ensure the desired outcome and safety profile of the final active pharmaceutical ingredient (API). In a regulated environment, a multi-technique analytical approach is not just best practice; it is a necessity for building a robust and reliable data package.

Proposed Analytical Workflow: A Multi-Pronged Approach

The following experimental protocols are designed to provide a comprehensive analytical data package for this compound. The synergy between these techniques offers a high degree of confidence in the structural elucidation and purity assessment.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the precise arrangement of hydrogen and carbon atoms, providing an unambiguous structural fingerprint of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • ¹H NMR Acquisition:

      • Instrument: 400 MHz or higher field NMR spectrometer.

      • Parameters: Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a sufficient number of scans to achieve a signal-to-noise ratio of at least 100:1 for the smallest proton signal.

    • ¹³C NMR Acquisition:

      • Instrument: Same as for ¹H NMR.

      • Parameters: Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 200 ppm. Utilize a pulse program like DEPT-135 to differentiate between CH, CH₂, and CH₃ groups.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: Prepare a thin film of the sample on a KBr plate or utilize an Attenuated Total Reflectance (ATR) accessory for a neat sample.

    • Acquisition:

      • Instrument: A standard FT-IR spectrometer.

      • Parameters: Scan the sample from 4000 to 400 cm⁻¹. Acquire at least 16 scans and obtain a background spectrum of the clean KBr plate or ATR crystal prior to sample analysis.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To determine the molecular weight of the compound and assess its purity.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a suitable solvent such as acetonitrile or methanol.

    • Chromatography:

      • Instrument: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.

      • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, at a flow rate of 0.3 mL/min.

    • Mass Spectrometry:

      • Instrument: An electrospray ionization (ESI) mass spectrometer.

      • Parameters: Acquire data in positive ion mode. Scan a mass range of m/z 100-500. Perform MS/MS fragmentation on the parent ion to aid in structural confirmation.

Predicted Spectroscopic Data and Interpretation

Based on the known structure of this compound and established spectroscopic principles, the following data are predicted.

¹H NMR (400 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.6d1HAr-HAromatic proton ortho to the bromine atom, deshielded.
~7.4-7.2m3HAr-HRemaining aromatic protons.
~5.0s1HCH-CNMethine proton, deshielded by the adjacent nitrile and aromatic ring.
~3.8-3.6t4HO-(CH₂)₂Protons on the morpholine ring adjacent to the oxygen atom.[5][6]
~2.8-2.6t4HN-(CH₂)₂Protons on the morpholine ring adjacent to the nitrogen atom.[5][6]
¹³C NMR (100 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~135-125Ar-CAromatic carbons.
~122Ar-C-BrCarbon bearing the bromine atom.
~118C≡NNitrile carbon.[7]
~67O-CH₂Morpholine carbons adjacent to oxygen.[5][6]
~60CH-CNMethine carbon.
~50N-CH₂Morpholine carbons adjacent to nitrogen.[5][6]
FT-IR (ATR)
Predicted Wavenumber (cm⁻¹)Functional GroupDescription
~3100-3000C-HAromatic C-H stretch.
~2950-2850C-HAliphatic C-H stretch (morpholine ring).
~2230C≡NAromatic nitrile stretch.[1][8][9]
~1600-1450C=CAromatic ring skeletal vibrations.
~1250-1050C-OEther C-O stretch (morpholine ring).
~1120C-NAmine C-N stretch.
LC-MS (ESI+)
Predicted m/zIon/Adduct
281.0284 / 283.0264[M+H]⁺
303.0103 / 305.0083[M+Na]⁺

The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units. A common fragmentation pathway for morpholine-containing compounds is the loss of the morpholine ring.[10][11][12]

Cross-Validation and Comparative Analysis

To build confidence in the predicted data, a comparison with experimentally determined data for structurally related compounds is essential.

Table 1: Comparison of Predicted Nitrile IR Frequencies

CompoundNitrile TypeC≡N Wavenumber (cm⁻¹)Source
This compoundAromatic~2230 (Predicted)-
BenzonitrileAromatic~2230[9]
AcetonitrileAliphatic~2250[1]

Table 2: Comparison of Predicted and Known Morpholine ¹H NMR Signals

CompoundN-CH₂ Signal (δ, ppm)O-CH₂ Signal (δ, ppm)Source
This compound~2.8-2.6 (Predicted)~3.8-3.6 (Predicted)-
N-Phenylmorpholine~3.2~3.9[5]
N-Methylmorpholine~2.4~3.7[13]

Visualizing the Analytical Workflow

structural_elucidation cluster_data Experimental & Predicted Data structure Proposed Structure This compound nmr_data ¹H NMR ¹³C NMR ir_data FT-IR ms_data LC-MS validation Validated Structure nmr_data:f0->validation Proton & Carbon Skeleton nmr_data:f1->validation ir_data:f0->validation Functional Groups (C≡N, C-O) ms_data:f0->validation Molecular Weight & Isotopic Pattern

Caption: The integration of NMR, IR, and MS data provides a robust validation of the proposed chemical structure.

By following the detailed protocols and comparing the acquired data with the predicted values and known data from analogous compounds, researchers can confidently establish the identity and purity of this compound. This integrated, multi-technique approach embodies the principles of scientific rigor and trustworthiness, ensuring a solid analytical foundation for subsequent research and development activities.

References

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 691-695. Available at: [Link]

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  • Su, Y. T., & Boxer, S. G. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The Journal of Physical Chemistry B, 116(40), 12052-12061. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in drug development and research, 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. The procedures outlined are designed to be self-validating, ensuring that each step contributes to a secure and compliant waste management workflow.

Hazard Profile and Risk Assessment: A Triad of Concerns

Understanding the chemical nature of this compound is paramount for appreciating the necessity of stringent disposal protocols. The molecule's structure presents three primary areas of concern that classify it unequivocally as hazardous waste.

  • Halogenated Aromatic System (Bromophenyl group): Halogenated organic compounds are often toxic and environmentally persistent.[1][2] Their improper disposal can lead to long-term environmental contamination. For regulatory purposes, they must be segregated into specific "Halogenated Organic Waste" containers.[1][3]

  • Nitrile Functional Group (-CN): Nitrile-containing compounds are of significant toxicological concern. They are forbidden from sink or sewer disposal in any concentration.[4] A primary danger is their potential to hydrolyze, especially under acidic conditions, to release highly toxic hydrogen cyanide gas. Safety data sheets for similar brominated phenylacetonitrile compounds confirm acute toxicity if swallowed, inhaled, or in contact with skin.[5]

  • Morpholino Group: While morpholine itself is a corrosive base, the toxicological profile of this specific derivative is likely unknown. As a standard precautionary principle in laboratory settings, any novel chemical compound should be treated as hazardous until proven otherwise.[6]

Structural Component Primary Hazard Class Key Disposal Consideration
Bromophenyl Group Halogenated Organic CompoundEnvironmental Persistence, Toxicity. Requires segregation into halogenated waste streams.[1][2]
Acetonitrile Group Toxic NitrilePotential to release cyanide. Acutely toxic.[4][5] Strictly prohibited from sewer disposal.
Morpholinyl Group Amine DerivativeUnknown specific toxicity. Handled as hazardous under the precautionary principle.
Core Disposal Protocol: Segregation and Containment

The only acceptable method for disposing of this compound and materials contaminated with it is through your institution's official hazardous waste management program, typically managed by the Environmental Health and Safety (EHS) office.[7] Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash. [4][8]

Step-by-Step Waste Collection Procedure:

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container. This container must be made of a chemically compatible material (e.g., amber glass or high-density polyethylene) and have a secure, tight-fitting screw cap.[2][3][8] The original chemical container is often the best choice for storing the waste.[7]

  • Segregate Waste Streams: This is a critical step. Collect waste containing this compound in a container designated for "Halogenated Organic Liquid Waste." [1][3][9] Do not mix it with non-halogenated solvents, aqueous waste, or solid waste.[2][9] Commingling different waste types can lead to dangerous reactions and significantly increases disposal costs.

  • Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.[2][3] The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound" and any other constituents in the waste mixture with their approximate percentages.[2] Do not use abbreviations or chemical formulas.[3]

    • The specific hazard characteristics (e.g., "Toxic," "Halogenated").[2]

    • The name of the principal investigator and the laboratory location.

  • Accumulation in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which is typically inside a laboratory fume hood or a ventilated cabinet.[2][10] The container must be kept closed at all times except when actively adding waste.[2][3] Store the container within secondary containment (e.g., a plastic tub) to contain any potential leaks.[2]

  • Requesting Pickup: Once the container is nearly full (around 90% capacity) or has been stored for a period defined by your institution (e.g., 3 months), arrange for waste pickup through your EHS office.[9] Do not overfill containers.

G cluster_main A Waste Generated (Pure compound, solutions, or contaminated materials) B Is the waste Halogenated? A->B C YES B->C:w D NO B->D:w E Segregate into 'Halogenated Organic Waste' Container B->E F Segregate into appropriate non-halogenated waste stream (e.g., flammable, corrosive) G Affix Hazardous Waste Label (Complete all fields) E->G H Store in designated Satellite Accumulation Area (SAA) with secondary containment G->H I Keep container closed when not in use H->I J Request pickup from EHS when container is full or time limit is reached I->J K EHS manages final disposal according to RCRA regulations J->K

Caption: Step-by-step workflow for responding to a laboratory chemical spill.

Regulatory Framework

The disposal of hazardous chemical waste in a laboratory setting is governed by stringent regulations. In the United States, this is primarily overseen by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450). [11][12]These regulations mandate the creation of a Chemical Hygiene Plan (CHP), proper waste identification, segregation, and disposal procedures to protect both employees and the environment. [13][14]Adherence to the protocols in this guide will help ensure your laboratory remains in compliance with these critical federal standards.

References

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. VUMC Office of Clinical and Research Safety. Available at: [Link]

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  • Safe Handing & Disposal of Organic Substances. Science Ready. Available at: [Link]

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  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). Available at: [Link]

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  • Emergency and Spill Response Procedures. Auburn University Risk Management and Safety. Available at: [Link]

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Safeguarding Your Research: A Practical Guide to Handling 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical synthesis, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework of understanding, enabling you to work safely and effectively. This document is structured to provide a deep, logical, and scientifically-grounded approach to laboratory safety and chemical handling, moving beyond a simple checklist to instill a culture of proactive safety.

Hazard Assessment: A Synthesis of Known Risks

The toxicological profile of this compound can be inferred from its constituent parts.

  • The Bromophenylacetonitrile Moiety : This component suggests that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and serious eye irritation, and may lead to respiratory irritation.[1]

  • The Morpholine Moiety : Morpholine is a flammable liquid and vapor that is classified as toxic or harmful via oral, dermal, and inhalation routes of exposure.[2][3] Critically, it is known to cause severe skin burns and eye damage.[4][5]

  • The Acetonitrile Group : Organic nitriles, as a class, are of toxicological concern. Excessive exposure to acetonitrile, for instance, can lead to the delayed formation of cyanide within the body.[6][7]

Based on this composite analysis, this compound should be treated as a hazardous substance with the potential for acute toxicity, severe skin and eye damage, and respiratory irritation.

Hazard ClassificationInferred fromPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Bromophenylacetonitrile, MorpholineHarmful or toxic if swallowed, in contact with skin, or inhaled.[1][3]
Skin Corrosion/Irritation Morpholine, BromophenylacetonitrileCauses severe skin burns and irritation.[1][4][5]
Serious Eye Damage/Irritation Morpholine, BromophenylacetonitrileCauses serious eye damage.[1][5]
Respiratory Irritation BromophenylacetonitrileMay cause respiratory tract irritation.
Flammability MorpholineFlammable liquid and vapor.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Core PPE Requirements
  • Eye and Face Protection : Chemical safety goggles are mandatory. Given the corrosive nature of the morpholine component, a face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a risk of splashing.[8]

  • Skin Protection :

    • Gloves : Nitrile gloves are recommended for their broad chemical resistance.[9] Given the corrosive potential, consider double-gloving. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[8]

    • Lab Coat/Apron : A flame-retardant and chemical-resistant lab coat is essential. For procedures with a higher risk of splashes, a chemically impervious apron over the lab coat is advised.

  • Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] If there is a potential for exposure outside of a fume hood, a respirator with an appropriate organic vapor cartridge should be used.

PPE Selection and Use Workflow

Caption: A workflow for the selection and use of Personal Protective Equipment.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risk.

Preparation
  • Designate a Work Area : All work with this compound must be performed in a designated area within a certified chemical fume hood.

  • Assemble Materials : Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible before you begin.

  • Review Procedures : Thoroughly review the experimental protocol and this safety guide before starting any work.

Handling
  • Personal Protective Equipment : Don the appropriate PPE as outlined in Section 2.

  • Weighing and Transfer :

    • If the compound is a solid, handle it in a manner that minimizes dust generation.

    • If it is a liquid, use appropriate tools such as a calibrated pipette to transfer it.

    • Always perform these tasks within the fume hood.

  • Reactions :

    • Set up reactions in a clean, organized manner within the fume hood.

    • Ensure that reaction vessels are appropriately clamped and secured.

    • Maintain a safe distance from the reaction apparatus.

  • Post-Reaction Workup :

    • Quench reactions carefully, being mindful of any potential exothermic processes.

    • Perform extractions and other workup procedures within the fume hood.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11] Remove contaminated clothing while flushing.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Spill :

    • Evacuate the immediate area.

    • If the spill is large or you are not comfortable cleaning it up, contact your institution's environmental health and safety department.

    • For small spills within a fume hood, use an inert absorbent material to contain the spill.

    • Carefully collect the absorbent material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Storage
  • Waste Streams : Establish separate, clearly labeled waste containers for:

    • Solid waste (e.g., contaminated gloves, paper towels).

    • Liquid waste (e.g., reaction residues, solvent rinses).

    • Sharps (if applicable).

  • Container Requirements :

    • Use chemically resistant containers.

    • Ensure containers are tightly sealed when not in use.

    • Label containers clearly with "Hazardous Waste" and the chemical name.

  • Storage : Store waste containers in a designated, well-ventilated secondary containment area away from heat and ignition sources.

Disposal Procedure
  • Consult Institutional Guidelines : Always follow your institution's specific procedures for hazardous waste disposal.

  • Professional Disposal Service : The disposal of this chemical waste should be handled by a licensed professional hazardous waste disposal service. Do not attempt to dispose of it through standard laboratory drains or as regular trash.

Conclusion: Fostering a Culture of Safety

The responsible handling of this compound is not merely a matter of following rules, but of cultivating a deep-seated understanding of the potential hazards and the rationale behind each safety measure. By integrating the principles outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This commitment to safety is the bedrock upon which scientific innovation is built.

References

  • Alpha Chemical Co. (2023, February 9). Uncovering The Benefits and Risks of Morpholine.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine.
  • Penta s.r.o. (2025, April 16).
  • Government of Canada. (2025, December 19). Hazardous substance assessment – Morpholine.
  • International Programme on Chemical Safety. (n.d.). ICSC 0302 - MORPHOLINE.
  • Cole-Parmer. (n.d.).
  • ChemicalBook. (n.d.). This compound | 1157273-16-9.
  • Carl ROTH. (n.d.).
  • Spectrum Chemical. (2020, March 16).
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  • Redox. (2022, October 1).
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  • MilliporeSigma. (2025, July 30).
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  • Guidechem. (n.d.). (2-Bromophenyl)acetonitrile (cas 19472-74-3) SDS/MSDS download.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.